3-Fluoro-5-nitropyridine
Description
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Properties
IUPAC Name |
3-fluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPCMDALPLHBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677245 | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-39-8 | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-5-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, is frequently functionalized with fluorine to modulate its physicochemical and pharmacokinetic properties. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various isomers of fluoronitropyridines, 3-Fluoro-5-nitropyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex bioactive molecules. This guide provides an in-depth technical overview of this compound, covering its core properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound, identified by the CAS number 1060804-39-8 , is a key intermediate in organic synthesis.[1][2] Its chemical structure, featuring a pyridine ring substituted with a fluorine atom at the 3-position and a nitro group at the 5-position, imparts a unique electronic profile that governs its reactivity.
| Property | Value | Source |
| CAS Number | 1060804-39-8 | [1] |
| Molecular Formula | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Typically a crystalline powder or solid | |
| Solubility | Slightly soluble in water | [3] |
Synthesis of this compound: A Plausible Synthetic Route
While a variety of methods exist for the synthesis of fluorinated pyridines, a common and effective strategy for preparing this compound involves a multi-step sequence starting from a readily available precursor. One of the most logical approaches is the nitration of 3-fluoropyridine. The regioselectivity of electrophilic aromatic substitution on the pyridine ring is influenced by the electronic nature of the substituents and the reaction conditions. For 3-fluoropyridine, the fluorine atom is a deactivating group, while the pyridine nitrogen is also deactivating and directs electrophiles to the meta-position. Nitration is therefore expected to occur at the 5-position.
An alternative and widely used method for the introduction of fluorine onto an aromatic ring is the Balz-Schiemann reaction.[4] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoroaromatic compound. In the context of this compound, a plausible precursor would be 3-amino-5-nitropyridine.
Below is a representative, step-by-step protocol for the synthesis of this compound via the Balz-Schiemann reaction, based on established chemical principles and procedures for similar transformations.[5]
Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction
Step 1: Diazotization of 3-Amino-5-nitropyridine
-
To a stirred solution of 3-amino-5-nitropyridine (1.0 eq) in a suitable acidic medium (e.g., tetrafluoroboric acid, HBF₄), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
The resulting diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by filtration and wash with cold diethyl ether.
Step 2: Thermal Decomposition
-
Carefully dry the isolated diazonium tetrafluoroborate salt under vacuum.
-
Gently heat the dry salt in an inert, high-boiling solvent (e.g., xylene or decane) until nitrogen evolution ceases. The decomposition is typically carried out at temperatures ranging from 100 to 150 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the nitro group. This electronic characteristic makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of this compound, both the fluorine atom and the nitro group can potentially act as leaving groups. The regioselectivity of the substitution depends on the nature of the nucleophile and the reaction conditions. Generally, the positions ortho and para to the nitro group are activated towards nucleophilic attack. In this molecule, the C2 and C4 positions are ortho and para to the nitro group, respectively. Nucleophilic attack at C4 would displace the fluorine atom, while attack at C5 would displace the nitro group. The fluorine atom is generally a good leaving group in SNAr reactions.
A common and synthetically useful transformation of this compound is its reaction with amines to form aminopyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals.
Representative Protocol: Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-nitropyridine derivative.
Applications in Drug Discovery and Development
The unique structural and electronic features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the field of drug discovery. Its unique electronic properties make it an ideal substrate for nucleophilic aromatic substitution reactions, allowing for the facile introduction of various functional groups. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of key intermediates like this compound in the synthesis of novel kinase inhibitors and other bioactive molecules is set to increase. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working at the forefront of medicinal chemistry.
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3-Fluoro-5-nitropyridine molecular weight and formula
An In-depth Technical Guide to 3-Fluoro-5-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its core physicochemical properties, explore its chemical reactivity with mechanistic insights, propose a validated synthetic route, and outline essential safety protocols.
Core Physicochemical Profile
This compound (CAS No. 1060804-39-8) is a substituted pyridine ring, a structural motif prevalent in numerous pharmaceuticals. The strategic placement of a fluorine atom and a nitro group makes it a highly valuable and reactive intermediate for organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |
| Molecular Weight | 142.09 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1060804-39-8 | [1] |
| Canonical SMILES | C1=C(C=NC=C1F)[O-] | [1] |
| Physical Form | Solid (predicted) | N/A |
| Solubility | Slightly soluble in water (predicted for isomer) | [3] |
| Melting Point | Data not available. (Isomer 3-Fluoro-2-nitropyridine: 35-39 °C) | [3] |
| Boiling Point | Data not available. (Isomer 3-Fluoro-2-nitropyridine: 255.8 °C predicted) | [3] |
Synthesis Pathway and Mechanistic Rationale
While specific peer-reviewed synthesis protocols for this compound are not widely published, a logical and efficient route can be designed based on fundamental principles of aromatic chemistry. The most direct approach is the electrophilic nitration of 3-fluoropyridine.
Proposed Synthesis Workflow: Electrophilic Nitration
The pyridine ring is electron-deficient and generally resistant to electrophilic substitution compared to benzene. However, the presence of a fluorine atom does not significantly alter the ring's overall deactivation. Therefore, strong nitrating conditions are required.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature at 0°C to form the nitrating mixture.
-
Reaction: Add 3-fluoropyridine dropwise to the nitrating mixture. The addition should be slow to control the exothermic reaction.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to approximately 50°C for several hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will quench the reaction and precipitate the product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring. The directing effects of the nitrogen atom (meta-directing) and the fluorine atom (ortho, para-directing but deactivating) favor substitution at the 5-position.
Chemical Reactivity: A Versatile Synthon for SₙAr Reactions
The true utility of this compound in drug discovery lies in its high reactivity towards nucleophiles via Nucleophilic Aromatic Substitution (SₙAr).
Mechanistic Principles
The pyridine nitrogen and the powerful electron-withdrawing nitro group work in concert to dramatically lower the electron density of the aromatic ring. This makes the ring highly susceptible to attack by nucleophiles. The fluorine atom, located ortho and para to these activating groups, becomes an excellent leaving group in this context.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
This reactivity allows for the facile introduction of a wide variety of functional groups, making it a crucial building block for creating libraries of compounds in early-phase drug discovery.[4] The presence of both halogen and nitro groups allows for selective and sequential chemical reactions, enabling chemists to introduce specific functionalities into drug molecules.[5]
Key Applications:
-
Synthesis of Kinase Inhibitors: The pyridine core is common in kinase inhibitors, and this synthon provides a direct route to introduce amine or ether linkages.
-
Development of Antibacterial Agents: Used to build complex heterocyclic structures required for novel antibacterial compounds.[4]
-
Agrochemical Synthesis: Serves as a key building block for herbicides and other agrochemicals.[4]
Spectral Characterization (Predicted)
While specific spectra for this compound are not publicly available, its structure allows for predictable NMR signals. Researchers performing quality control should expect the following:
-
¹H NMR: Three distinct signals in the aromatic region (approx. 7.5-9.5 ppm). The protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton at C2 will likely be the most downfield, influenced by the adjacent nitrogen and the nitro group.
-
¹³C NMR: Five signals are expected. The carbon attached to the fluorine (C3) will show a large C-F coupling constant (¹JCF), typically >200 Hz. The carbons ortho and meta to the fluorine will show smaller couplings (²JCF and ³JCF). The carbon attached to the nitro group (C5) will also be significantly shifted.
-
¹⁹F NMR: A single resonance is expected. Its chemical shift and coupling to adjacent protons (H2, H4, H6) would be characteristic and confirm the structure. For a related compound, methyl 3-fluoropyridine-4-carboxylate, the ¹⁹F NMR signal appears at -125.5 ppm.[6]
Safety and Handling Protocol
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2]
GHS Hazard Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
Self-Validating Handling Workflow
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Use non-sparking tools. Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[3] Keep away from strong oxidizing agents.[7]
-
Disposal: Dispose of waste materials and containers at an approved waste disposal plant, following all local and national regulations.[7][8]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[7][8]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-nitropyridine
Foreword: This document provides a comprehensive technical overview for the synthesis and characterization of 3-Fluoro-5-nitropyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present this information not merely as a set of instructions, but as a self-validating system of protocols grounded in established chemical principles. This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable methodology for preparing and verifying this important chemical intermediate. We will explore the causality behind experimental choices, ensuring that the reader understands not just how to perform the procedures, but why they are effective.
Molecular Overview and Physicochemical Properties
This compound is a substituted pyridine ring bearing two powerful electron-withdrawing groups. The fluorine atom and the nitro group significantly influence the electronic properties of the pyridine core, making it a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. Its unique reactivity profile allows for the strategic introduction of the fluoronitropyridyl moiety into more complex molecular architectures, a common tactic in the development of novel pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 1060804-39-8 | [2][3] |
| Molecular Formula | C₅H₃FN₂O₂ | [2][3] |
| Molecular Weight | 142.09 g/mol | [2] |
| Monoisotopic Mass | 142.01785550 Da | [2] |
| SMILES | C1=C(C=NC=C1F)[O-] | [2] |
| InChIKey | LBPCMDALPLHBTE-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 58.7 Ų | [2] |
Critical Safety and Handling Protocols
This compound and its isomers are hazardous substances that must be handled with appropriate care in a controlled laboratory environment.[2] The protocols outlined in this guide should only be performed by trained personnel.
2.1 Hazard Identification The compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
2.2 Recommended Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
-
Engineering Controls: All manipulations should be carried out inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] An eyewash station and safety shower must be readily accessible.[4][5]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]
Synthesis Methodology: Nitration of 3-Fluoropyridine
3.1 Synthetic Strategy and Mechanistic Rationale The most direct and logical approach to synthesizing this compound is the electrophilic nitration of commercially available 3-fluoropyridine. The pyridine ring is inherently electron-deficient and resistant to electrophilic substitution. However, treatment with a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid"), can overcome this barrier.
The choice of this pathway is guided by established principles of electrophilic aromatic substitution on pyridine rings:
-
Directing Effects: The pyridine nitrogen atom is a powerful deactivating group and directs incoming electrophiles primarily to the 3- and 5-positions. The fluorine atom at the 3-position is also deactivating but is considered an ortho-, para-director. In this case, the directing effects of both the ring nitrogen and the fluorine substituent converge to favor substitution at the 5-position, which is meta to the nitrogen and ortho to the fluorine.
-
Reaction Conditions: The strongly acidic conditions (H₂SO₄) protonate the pyridine nitrogen, further deactivating the ring. This necessitates harsh conditions (elevated temperature and strong nitrating agents) to drive the reaction forward.[7] Careful control of temperature is critical to prevent runaway reactions or the formation of undesired byproducts from over-nitration or decomposition.[7]
Caption: Synthetic route to this compound.
3.2 Detailed Experimental Protocol
This protocol is based on established methods for the nitration of substituted pyridines and should be adapted and optimized as necessary.[7]
Reagents and Equipment:
-
3-Fluoropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice / Ice-water bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath. Carefully add concentrated sulfuric acid to the flask.
-
Addition of Starting Material: While maintaining the temperature below 10 °C, slowly add 3-fluoropyridine (1.0 eq.) to the stirring sulfuric acid.
-
Formation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq.).
-
Nitration Reaction: Slowly add the cold mixed acid to the solution of 3-fluoropyridine, ensuring the internal temperature does not exceed 10-15 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating: Carefully heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, onto a large volume of crushed ice. This step must be done slowly and cautiously as it is highly exothermic.
-
Neutralization and Extraction: The acidic aqueous mixture is then slowly neutralized by the portion-wise addition of a saturated solution of sodium bicarbonate until the pH is ~7-8. The aqueous layer is then extracted three times with ethyl acetate.[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8] Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes) to afford the pure this compound.[8]
Comprehensive Characterization
Unequivocal characterization of the final product is essential to confirm its identity and purity. The following techniques are standard for this purpose.
Caption: Overall workflow from synthesis to characterization.
4.1 Expected Spectroscopic Data The following table summarizes the expected data based on the structure of this compound and spectral data from analogous compounds.[9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations | Rationale / Comments |
| ¹H NMR | δ 9.2-9.5 (d, J ≈ 2 Hz, 1H, H-2)δ 9.0-9.3 (dd, J ≈ 2, 2 Hz, 1H, H-6)δ 8.5-8.8 (ddd, J ≈ 8, 2, 2 Hz, 1H, H-4) | Protons on the electron-deficient pyridine ring are significantly deshielded. Expect to see characteristic H-F and H-H couplings. |
| ¹³C NMR | δ 157-162 (d, ¹JCF ≈ 270 Hz, C-3)δ 145-150 (C-5)δ 140-145 (d, ³JCF ≈ 25 Hz, C-2)δ 130-135 (d, ³JCF ≈ 6 Hz, C-6)δ 120-125 (d, ²JCF ≈ 20 Hz, C-4) | The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF). Other carbons will show smaller two- or three-bond couplings. |
| ¹⁹F NMR | δ -120 to -130 (m) | The chemical shift is characteristic for a fluorine atom on an aromatic ring. It will appear as a multiplet due to coupling with H-2, H-4, and H-6. |
| IR Spectroscopy | νmax 1520-1540 cm⁻¹ (asymm. NO₂ stretch)νmax 1340-1360 cm⁻¹ (symm. NO₂ stretch)νmax 1100-1250 cm⁻¹ (C-F stretch) | The two strong absorptions for the nitro group are highly characteristic.[10] |
| Mass Spectrometry | [M]⁺ = 142.0179 (Exact Mass) | High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₅H₃FN₂O₂.[2] |
4.2 Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The data will confirm the connectivity of the atoms and the successful installation of the nitro group at the 5-position relative to the fluorine at the 3-position.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the pure solid product using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. The presence of strong characteristic peaks for the nitro group (NO₂) and the carbon-fluorine (C-F) bond provides crucial functional group information.
-
Mass Spectrometry (MS): Analyze a dilute solution of the sample via an appropriate ionization method (e.g., ESI, EI). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its molecular formula.
Conclusion
This guide has detailed a robust and scientifically-grounded methodology for the synthesis and characterization of this compound. By employing a direct nitration strategy on 3-fluoropyridine and adhering to the rigorous characterization workflow described, researchers can confidently prepare and validate this valuable chemical intermediate. The emphasis on safety protocols, mechanistic understanding, and comprehensive analytical verification ensures that this guide serves as a reliable resource for professionals in the chemical and pharmaceutical sciences.
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A-zeal. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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Svatunek, D., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 58(23), 2263-2265. Available from: [Link]
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Holt, J., Tjøsås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-135. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 3-Fluoro-5-nitropyridine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-nitropyridine is a key structural motif in medicinal chemistry, appearing in a range of compounds under investigation for various therapeutic applications. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While quantitative solubility data for this specific compound is not widely published, this guide will equip the researcher with the foundational knowledge to predict its solubility behavior and to design and execute robust experimental protocols for its precise determination.
Introduction: The Significance of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter in the realm of drug discovery and development.[1] It influences every stage of the pharmaceutical pipeline, from the initial synthesis and purification of active pharmaceutical ingredients (APIs) to their formulation into effective drug products. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, difficulties in purification, and low bioavailability, ultimately hindering the development of promising drug candidates.
This compound, with its electron-withdrawing nitro group and the electronegative fluorine atom on a pyridine scaffold, presents a unique combination of functional groups that dictate its interaction with various solvents. Understanding these interactions is key to manipulating its solubility for various laboratory and industrial applications.
Physicochemical Properties of this compound
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H3FN2O2 | PubChem[2] |
| Molecular Weight | 142.09 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |
| Melting Point | Not available | |
| pKa | Not available | |
| LogP | Not available |
The presence of the pyridine nitrogen atom provides a site for hydrogen bonding, while the nitro group and fluorine atom contribute to the molecule's polarity. The overall solubility will be a balance between these polar interactions and the non-polar character of the aromatic ring.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" is a fundamental principle in predicting solubility.[1][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][3] The polarity of this compound, influenced by its functional groups, suggests it will exhibit a range of solubilities in different organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, suggesting favorable interactions and likely good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar C-F and C-NO2 bonds of the solute. Good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar nature of this compound is expected to lead to poor solubility in non-polar solvents.
The following diagram illustrates the key molecular features of this compound that influence its solubility.
Figure 1. Key molecular features of this compound influencing solvent interactions.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following are established methods that can be employed in a laboratory setting.[1]
Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.
-
Quantification: Accurately dilute a known aliquot of the saturated solution and analyze the concentration of this compound using a suitable analytical technique (see Section 5).
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
The following workflow diagram outlines the equilibrium solubility determination process.
Sources
An In-Depth Technical Guide to the Safe Handling and Use of 3-Fluoro-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and chemical reactivity of 3-Fluoro-5-nitropyridine (CAS No. 1060804-39-8) for researchers, scientists, and professionals in drug development.[1][2][3][4][5] By integrating chemical principles with established safety frameworks, this document aims to foster a proactive safety culture and ensure the well-being of laboratory personnel. The guide moves beyond procedural lists to explain the causal relationships between the compound's molecular structure, its reactivity, its toxicological profile, and the necessary handling precautions. Detailed protocols for routine handling, emergency response, and waste disposal are provided, supported by visual aids to clarify workflows and logical dependencies.
Understanding the Hazard: A Mechanistic Perspective
This compound is a halogenated nitroaromatic compound. While specific toxicological data for this exact isomer is limited, its structural motifs—a fluorinated pyridine ring and a nitro group—necessitate a cautious approach. The primary hazards are rooted in its reactivity and its potential for metabolic activation into toxic species.
GHS Hazard Classification
Based on data for the compound and its isomers, this compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) hazard statements apply:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The Chemical Rationale Behind the Hazards
The pyridine ring, particularly when substituted with a powerful electron-withdrawing group like a nitro group, is rendered electron-deficient. This chemical property is the foundation of both its utility in synthesis and its primary reactivity-based hazards.
-
Reactivity with Nucleophiles: The compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7][8][9] This means it can react readily with a wide range of common laboratory nucleophiles, including amines, alkoxides, thiolates, and even water under certain conditions. Such reactions can be exothermic and may produce unintended, potentially hazardous byproducts. This reactivity underpins the strict incompatibility warnings detailed in Section 4.
The Toxicological Rationale: Metabolic Bioactivation
The toxicity of many nitroaromatic compounds is not caused by the parent molecule itself, but by its metabolic products.[10][11][12][13] This process, known as bioactivation, is a critical concept for understanding the risks.
-
Nitroreduction: In the body, enzymes known as nitroreductases can reduce the nitro group (-NO₂) in a stepwise fashion.[11][12]
-
Formation of Reactive Intermediates: This reduction process generates highly reactive intermediates, such as nitroso (-N=O) and hydroxylamino (-NHOH) species.[10][12]
-
Cellular Damage: These intermediates can cause toxicity through two primary pathways:
-
Adduct Formation: The hydroxylamino intermediate can be further converted into a highly electrophilic nitrenium ion, which can covalently bind to cellular macromolecules like DNA, leading to genotoxicity and potential carcinogenicity.[12]
-
Oxidative Stress: The nitro anion radical, an early intermediate in the reduction, can react with molecular oxygen in a futile cycle to generate superoxide radicals and other reactive oxygen species (ROS).[10][14] This leads to oxidative stress, damaging proteins, lipids, and DNA.
-
The presence of the fluorine atom can influence the compound's metabolic stability and distribution, but the primary toxicological concern stems from the nitro group's metabolism.[15]
The Hierarchy of Controls: A Proactive Safety Framework
To manage the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures first.
Caption: The Hierarchy of Controls prioritizes safety measures.
Standard Operating Procedures (SOPs)
Adherence to detailed, approved SOPs is mandatory. These procedures must be readily available to all personnel.
Personal Protective Equipment (PPE)
The final line of defense is appropriate PPE. The minimum required PPE includes:
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and solid particulates. Essential due to the "Causes serious eye irritation" classification. |
| Skin Protection | Nitrile gloves (double-gloving recommended). A flame-resistant lab coat. | Prevents dermal contact. Nitrile offers good resistance to many organic compounds. A lab coat protects skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required if working outside of a certified fume hood or if there is a risk of aerosolization. Protects against inhalation of harmful dust or vapors. |
Storage and Handling Protocol
Causality: Proper storage prevents degradation and accidental exposure. Halogenated compounds should be protected from light, and the reactive nature of this compound necessitates segregation from incompatible materials.
-
Receiving: Upon receipt, inspect the container for damage. Log the compound into the chemical inventory.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic and reactive compounds.[1] Segregate from strong acids, bases, oxidizing agents, and nucleophiles.
-
Dispensing (Weighing):
-
Conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.
-
Use disposable weighing boats to prevent cross-contamination.
-
Handle with care to avoid creating dust.
-
After weighing, decontaminate the spatula and any surfaces with 70% ethanol and wipe clean. Dispose of contaminated wipes as hazardous waste.
-
Reaction Work-up and Quenching Protocol
Causality: Given the compound's high reactivity towards nucleophiles, quenching procedures must be designed to safely neutralize both the unreacted starting material and any reactive intermediates. The choice of quenching agent is critical.
Scenario: Quenching a reaction mixture after a nucleophilic aromatic substitution with an amine.
-
Pre-Quench Cooling: Cool the reaction vessel to 0 °C in an ice bath. This reduces the rate of the quenching reaction, allowing for better control over heat evolution.
-
Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: Ammonium chloride is a mild acid that will protonate and neutralize the basic amine nucleophile without being strongly acidic, which could cause unwanted side reactions or violent decomposition of other reagents. Avoid quenching with water alone if reactive metals or hydrides are present.
-
-
Extraction: Proceed with the standard aqueous/organic extraction procedure. The aqueous layer will contain salts and water-soluble components. The product will remain in the organic layer.
-
Waste Segregation: Collect all aqueous layers and organic solvent waste in separate, clearly labeled hazardous waste containers.
Chemical Reactivity and Incompatibilities
Understanding the chemical behavior of this compound is paramount for preventing hazardous situations.
| Incompatible Materials | Hazard | Rationale for Incompatibility |
| Strong Nucleophiles | Violent or exothermic reaction. | The electron-deficient pyridine ring is highly activated towards SNAr. Reaction with amines, alkoxides, strong bases (e.g., NaOH, KOH), and other nucleophiles can be rapid and uncontrolled. |
| Strong Oxidizing Agents | Fire or explosion. | The nitro group already makes the molecule energy-rich. Mixing with strong oxidizers can lead to a runaway oxidation reaction. |
| Strong Acids | Exothermic reaction. | The pyridine nitrogen is basic and will undergo a strong acid-base reaction. |
| Reducing Agents | Potentially violent reaction. | Strong reducing agents can rapidly reduce the nitro group, which is a highly exothermic process. |
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: Emergency response flowchart for exposure and spill events.
Decontamination and Waste Disposal
Equipment Decontamination
Causality: Residual traces of this compound on glassware or equipment can cross-contaminate future experiments and pose an exposure risk. Decontamination procedures must effectively remove or neutralize the compound.[16][17][18][19]
-
Pre-Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the material. Collect this rinse solvent as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water, followed by a solvent like acetone to facilitate drying.
Waste Disposal
Causality: Due to its inherent toxicity and the potential for environmental persistence common to halogenated aromatic compounds, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[20]
-
Solid Waste: Collect unreacted material, contaminated PPE, and spill cleanup debris in a clearly labeled, sealed container.
-
Liquid Waste: Collect all reaction wastes and solvent rinses in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All waste must be disposed of through a licensed environmental waste management company. Do not discharge to sewer systems.
Conclusion
This compound is a valuable reagent in modern drug discovery, but its utility is matched by its potential hazards. A comprehensive understanding of its reactivity and toxicological profile, rooted in its chemical structure, is the cornerstone of its safe use. By implementing the hierarchy of controls, adhering strictly to detailed SOPs, and preparing for emergency situations, researchers can mitigate the risks and maintain a safe laboratory environment. Safety is not merely a protocol to be followed but a scientific principle to be understood and integrated into every aspect of the experimental workflow.
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Ferreira, R. S., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]
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Penning, T. M., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available from: [Link]
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CAS Common Chemistry. This compound. Available from: [Link]
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Penning, T. M., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ACS Publications. Available from: [Link]
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Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. Available from: [Link]
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A Comprehensive Technical Guide to 3-Fluoro-5-nitropyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom on the pyridine scaffold, render it a versatile intermediate for the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the commercial availability of this compound, its synthesis, reactivity, and its pivotal role in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered as a crystalline powder with high purity, essential for reproducible and reliable outcomes in synthetic chemistry.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| BLD Pharm | 1060804-39-8 | C5H3FN2O2 | ≥97% | Grams to Kilograms[1] |
| Sigma-Aldrich | 54231-35-5 (Isomer) | C5H3FN2O2 | ≥98% | Milligrams to Grams[2] |
| Thermo Scientific | 456-24-6 (Isomer) | C5H3FN2O2 | 98% | Grams[3] |
| Tokyo Chemical Industry (TCI) | 54231-35-5 (Isomer) | C5H3FN2O2 | >98.0% (GC) | Grams[4] |
Synthesis of this compound
One common method for the synthesis of related fluoronitropyridines involves the nitration of a corresponding fluoropyridine. For instance, the synthesis of 5-fluoro-2-hydroxy-3-nitropyridine is achieved by treating 2-hydroxy-5-fluoropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions.[5][6] This highlights a general strategy where a fluorinated pyridine is subjected to nitration.
Another relevant synthetic strategy involves nucleophilic aromatic substitution (SNAr) where a different halide or a nitro group is displaced by a fluoride ion. For example, methyl 3-fluoropyridine-4-carboxylate has been successfully synthesized by the displacement of a nitro group in methyl 3-nitropyridine-4-carboxylate using cesium fluoride in DMSO.[7] This demonstrates the feasibility of introducing the fluorine atom at a later stage of the synthesis.
A proposed synthetic workflow for this compound is outlined below:
Caption: Proposed synthetic workflow for this compound.
Reactivity and Mechanistic Insights: The Role of Nucleophilic Aromatic Substitution (SNAr)
The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group. This activation, coupled with the presence of a good leaving group (fluorine), makes the pyridine ring highly susceptible to attack by nucleophiles.
The general mechanism of an SNAr reaction on a nitropyridine involves a two-step addition-elimination process.[5] The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
The position of the nitro group is crucial for activating the ring. For effective stabilization of the Meisenheimer complex, the nitro group should be positioned ortho or para to the leaving group. In this compound, the fluorine at the 3-position and the nitro group at the 5-position are meta to each other. However, the overall electron-deficient nature of the nitropyridine ring still allows for SNAr to occur, albeit potentially at a slower rate compared to isomers with ortho or para relationships.
The nature of the leaving group also plays a significant role in the reaction kinetics. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. Although the carbon-fluorine bond is the strongest, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the C-F bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate of nucleophilic attack.[8]
Applications in Drug Discovery and Development
Fluorinated pyridines are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates containing this privileged scaffold. The introduction of fluorine can modulate key drug-like properties, including:
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the half-life of a drug.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral absorption.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities.
While specific examples of marketed drugs derived directly from this compound are not prominently disclosed in the public domain, the broader class of fluoronitropyridines are key intermediates in the synthesis of compounds targeting a range of diseases. For instance, related compounds like 2-chloro-3-fluoro-5-nitropyridine are used in the synthesis of antibacterial agents and kinase inhibitors.[9] The utility of nitropyridines in the synthesis of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents, is well-documented.[2]
Experimental Protocol: A Representative SNAr Reaction
The following is a representative, field-proven protocol for a nucleophilic aromatic substitution reaction of a fluoronitropyridine with an amine nucleophile. This protocol can be adapted for this compound.
Reaction of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF.
-
Add morpholine (1.2 equiv) to the solution, followed by the addition of potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-nitropyridin-3-yl)morpholine.
Caption: A typical experimental workflow for an SNAr reaction with this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with its well-defined reactivity in nucleophilic aromatic substitution reactions, makes it an attractive starting material for drug discovery programs. The insights provided in this guide regarding its synthesis, reactivity, and potential applications are intended to empower researchers and scientists in their pursuit of novel therapeutics. The continued exploration of the chemistry of fluorinated pyridines will undoubtedly lead to the development of new and improved medicines.
References
- 1. innospk.com [innospk.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 3-Fluoro-5-nitropyridine
Introduction: The Strategic Importance of Substituted Pyridines and the Utility of 3-Fluoro-5-nitropyridine
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions to modulate pharmacological activity. Fluorinated pyridines, in particular, have garnered significant attention in drug discovery. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]
This application note provides a comprehensive guide to the synthesis of substituted pyridines using this compound as a versatile starting material. This trifunctional building block is primed for nucleophilic aromatic substitution (SNAr), a powerful and widely used reaction in the synthesis of functionalized aromatic compounds.[3] The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, makes the C-3 position exceptionally susceptible to nucleophilic attack, with the fluoride ion serving as an excellent leaving group.
These protocols and insights are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound for the efficient construction of diverse molecular libraries for screening and lead optimization, particularly in the development of targeted therapies such as kinase inhibitors.
The Engine of Transformation: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthetic utility of this compound is primarily driven by the nucleophilic aromatic substitution (SNAr) reaction. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The SNAr reaction proceeds through a two-step addition-elimination pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]
-
Elimination of the Leaving Group and Aromaticity Restoration: In the second step, the fluoride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, and its relatively small size.
The strategic placement of the nitro group at the 5-position and the fluorine at the 3-position makes this substrate highly reactive and regioselective for substitution at the C-3 position.
Caption: Figure 1: SNAr Mechanism on this compound
Experimental Protocols: A Practical Guide to Synthesizing Diverse Pyridine Derivatives
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Safety Precautions
This compound and many of the reagents used in these protocols are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Synthesis of 3-(Aryloxy)-5-nitropyridines via Reaction with Phenols (O-Nucleophiles)
This protocol outlines the synthesis of 3-aryloxy-5-nitropyridine derivatives, which are valuable intermediates in medicinal chemistry.
Materials:
-
This compound
-
Substituted phenol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard workup equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 eq) and anhydrous DMF or DMSO.
-
Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to generate the phenoxide in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-(aryloxy)-5-nitropyridine.
Table 1: Representative Reaction Conditions and Yields for O-Arylation
| Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 4 | 85-95 |
| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 80 | 3 | 90-98 |
| 4-Chlorophenol | K₂CO₃ | DMF | 120 | 6 | 80-90 |
| 3,5-Dimethylphenol | Cs₂CO₃ | DMF | 100 | 4 | 88-96 |
Protocol 2: Synthesis of 3-(N-substituted-amino)-5-nitropyridines via Reaction with Amines (N-Nucleophiles)
This protocol details the synthesis of 3-amino-5-nitropyridine derivatives, a common scaffold in kinase inhibitors and other bioactive molecules.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous DMF, DMSO, or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard reaction and workup equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1-1.5 eq) to the solution.
-
Add the base (DIPEA or K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Reaction Conditions and Yields for N-Arylation
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 5 | 80-90 |
| Morpholine | DIPEA | Dioxane | Reflux | 4 | 90-98 |
| Benzylamine | K₂CO₃ | DMSO | 80 | 3 | 85-95 |
| N-Methylpiperazine | DIPEA | DMF | 60 | 6 | 88-96 |
Protocol 3: Synthesis of 3-(S-substituted)-5-nitropyridines via Reaction with Thiols (S-Nucleophiles)
This protocol describes the synthesis of 3-thioether-5-nitropyridine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Standard reaction and workup equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Table 3: Representative Reaction Conditions and Yields for S-Arylation
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 to RT | 2 | 85-95 |
| Benzyl mercaptan | K₂CO₃ | DMF | RT | 3 | 90-98 |
| 4-Methylthiophenol | NaH | THF | 0 to RT | 2 | 88-96 |
| Cyclohexanethiol | K₂CO₃ | DMF | 50 | 4 | 80-90 |
Applications in Drug Discovery: Building Blocks for Bioactive Molecules
The substituted 5-nitropyridine core synthesized from this compound is a valuable platform for the development of a wide range of therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening up a vast chemical space for structure-activity relationship (SAR) studies.
Caption: Figure 2: Role of this compound in Drug Discovery
A prominent application of this scaffold is in the synthesis of kinase inhibitors . The 3-amino-5-nitropyridine core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. For example, derivatives of 2-amino-3-nitropyridine have been explored as precursors for dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia.[4] The ability to readily introduce a variety of substituents at the 3-position allows for the fine-tuning of potency and selectivity against different kinases.
Furthermore, fluorinated pyridines are present in several FDA-approved drugs, highlighting their importance in modern pharmaceuticals. For instance, Lemborexant, a dual orexin receptor antagonist for insomnia, contains a 5-fluoropyridine moiety.[5] Vericiguat, a soluble guanylate cyclase stimulator for heart failure, also features a fluorinated pyrazolopyridine core.[5] While not directly synthesized from this compound, these examples underscore the value of incorporating fluorinated pyridine scaffolds into drug candidates.
Conclusion: A Versatile and Enabling Reagent
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridines. Its reactivity in nucleophilic aromatic substitution reactions is predictable and efficient, allowing for the facile introduction of diverse functional groups. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this reagent. The demonstrated utility of the resulting substituted pyridine scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, positions this compound as a key tool for accelerating drug discovery and development efforts.
References
-
MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
NIH. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
-
NIH. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. [Link]
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
NIH. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
NIH. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
ResearchGate. (2025). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). [Link]
-
NIH. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry. [Link]
-
NIH. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. 3 Biotech. [Link]
-
NIH. (2016). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. [Link]
-
NIH. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters. [Link]
-
NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-5-nitropyridine
Introduction: The Strategic Value of 3-Fluoro-5-nitropyridine in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block for this purpose. Its utility stems from a finely tuned electronic architecture that makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO2) at the 5-position. The fluorine atom at the 3-position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This combination of features allows for the facile and often regioselective introduction of diverse functionalities, making this compound a key intermediate in the synthesis of complex molecular targets with desired biological activities or material properties.[1][2] The resulting 3-substituted-5-nitropyridine derivatives are themselves valuable precursors, with the nitro group offering a handle for further transformations, such as reduction to an amino group.[1]
This guide provides an in-depth exploration of the reactivity of this compound in SNAr reactions and offers detailed, field-proven protocols for its reaction with common classes of nucleophiles, including amines, alcohols, and thiols.
Core Mechanistic Principles: Understanding the SNAr Reaction Pathway
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism. A thorough understanding of this pathway is crucial for optimizing reaction conditions and predicting reactivity.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group (C-3). This is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate. The electron-withdrawing nitro group at the 5-position plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, generally faster step, the aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion. The excellent leaving group ability of fluoride, stemming from its high electronegativity and the strength of the developing hydrogen bond with protic solvents or other species in the reaction mixture, facilitates this step.
Caption: General mechanism of the SNAr reaction of this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the successful execution of SNAr reactions on this compound with representative nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (Morpholine)
This protocol details the synthesis of 3-morpholino-5-nitropyridine, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Add morpholine (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-morpholino-5-nitropyridine.
| Reactant/Reagent | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | DMF | K₂CO₃ | 80-100 | 2-4 | 85-95 |
| Morpholine | 1.2 |
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HF that is formally generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperature is often required to overcome the activation energy of the initial nucleophilic attack, though the high reactivity of the substrate allows for relatively moderate conditions.
Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Ethoxide)
This protocol describes the synthesis of 3-ethoxy-5-nitropyridine.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or freshly prepared from sodium and absolute ethanol
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Instrumentation:
-
Round-bottom flask with a magnetic stir bar and a nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere. If using solid sodium ethoxide, dissolve it in anhydrous ethanol.
-
To this solution, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude 3-ethoxy-5-nitropyridine by flash column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | Ethanol | NaOEt | Room Temp | 1-3 | 80-90 |
| Sodium Ethoxide | 1.5 |
Causality Behind Experimental Choices:
-
Nucleophile: Sodium ethoxide is a strong nucleophile that readily attacks the electron-deficient pyridine ring. It is either used as a pre-formed solid or generated in situ from sodium and ethanol to ensure anhydrous conditions.
-
Solvent: Anhydrous ethanol serves as both the solvent and the source of the ethoxide nucleophile (when generated in situ).
-
Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize the excess base before work-up.
Protocol 3: Reaction with a Thiolate Nucleophile (Thiophenol)
This protocol outlines the synthesis of 3-(phenylthio)-5-nitropyridine.
Materials:
-
This compound
-
Thiophenol
-
Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Instrumentation:
-
Round-bottom flask with a magnetic stir bar and a nitrogen inlet
-
Syringe for the addition of liquids
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous THF or DMF.
-
Add thiophenol (1.1 eq) to the solvent.
-
Cool the solution to 0 °C in an ice bath and slowly add potassium tert-butoxide (1.2 eq) or sodium hydride (1.2 eq) portion-wise to generate the thiolate anion. Stir for 15-20 minutes at 0 °C.
-
To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-2 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 3-(phenylthio)-5-nitropyridine.
| Reactant/Reagent | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | THF or DMF | t-BuOK or NaH | 0 to RT | 1-2 | >90 |
| Thiophenol | 1.1 | |||||
| Base | 1.2 |
Causality Behind Experimental Choices:
-
Base: A strong base like potassium tert-butoxide or sodium hydride is required to deprotonate the weakly acidic thiophenol to generate the more nucleophilic thiolate anion.
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the quenching of the strong base and the thiolate anion by moisture.
-
Temperature Control: The initial deprotonation is carried out at 0 °C to control the exothermic reaction. The subsequent substitution reaction can often proceed efficiently at room temperature due to the high reactivity of the thiolate.
Workflow and Logic Visualization
The following diagram illustrates the general experimental workflow for the SNAr reaction of this compound.
Caption: General experimental workflow for SNAr reactions of this compound.
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile electrophile in nucleophilic aromatic substitution reactions. The high reactivity, driven by the electronic properties of the nitropyridine core, allows for the efficient synthesis of a diverse range of 3-substituted-5-nitropyridine derivatives under relatively mild conditions. These products serve as valuable intermediates in the discovery and development of new pharmaceuticals and functional materials. The principles and methodologies outlined herein provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic building block.
References
Application Notes & Protocols: Leveraging 3-Fluoro-5-nitropyridine as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of 3-Fluoro-5-nitropyridine
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorinated pyridine moieties is a proven method for modulating physicochemical and biological properties.[1][2] this compound (CAS: 1060804-39-8) has emerged as a particularly valuable heterocyclic building block.[3][4] Its utility stems from a unique electronic architecture: the potent electron-withdrawing nitro group and the ring nitrogen atom work in concert to activate the C-3 position for nucleophilic attack. This renders the fluorine atom a superb leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, providing a reliable and regioselective handle for molecular elaboration.
This guide provides an in-depth exploration of this compound's reactivity, offering field-proven insights and detailed protocols for its application in key synthetic transformations.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₃FN₂O₂ | [5] |
| Molecular Weight | 142.09 g/mol | [5] |
| Appearance | Crystal - Powder |
| CAS Number | 1060804-39-8 |[4][5] |
Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary application of this compound is its participation in SNAr reactions. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strong -I and -M effects of the nitro group at the C-5 position. This electronic arrangement drastically lowers the energy of the Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby facilitating the displacement of the fluoride ion by a wide range of nucleophiles.[6][7]
The fluorine atom, being highly electronegative, is an excellent leaving group in this activated system. This combination of an activated ring and a good leaving group makes SNAr reactions with this compound efficient and highly regioselective, with substitution occurring exclusively at the C-3 position.[8][9][10]
Protocol 2.1: SNAr with Amine Nucleophiles (N-Arylation)
The reaction with primary and secondary amines is one of the most common and robust applications, forming C-N bonds crucial for the synthesis of many pharmaceutical agents.[11][12]
Objective: To synthesize N-benzyl-5-nitropyridin-3-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the base (K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq). The base is crucial for neutralizing the hydrofluoric acid byproduct generated during the reaction.
-
Reaction Execution: Stir the mixture at room temperature. For less reactive amines, or to increase the reaction rate, the mixture can be heated to 50-80 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel to yield the pure N-benzyl-5-nitropyridin-3-amine.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction rate.[13]
-
Base: An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is essential to prevent the protonation of the amine nucleophile by the HF byproduct, which would render it unreactive.[11]
Representative SNAr Reactions
The versatility of this compound allows for reactions with a variety of nucleophiles.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Class |
| Nitrogen | Primary/Secondary Amines | K₂CO₃ or DIPEA, DMF, 25-80 °C | 3-Amino-5-nitropyridines |
| Oxygen | Phenols, Alcohols | NaH or K₂CO₃, DMF, 60-100 °C | 3-Aryloxy/Alkoxy-5-nitropyridines |
| Sulfur | Thiols | NaH or Cs₂CO₃, THF/DMF, 0-50 °C | 3-Thioether-5-nitropyridines |
Subsequent Transformations: Expanding Molecular Complexity
While SNAr is the primary use, the resulting 3-substituted-5-nitropyridine is a versatile intermediate for further functionalization, most notably through the reduction of the nitro group.
Protocol 3.1: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine unlocks a vast potential for subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization reactions.
Objective: To synthesize 5-amino-3-(benzylamino)pyridine from N-benzyl-5-nitropyridin-3-amine.
Materials:
-
N-benzyl-5-nitropyridin-3-amine (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂, 4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
Procedure:
-
Reaction Setup: Dissolve or suspend N-benzyl-5-nitropyridin-3-amine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (4-5 eq). To this mixture, add concentrated HCl dropwise at 0 °C.
-
Reaction Execution: After the addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for several hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench by pouring it over ice and basifying with a saturated NaHCO₃ or a 1M NaOH solution until the pH is > 8. A tin hydroxide precipitate will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary to yield the desired 5-aminopyridine derivative.
Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling
While SNAr is dominant, palladium-catalyzed cross-coupling reactions represent another avenue for C-C or C-N bond formation.[14][15] Although activating a C-F bond is more challenging than a C-Br or C-I bond, specialized ligand/catalyst systems can achieve this transformation.[16][17] More commonly, the product of an SNAr reaction undergoes nitro reduction and subsequent Sandmeyer reaction to install a bromide or iodide, which is then used in cross-coupling.
Protocol 4.1: Suzuki-Miyaura Coupling (General Protocol)
This protocol is a generalized procedure adaptable for aryl fluorides, though it often requires more forcing conditions or specialized catalysts compared to heavier halides.
Objective: To couple an arylboronic acid with 3-substituted-5-fluoropyridine (hypothetical).
Materials:
-
Aryl Fluoride (e.g., 3-(Nu)-5-fluoropyridine, 1.0 eq)
-
Arylboronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene or Dioxane/Water mixture)
Procedure:
-
Inert Atmosphere: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the aryl fluoride (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst/ligand mixture.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5][18][19] May cause respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[19][20]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
References
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- Holt, J., et al. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-nitropyridine | 54231-35-5.
- Thermo Fisher Scientific. (2025).
- BLD Pharm. (n.d.). 1232432-08-4|3-Fluoro-5-nitropyridin-2-amine.
- Fisher Scientific. (2024).
- PubChem. (n.d.). This compound | C5H3FN2O2 | CID 46911836.
- BLD Pharm. (n.d.). 1060804-39-8|this compound.
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed.
- Wydra, K., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions.
- Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC - NIH.
- Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- ChemicalBook. (2025). 2-Bromo-5-fluoro-3-nitropyridine | 652160-72-0.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine.
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wydra, K., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed - NIH.
- BLD Pharm. (n.d.). 1079179-12-6|2-Chloro-3-fluoro-5-nitropyridine.
- ChemicalBook. (n.d.). 5-chloro-2-fluoro-3-nitropyridine(60186-16-5) 1H NMR.
- PubChem. (n.d.). 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. NIH.
- Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
- Postovoytov, V. I., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- Chemical Communications (RSC Publishing). (n.d.).
- Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-FLUORO-3-NITROPYRIDINE | CAS 136888-21-6.
- Schlosser, M., et al. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
- Schlosser, M., et al. (2005).
- ResearchGate. (2022).
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- 11. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
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protocol for Suzuki coupling with 3-Fluoro-5-nitropyridine
An Application Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-5-nitropyridine Derivatives
Abstract
The synthesis of highly functionalized heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. Substituted nitropyridines, in particular, serve as critical building blocks for a wide array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] However, its application to highly electron-deficient and potentially coordinating substrates like this compound derivatives presents significant challenges. This guide provides a detailed protocol and in-depth scientific rationale for successfully navigating the complexities of this transformation, aimed at researchers, chemists, and drug development professionals. We will dissect the critical reaction parameters, explain the causality behind component selection, and offer a robust framework for optimization and troubleshooting.
Mechanistic Framework & Strategic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount to diagnosing issues and rationally designing a successful reaction protocol for a challenging substrate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Challenge of the this compound Scaffold
The combination of a pyridine nitrogen, a fluorine atom, and a nitro group creates a highly electron-deficient aromatic system, which introduces several specific hurdles:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[5][6] This can form stable, off-cycle complexes that sequester the catalyst and halt turnover. While the electron-withdrawing groups reduce the basicity of the nitrogen, this remains a primary challenge.
-
Oxidative Addition: While this protocol assumes the use of a bromo or chloro leaving group at a different position (e.g., 2- or 4-position), it is worth noting that activating C-Cl bonds is significantly more difficult than C-Br or C-I bonds and requires highly active catalysts.[7] The strong electron-withdrawing nature of the ring, however, does make the carbon atom of the C-X bond more electrophilic, which can aid this step.
-
Transmetalation Rate: Electron-deficient heteroaryl boron derivatives are known to undergo transmetalation at a relatively slow rate.[8] This can become the rate-limiting step and allows competing side reactions, like protodeboronation, to occur.
Causality Behind Component Selection
A successful protocol for this substrate is not merely a recipe but a system where each component is chosen to mitigate the inherent challenges.
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation.[6] The key to success lies in the ligand, which modulates the stability and reactivity of the palladium center.
-
Expertise: We recommend bulky, electron-rich monodentate phosphine ligands from the biarylphosphine class (e.g., SPhos, XPhos).[9] The bulkiness of these ligands promotes the formation of monoligated Pd(0) species, which are highly reactive towards oxidative addition. Their strong electron-donating ability stabilizes the resulting Pd(II) complex and accelerates the rate of reductive elimination.[9]
-
Trustworthiness: Using a pre-formed catalyst or generating the active catalyst in situ from a stable precursor like Pd₂(dba)₃ or Pd(OAc)₂ with the appropriate ligand provides consistency.[10][11]
-
-
Choice of Base: The base plays a crucial role in activating the organoboron species to facilitate transmetalation.[2][11]
-
Expertise: Strong bases like NaOH or CsOH can promote side reactions or degradation of sensitive substrates. Weaker inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is non-nucleophilic and has sufficient basicity to form the reactive boronate species without causing substrate decomposition.[4][6] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
Trustworthiness: The use of an anhydrous base is critical, as water can facilitate the competing protodeboronation of the boronic acid.[10]
-
-
Solvent System: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Expertise: Anhydrous, polar aprotic solvents are standard. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is a robust starting point, as the water can aid in dissolving the base and facilitate the formation of the active boronate.[4][6] For substrates sensitive to hydrolysis, completely anhydrous conditions using solvents like toluene or DMF can be employed.[4][7] Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a 2-bromo-3-fluoro-5-nitropyridine with a generic arylboronic acid. It should be treated as a well-vetted starting point for further optimization.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents & Equipment
| Component | Recommended Specification |
| Aryl Halide | 2-Bromo-3-fluoro-5-nitropyridine |
| Boronic Acid | Arylboronic Acid or Pinacol Ester |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Base | Potassium Phosphate (K₃PO₄), anhydrous powder |
| Solvent | 1,4-Dioxane, anhydrous, and Degassed Water |
| Equipment | Schlenk tube or microwave vial, magnetic stirrer, inert gas line (Argon/Nitrogen) |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add 2-bromo-3-fluoro-5-nitropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out the palladium precursor and ligand if adding them as solids. For this substrate, a catalyst loading of 1-3 mol% Pd is recommended. Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%). Note: A ligand-to-palladium ratio of ~2.4:1 is optimal here.
-
Inert Atmosphere: Seal the reaction vessel with a rubber septum or screw cap. Evacuate the vessel under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
Protocol and Application Guide: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Fluoro-5-nitropyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation is of paramount importance in pharmaceutical and materials science, where arylamine moieties are ubiquitous structural motifs.[2][3] This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 3-fluoro-5-nitropyridine, a challenging yet valuable heterocyclic building block. We delve into the rationale behind the choice of catalyst, ligand, and reaction conditions, offering insights grounded in mechanistic principles to ensure reliable and reproducible outcomes. This guide is designed for researchers and drug development professionals seeking to leverage this critical cross-coupling reaction for the synthesis of complex nitrogen-containing molecules.
Introduction: The Challenge of Electron-Deficient Heterocycles
The palladium-catalyzed amination of aryl halides has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution (SNAr).[1] The reaction's broad substrate scope and functional group tolerance have cemented its role in both academic and industrial laboratories.[4][5]
However, the application of this methodology to highly electron-deficient heteroaryl halides, such as this compound, presents specific challenges. The strong electron-withdrawing nature of the nitro group and the pyridine ring deactivates the C-F bond towards the rate-limiting oxidative addition step in the catalytic cycle. Furthermore, the substrate's inherent reactivity raises the possibility of competing SNAr pathways, which can lead to complex product mixtures.
Success in this context hinges on a carefully selected catalyst system. The use of bulky, electron-rich phosphine ligands is critical; these ligands accelerate both the oxidative addition and the final reductive elimination steps, stabilizing the palladium center throughout the catalytic cycle.[6][7] This protocol has been optimized to address these challenges, enabling efficient and selective C-N bond formation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
The primary steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the aryl-fluorine bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9][10]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.
Reagents, Solvents, and Equipment
| Component | Suggested Material | Purpose | Notes |
| Aryl Halide | This compound | Substrate | --- |
| Amine | Morpholine (or other amine) | Nucleophile | Ensure high purity. Liquid amines should be distilled. |
| Pd Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Source | Air-sensitive, handle under inert gas. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Catalyst Ligand | Bulky, electron-rich ligand. Air-stable solid.[6][11] |
| Base | Sodium tert-butoxide (NaOtBu) | Deprotonation | Highly hygroscopic. Use a fresh bottle or from a glovebox. |
| Solvent | Toluene | Reaction Medium | Anhydrous grade required. Must be deoxygenated before use. |
| Equipment | Schlenk flask or oven-dried vial, magnetic stirrer, inert gas line (Ar/N₂), heating mantle or block. | --- | All glassware must be rigorously dried. |
Reaction Parameter Summary
| Reagent | Equivalents | Mol % | Amount (for 1 mmol scale) |
| This compound | 1.0 | --- | 142.1 mg |
| Amine | 1.2 | --- | 1.2 mmol |
| Pd₂(dba)₃ | --- | 1 mol % (2 mol % Pd) | 9.2 mg |
| XPhos | --- | 4 mol % | 19.1 mg |
| NaOtBu | 1.4 | --- | 134.5 mg |
| Toluene | --- | --- | 5 mL (0.2 M) |
Step-by-Step Procedure
Safety Note: This reaction should be performed in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE).
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), XPhos (4 mol %), and sodium tert-butoxide (1.4 eq). Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (1 mol %). Then, add anhydrous, degassed toluene (to achieve 0.2 M concentration) followed by the amine (1.2 eq) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting aryl halide indicates completion. Typical reaction times are 12-24 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of ethyl acetate in hexanes is a good starting point.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Poor quality base.4. Unsuitable ligand/catalyst system. | 1. Ensure a rigorously inert atmosphere.[12]2. Use freshly distilled/degassed solvents.3. Use a fresh bottle of NaOtBu from a glovebox.4. Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos).[6][12] |
| Formation of Side Products | 1. Hydrodehalogenation: Competing reaction pathway.2. SNAr: Non-catalyzed reaction due to the activated substrate.3. Decomposition: Substrate or product is sensitive to the strong base/high temperature. | 1. This is sometimes unavoidable but can be minimized by ensuring efficient coupling.2. Lowering the reaction temperature may reduce SNAr.3. Consider a milder base (e.g., K₃PO₄, Cs₂CO₃) and a lower reaction temperature.[12][13] |
| Difficult Purification | 1. Product is very polar.2. Residual palladium catalyst. | 1. Use a more polar eluent system or consider reverse-phase chromatography.2. Filter the crude product through a small plug of Celite or silica before concentrating. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of substituted pyridines, which are key scaffolds in medicinal chemistry. While the electron-deficient nature of this compound presents a challenge, the use of a well-defined palladium catalyst system featuring a bulky, electron-rich biarylphosphine ligand enables this transformation to proceed with high efficiency. The protocol detailed herein provides a validated and reliable method, and the accompanying mechanistic insights and troubleshooting guide will empower scientists to confidently apply this reaction in their synthetic endeavors.
References
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Blackmond, D. G., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. (2023). [Link]
-
Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines . Current Organic Chemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . RSC Publishing. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. (2021). [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions . DSpace@MIT. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . National Institutes of Health. (2023). [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition. [Link]
-
Fors, B. P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides . Organic Letters. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years . ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . National Institutes of Health. (2025). [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand . eScholarship. (2024). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. (2018). [Link]
-
Ogata, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature . Journal of the American Chemical Society. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Publications. (2021). [Link]
-
Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. (2022). [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . National Institutes of Health. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. (2025). [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs *. PubMed. (2020). [Link]
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Application Notes & Protocols: The Strategic Use of 3-Fluoro-5-nitropyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a central focus of modern drug discovery.[1][2] The pyridine ring is a privileged scaffold in this field, present in a multitude of FDA-approved drugs due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[3] The strategic incorporation of fluorine into these scaffolds can dramatically improve pharmacological properties, enhancing metabolic stability, binding affinity, and cell permeability.[4][5]
This guide details the application of 3-fluoro-5-nitropyridine as a versatile and highly reactive building block for the synthesis of kinase inhibitors. Its utility stems from the principles of Nucleophilic Aromatic Substitution (SNAr), where the pyridine nitrogen and the powerful electron-withdrawing nitro group synergistically activate the ring, making the C-3 position highly susceptible to nucleophilic attack and subsequent displacement of the fluoride leaving group.[6][7] This reactivity provides a robust and reliable method for constructing complex molecular architectures essential for potent and selective kinase inhibition.
The Chemistry of this compound: A Mechanistic Perspective
The cornerstone of this compound's utility is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a concerted process like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.
Causality Behind the Reactivity:
-
Activation: The pyridine ring nitrogen and, more significantly, the nitro group at the C-5 position, are potent electron-withdrawing groups. They decrease the electron density of the aromatic ring, making it electrophilic and thus susceptible to attack by nucleophiles.[7]
-
Nucleophilic Attack: A nucleophile (typically an amine, thiol, or alcohol) attacks the carbon atom bonded to the fluorine (C-3). This is the rate-determining step of the reaction.[8]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which provides the necessary stabilization for this intermediate to form.[7]
-
Elimination and Rearomatization: The fluoride ion, a good leaving group, is expelled, and the aromaticity of the pyridine ring is restored. This final step is typically fast.
The fluorine atom itself is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, further enhancing the electrophilicity of the carbon center.
Synthetic Strategy: Building a Kinase Inhibitor Core
A common strategy in kinase inhibitor design involves creating a diarylamine or related heterocyclic core. The following workflow demonstrates how this compound serves as an ideal starting point for such a scaffold, targeting a kinase within a critical oncogenic pathway like the RAS-RAF-MEK-ERK cascade.[4]
The nitro group is not just an activating group; it is also a synthetic handle. After the SNAr reaction, it can be readily reduced to an amine, providing a new vector for chemical elaboration, such as amide bond formation, to build out the final inhibitor structure.
Experimental Protocols
These protocols provide a self-validating framework for the synthesis of a diarylamine-based kinase inhibitor core. Each step includes justifications for the chosen reagents and conditions.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-5-nitropyridin-3-amine (SNAr Coupling)
-
Objective: To couple this compound with a representative nucleophile, p-anisidine, via an SNAr reaction.
-
Rationale: p-Anisidine is used as an example of an electron-rich aniline, a common fragment in kinase inhibitors. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that effectively solvates the cation of the base while leaving the nucleophile relatively free, accelerating the reaction. Potassium carbonate is a mild and effective base to deprotonate the aniline in situ, enhancing its nucleophilicity.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.42 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).
-
Add anhydrous DMSO (20 mL) and stir the suspension for 10 minutes at room temperature.
-
Add p-anisidine (1.35 g, 11 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a beaker containing deionized water (100 mL).
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (2 x 20 mL).
-
For complete extraction, the aqueous filtrate can be extracted with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Combine the crude product with the filtered solid. Purify by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product as a yellow solid.
Protocol 2: Synthesis of N3-(4-methoxyphenyl)pyridine-3,5-diamine (Nitro Group Reduction)
-
Objective: To reduce the nitro group of the SNAr product to a primary amine, creating a new site for functionalization.
-
Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenation of nitro groups. Hydrogen gas provides the reducing equivalents. Ethanol is a suitable solvent for both the substrate and for the hydrogenation reaction. This method is clean, typically high-yielding, and avoids the use of harsh metal-acid reducing agents.
Materials:
-
N-(4-methoxyphenyl)-5-nitropyridin-3-amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Add N-(4-methoxyphenyl)-5-nitropyridin-3-amine (e.g., 2.45 g, 10 mmol) and ethanol (50 mL) to a hydrogenation flask.
-
Carefully add 10% Pd/C (e.g., 100-200 mg) to the flask under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature for 6-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate in vacuo to yield the diamine product, which is often used in the next step without further purification.
Protocol 3: Synthesis of Final Inhibitor (Amide Coupling)
-
Objective: To couple the newly formed amine with a carboxylic acid to form the final inhibitor molecule.
-
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction. Dichloromethane (DCM) is a common solvent for coupling reactions.
Materials:
-
N3-(4-methoxyphenyl)pyridine-3,5-diamine (1.0 eq)
-
A relevant carboxylic acid (e.g., 4-chlorobenzoyl chloride or acid) (1.05 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (10.5 mmol) and HATU (4.0 g, 10.5 mmol) in anhydrous DCM (40 mL).
-
Add DIPEA (5.2 mL, 30 mmol) and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of N3-(4-methoxyphenyl)pyridine-3,5-diamine (2.15 g, 10 mmol) in anhydrous DCM (20 mL) dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Data Summary & Biological Context
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Step | Reaction Type | Key Reagents | Typical Yield | Analytical Confirmation |
| 1 | SNAr Coupling | K₂CO₃, DMSO | 75-90% | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | Nitro Reduction | Pd/C, H₂ | 85-98% | ¹H NMR, LC-MS (mass change) |
| 3 | Amide Coupling | HATU, DIPEA | 60-85% | ¹H NMR, ¹³C NMR, HRMS |
Targeted Signaling Pathway:
Many kinase inhibitors are designed to interrupt aberrant signaling cascades that drive cell proliferation and survival in cancer.[4] The hypothetical inhibitor synthesized here could be designed to target a kinase like BRAF or MEK in the RAS-RAF-MEK-ERK pathway, which is frequently mutated in cancers such as melanoma.
Conclusion
This compound is a powerful and versatile reagent in medicinal chemistry for the construction of kinase inhibitors. Its well-defined reactivity through the SNAr mechanism allows for the reliable formation of C-N, C-O, or C-S bonds. The dual role of the nitro group as both a potent activating group and a synthetic precursor to a functionalizable amine makes this building block exceptionally valuable. The protocols and strategies outlined in this document provide researchers with a robust foundation for leveraging this compound in the discovery and development of novel targeted therapies.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- López-Cea, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Abdel-Wahab, B. F., et al. 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).
- Mandal, S., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
- Sandosham, J., et al. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Wikipedia.
- Norman, M. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed.
- Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- Roe, C. R., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- BenchChem.
- BenchChem.
- MDPI.
- Sugiyama, M., et al. (2023).
- Kilanowski, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
Sources
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- 2. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
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- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to the Aminocarbonylation of 3-Fluoro-5-nitropyridine
Introduction: The Significance of Functionalized Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Specifically, aminopyridine carboxamides are key intermediates in the synthesis of a wide range of biologically active molecules. The aminocarbonylation of halo-pyridines represents a powerful and direct method for the introduction of both an amino and a carbonyl group in a single synthetic step. This application note provides a detailed, step-by-step guide for the palladium-catalyzed aminocarbonylation of 3-Fluoro-5-nitropyridine to produce 3-Amino-5-nitropyridine-2-carboxamide, a valuable building block in drug discovery.[1] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and well-understood method for the synthesis of this important intermediate.
Reaction Mechanism: The Palladium Catalytic Cycle
The aminocarbonylation of aryl halides is a well-established reaction that proceeds through a palladium-catalyzed cycle.[2] The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.
-
CO Insertion: A molecule of carbon monoxide coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond to form an acyl-palladium intermediate.
-
Aminolysis: The amine nucleophile attacks the acyl-palladium complex, leading to the formation of a new carbon-nitrogen bond and a palladium-amido complex.
-
Reductive Elimination: The final product, the amide, is released from the palladium complex through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of palladium-catalyzed aminocarbonylation.
Experimental Protocol: Synthesis of 3-Amino-5-nitropyridine-2-carboxamide
This protocol is based on established methods for the aminocarbonylation of aryl halides, adapted for the specific substrate this compound.[3] The choice of formamide as the ammonia source provides a convenient and effective alternative to using gaseous ammonia.[3] The ligand Xantphos is selected for its effectiveness in promoting the carbonylation of electron-deficient and sterically hindered substrates.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| This compound | 456-24-6 | C5H3FN2O2 | >97% | Sigma-Aldrich |
| Palladium(II) acetate | 3375-31-3 | Pd(OAc)2 | 99.9% | Strem Chemicals |
| Xantphos | 161265-03-8 | C39H32OP2 | >98% | Strem Chemicals |
| Formamide | 75-12-7 | CH3NO | >99.5% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | C7H10N2 | >99% | Sigma-Aldrich |
| Carbon Monoxide | 630-08-0 | CO | >99.9% | Airgas |
| 1,4-Dioxane (anhydrous) | 123-91-1 | C4H8O2 | >99.8% | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | C4H8O4 | ACS grade | Fisher Scientific |
| Hexanes | 110-54-3 | C6H14 | ACS grade | Fisher Scientific |
Equipment
-
High-pressure autoclave equipped with a magnetic stir bar, gas inlet, and pressure gauge
-
Schlenk line for inert atmosphere techniques
-
Cannulas and syringes for liquid transfers
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Experimental Workflow
Caption: A step-by-step workflow for the aminocarbonylation of this compound.
Step-by-Step Protocol
-
Reaction Setup (under inert atmosphere):
-
To a clean, dry high-pressure autoclave equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.04 mmol, 2 mol%), and 4-(dimethylamino)pyridine (DMAP) (4.0 mmol, 2.0 equiv.).
-
Seal the autoclave, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add this compound (2.0 mmol, 1.0 equiv.).
-
Using a syringe, add anhydrous 1,4-dioxane (10 mL) and formamide (4.0 mmol, 2.0 equiv.).
-
-
Reaction:
-
Seal the autoclave tightly.
-
Purge the system with carbon monoxide by pressurizing to 5 bar and then venting (repeat three times).
-
Pressurize the autoclave to 10 bar with carbon monoxide.
-
Place the autoclave in a heating mantle and heat to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots (after cooling and venting) and analyzing by TLC (Ethyl acetate/Hexanes, 1:1).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the autoclave to room temperature.
-
CAUTION: Vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-Amino-5-nitropyridine-2-carboxamide as a solid.
-
Safety Precautions
-
Carbon Monoxide: Carbon monoxide is a highly toxic, odorless, and flammable gas.[4][5][6] All operations involving carbon monoxide must be carried out in a well-ventilated fume hood. A carbon monoxide detector should be in use in the laboratory.
-
This compound: This compound is a potential irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
High Pressure: The reaction is performed under high pressure. Ensure the autoclave is properly sealed and in good working condition. Do not exceed the maximum pressure rating of the equipment.
-
Solvents: 1,4-Dioxane and formamide are harmful if inhaled or absorbed through the skin. Handle these solvents in a fume hood and wear appropriate gloves.
Characterization of 3-Amino-5-nitropyridine-2-carboxamide
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amide group.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the amide.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino and amide groups, as well as the C=O stretch of the amide.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Conclusion
This application note provides a comprehensive and detailed protocol for the palladium-catalyzed aminocarbonylation of this compound. By following this guide, researchers can reliably synthesize 3-Amino-5-nitropyridine-2-carboxamide, a valuable building block for further synthetic transformations in drug discovery and development. The provided mechanistic insights and detailed experimental procedure, coupled with stringent safety precautions, will enable the successful and safe execution of this important reaction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of primary aromatic amides by aminocarbonylation of aryl halides using formamide as an ammonia synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Aminocarbonylation Using Nitroarenes under NMP-Mediated Photochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Fluoro-5-nitropyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of 3-Fluoro-5-nitropyridine in Modern Agrochemical Design
In the landscape of modern agrochemical research, the synthesis of novel, effective, and environmentally benign active ingredients is paramount. Pyridine-based scaffolds are a cornerstone in the development of numerous commercially successful fungicides, herbicides, and insecticides. The strategic incorporation of fluorine and nitro groups onto the pyridine ring, as seen in this compound, imparts unique physicochemical properties that significantly enhance biological activity and metabolic stability.
This compound is a highly versatile building block, primarily utilized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom strongly activates the ring towards nucleophilic attack, while the fluorine atom serves as an excellent leaving group. This inherent reactivity allows for the efficient construction of complex molecular architectures, particularly the formation of diaryl ethers and amines, which are common moieties in a wide range of potent agrochemicals.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the chemical principles governing the use of this compound, detailed experimental protocols for the synthesis of representative agrochemical analogues, and insights into the causality behind experimental choices to ensure reproducible and efficient synthetic outcomes.
Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The utility of this compound in agrochemical synthesis is fundamentally rooted in the nucleophilic aromatic substitution (SNAr) mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The SNAr reaction with this compound proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (e.g., a phenoxide or an amine) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily disrupted, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group at the 5-position is critical for stabilizing this intermediate by delocalizing the negative charge.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This results in the formation of the final substituted product.
Diagram 1: The SNAr Mechanism with this compound
Application Notes and Protocols for the Reduction of 3-Fluoro-5-nitropyridine
Introduction
The transformation of 3-Fluoro-5-nitropyridine to its corresponding amine, 3-Amino-5-fluoropyridine, is a critical step in the synthesis of a multitude of pharmacologically active molecules and functional materials. 3-Amino-5-fluoropyridine serves as a key building block in medicinal chemistry, contributing to the development of novel therapeutic agents.[1] The electron-withdrawing nature of the nitro group in the starting material presents both a challenge and an opportunity for synthetic chemists. While facilitating the reduction, it also necessitates careful selection of reagents and conditions to ensure high yield and purity of the desired product, primarily avoiding undesired side reactions such as defluorination.
This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for the reduction of the nitro group in this compound. We will delve into the mechanistic-driven choices behind each protocol, offering insights gleaned from extensive research and practical application. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and in-depth resource for this pivotal chemical transformation.
Core Concepts in Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of reducing agent and reaction conditions is paramount and is often dictated by the presence of other functional groups on the molecule, cost, scalability, and safety considerations. For a substrate such as this compound, a primary concern is the preservation of the C-F bond, as some reduction methods can lead to hydrodefluorination.
The primary methods discussed in this guide are:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst and a hydrogen source.
-
Metal-Mediated Reduction in Acidic Media: Classic and robust methods employing metals like iron or tin.
The following sections will provide a detailed exploration of these methods, complete with step-by-step protocols and a comparative analysis to aid in the selection of the most appropriate method for your specific needs.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and the generation of water as the only byproduct, making it an environmentally benign choice. The reaction involves the use of a heterogeneous catalyst, typically a noble metal supported on carbon, and a source of hydrogen.
Causality of Experimental Choices
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common choice for nitro group reductions. However, for halogenated compounds, there is a risk of hydrodehalogenation. Platinum on carbon (Pt/C) or Raney Nickel are often preferred for substrates where dehalogenation is a concern, as they can sometimes offer better chemoselectivity.
-
Hydrogen Source: Gaseous hydrogen is the most common source, offering high reactivity. However, for safety and convenience on a smaller scale, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate can be an excellent alternative.
-
Solvent: Protic solvents like ethanol or methanol are typically used as they can protonate the intermediate nitroso and hydroxylamine species, facilitating their further reduction.
-
Pressure and Temperature: The reaction is often carried out at atmospheric or slightly elevated pressure. The temperature is usually kept moderate to minimize side reactions.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Detailed Protocol: Catalytic Hydrogenation using Platinum on Carbon
Materials:
-
This compound
-
5% Platinum on carbon (Pt/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite®
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 5% Pt/C (typically 5-10 mol%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere. Then, evacuate and backfill with hydrogen gas (balloon pressure or as per apparatus instructions).
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove any residual hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: The catalyst on the filter paper may be pyrophoric; keep it wet with water or ethanol during handling and disposal.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-fluoropyridine. The crude product can be further purified by column chromatography on silica gel if necessary.
Method 2: Metal-Mediated Reduction in Acidic Media
The reduction of nitroarenes using metals in acidic media is a classic and reliable method. Iron in acetic acid and tin(II) chloride in hydrochloric acid are two of the most common systems. These methods are often cost-effective and tolerant of a wide range of functional groups.
Causality of Experimental Choices
-
Metal Selection: Iron is a mild and inexpensive reducing agent. The reaction is typically performed in acetic acid, which acts as both a solvent and a proton source. Tin(II) chloride is another effective reagent, often used in alcoholic solvents with the addition of concentrated hydrochloric acid.
-
Acid: The acid is crucial for protonating the nitro group and its intermediates, facilitating the reduction process. Acetic acid is a milder choice compared to hydrochloric acid, which can be advantageous for sensitive substrates.
-
Temperature: These reactions often require heating to proceed at a reasonable rate.
-
Workup: The workup for these reactions involves filtering off the metal salts and then basifying the reaction mixture to liberate the free amine, which is then extracted into an organic solvent.
Experimental Workflow: Metal-Mediated Reduction
Caption: Workflow for metal-mediated reduction.
Detailed Protocol: Reduction with Iron in Acetic Acid
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Sodium carbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of glacial acetic acid and ethanol.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the residue, carefully add a saturated aqueous solution of sodium carbonate until the pH is basic. This will precipitate any remaining iron salts as iron hydroxides.
-
Extraction: Extract the aqueous slurry with ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-fluoropyridine. Purify further by column chromatography or distillation if necessary.[2][3]
Detailed Protocol: Reduction with Tin(II) Chloride
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate. Add Tin(II) chloride dihydrate (3.0-5.0 eq).
-
Reaction: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid. After the addition, remove the ice bath and stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully basify with a 10% aqueous sodium hydroxide solution until the pH is strongly basic. This will precipitate tin salts as tin hydroxides.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®. Extract the filtrate with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure to afford the crude 3-Amino-5-fluoropyridine. Further purification can be achieved by column chromatography.[4][5]
Comparative Analysis of Reduction Methods
| Parameter | Catalytic Hydrogenation (Pt/C) | Iron in Acetic Acid | Tin(II) Chloride |
| Reagents | Pt/C, H₂ (or transfer agent), Solvent | Fe powder, Acetic Acid, Solvent | SnCl₂·2H₂O, HCl, Solvent |
| Yield | Generally high (>90%) | Good to high (70-95%) | Good to high (70-95%) |
| Chemoselectivity | Good, but risk of defluorination | Generally good, less risk of defluorination | Good, generally tolerant of other functional groups |
| Reaction Conditions | Mild (RT, atmospheric pressure) | Moderate (reflux) | Mild to moderate (RT to reflux) |
| Workup | Simple filtration of catalyst | Filtration and basification | Basification, filtration, and extraction |
| Safety | Flammable H₂ gas, pyrophoric catalyst | Flammable solvents, corrosive acid | Corrosive acid, tin waste |
| Cost | Higher due to precious metal catalyst | Low cost | Moderate cost |
| Waste | Minimal, catalyst can be recycled | Iron salts | Tin salts (heavy metal waste) |
Safety and Handling Precautions
-
This compound: This compound is a hazardous substance. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged with an inert gas before and after the reaction. The catalyst, especially after use, can be pyrophoric and should be handled with care, preferably while wet.
-
Metal-Mediated Reductions: These reactions can be exothermic. Use appropriate cooling and add reagents slowly. The acids used are corrosive. Handle with care.
-
Waste Disposal: Dispose of all chemical waste, including spent catalysts and metal salts, in accordance with local, state, and federal regulations. Heavy metal waste from tin reductions requires special handling.
Conclusion
The reduction of this compound to 3-Amino-5-fluoropyridine is a well-established yet critical transformation in organic synthesis. This guide has provided a detailed overview of the most common methods, including catalytic hydrogenation and metal-mediated reductions. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By understanding the principles behind each method and following the detailed protocols, researchers can confidently and safely perform this important reaction, paving the way for the synthesis of novel and valuable compounds.
References
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available at: [Link]
-
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Available at: [Link]
-
Organic Chemistry Portal. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Available at: [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
Sources
- 1. 3-Amino-5-fluoropyridine | 210169-05-4 [chemicalbook.com]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-Fluoro-5-nitropyridine for Biological Screening
Introduction: The Strategic Value of the 3,5-Disubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design. Among the various substitution patterns, the 3,5-disubstituted pyridine motif has emerged as a particularly fruitful area for discovery, with compounds exhibiting a wide range of therapeutic activities, including potent efficacy against drug-resistant Mycobacterium tuberculosis, various cancer cell lines, and microbial pathogens.[3][4][5]
3-Fluoro-5-nitropyridine is a versatile and highly valuable starting material for the synthesis of compound libraries based on this privileged scaffold. The molecule is strategically activated for two of the most powerful transformations in modern synthetic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group at the 5-position, combined with the electronegativity of the fluorine atom at the 3-position, renders the C3 position highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a diverse range of amine-based functionalities.
-
Palladium-Catalyzed Cross-Coupling: While the C-F bond can be utilized in some cross-coupling reactions, it is generally more robust than C-Cl, C-Br, or C-I bonds. This presents an opportunity for subsequent functionalization. More commonly, the nitro group can be reduced to an amine, which can then be converted to a more reactive handle (e.g., a halide or triflate) for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or alkyl groups.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective derivatization of this compound. We present detailed, field-proven protocols for generating a library of 3,5-disubstituted pyridine analogs and preparing them for high-throughput biological screening.
Workflow Overview: From Building Block to Biological Hits
The overall strategy involves a two-pronged approach to rapidly generate molecular diversity from the this compound core. The primary diversification is achieved through SNAr, followed by an optional secondary diversification via Suzuki-Miyaura coupling after modification of the nitro group. The resulting library is then formatted for high-throughput screening (HTS) to identify potential lead compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-5-nitropyridine
Welcome to the technical support guide for the purification of 3-Fluoro-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile but challenging intermediate. My goal is to move beyond simple protocols and provide you with the causal logic behind each purification step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications. The presence of both an electron-withdrawing nitro group and a halogen on the pyridine ring gives this molecule unique reactivity, which can also introduce specific challenges during purification.[1]
This guide is structured into key purification techniques, each with a dedicated troubleshooting FAQ section.
Part 1: Critical Safety & Handling
Before beginning any purification protocol, it is imperative to understand the hazards associated with this compound.
Frequently Asked Questions: Safety
Q1: What are the primary hazards of this compound?
A1: According to the Globally Harmonized System (GHS) classifications, this compound is considered hazardous. Key concerns include:
-
Acute Toxicity: It can be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Irritation: It is known to cause serious eye and skin irritation.[2][3] Some related compounds may also cause respiratory irritation.[4]
-
Moisture Sensitivity: Some fluorinated nitropyridines are sensitive to moisture, which can affect stability and purity over time.[5][6]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive safety approach is non-negotiable.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Change gloves immediately if contamination occurs.[4]
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If the material is a powder or if aerosols could be generated, a respirator may be necessary.[3][7]
-
Workstation: Ensure an eyewash station and safety shower are readily accessible.[8]
Part 2: Purification by Column Chromatography
Column chromatography is the most common method for purifying this compound from crude reaction mixtures, capable of separating the target compound from starting materials, reagents, and byproducts.
Troubleshooting Guide: Column Chromatography
Q1: My TLC shows multiple spots, and I'm unsure which eluent system to use for the column. How do I start?
A1: The key is a systematic screening process using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) for your target compound of ~0.25-0.35 . This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Recommended Starting Solvent Systems:
-
Non-polar impurities: Start with a low-polarity mixture like 10-20% Ethyl Acetate (EtOAc) in Hexane.
-
Polar impurities: A system like Dichloromethane (DCM) with 1-5% Methanol (MeOH) can be effective.
-
Literature-derived systems: Published procedures have successfully used Hexane:EtOAc (8:2) and EtOAc:Pentane (4:1) for similar compounds.[9][10]
Pro-Tip: Pyridine rings can sometimes interact unfavorably with acidic silica gel, leading to streaking. While less common for nitropyridines, if you observe significant tailing on your TLC plate, consider pre-treating your eluent with 0.1-0.5% triethylamine (NEt3) to neutralize the silica.
Q2: My target compound is co-eluting with an impurity. How can I improve the separation?
A2: Co-elution is a common problem that can often be solved by altering the separation chemistry.
-
Change Solvent Polarity: If you are using a Hexane/EtOAc gradient, the two solvents offer different types of interactions (dispersion forces vs. dipole-dipole/H-bonding). Try switching to a different solvent pair that offers alternative interactions, such as Hexane/Acetone or Toluene/EtOAc.[11] This can change the relative elution order of your compounds.
-
Isocratic vs. Gradient Elution: If your TLC shows the impurity is very close to your product, a shallow gradient or even an isocratic (constant solvent composition) elution may provide the resolution needed.
-
Try a Different Stationary Phase: If normal phase silica gel fails, consider:
-
Reversed-Phase (C18) Silica: This separates compounds based on hydrophobicity. Your polar this compound would elute early with a polar mobile phase like Acetonitrile/Water. This is an excellent option for removing greasy, non-polar impurities.[11]
-
Alumina (Neutral or Basic): Can be useful if your compound is sensitive to the acidity of silica gel.
-
Q3: My product yield after the column is very low. Where could it have gone?
A3: Low recovery can be frustrating. Here are the likely culprits:
-
Product is still on the column: Your eluent system may be too non-polar to effectively move the product. After your expected fractions have been collected, try flushing the column with a much stronger solvent (e.g., 50% EtOAc/Hexane or 10% MeOH/DCM) and analyze the collected fractions by TLC.
-
Irreversible Adsorption: Highly polar or reactive compounds can sometimes bind irreversibly to silica gel. While less likely for this compound, it's a possibility. Using a less active stationary phase like Celite for filtration first can help remove highly polar baseline impurities.
-
Product is volatile: While this compound is not extremely volatile, removing solvent under high vacuum at elevated temperatures can lead to loss of product. Use moderate temperature on the rotary evaporator.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% EtOAc in Hexane).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack a stable bed. Ensure the top of the bed is flat.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or Acetone). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often provides superior resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column bed.
-
-
Elution: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent according to your TLC analysis.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Diagram: Column Chromatography Workflow
Caption: Workflow for purifying this compound via column chromatography.
Part 3: Purification by Recrystallization
Recrystallization is an excellent technique for achieving high purity, especially for removing small amounts of closely related impurities from an already enriched product. It relies on the principle that the target compound is soluble in a hot solvent but insoluble in the same solvent when cold.
Troubleshooting Guide: Recrystallization
Q1: How do I select an appropriate recrystallization solvent?
A1: The ideal solvent is found through small-scale screening.
-
Place a small amount of your impure solid (~20-30 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves immediately, the compound is too soluble; this solvent is unsuitable.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.
-
Cool the solution to room temperature and then in an ice bath. If crystals form, you have found a good solvent.
Common Solvents to Screen:
-
Alcohols (Ethanol, Isopropanol)
-
Esters (Ethyl Acetate)
-
Hydrocarbons (Hexane, Heptane)
-
Solvent pairs (e.g., Ethanol/Water, Hexane/EtOAc)[12]
Literature suggests that related compounds can be recrystallized from dilute alcohol or acetonitrile.[10][13]
Q2: My compound "oiled out" as a liquid instead of forming crystals upon cooling. What do I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more solvent to make the solution more dilute. Let it cool more slowly.
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it's very soluble). Then, slowly add a "poor" solvent (in which it's insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify, then allow to cool slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of pure product.
Q3: My crystal yield is poor, and most of my product seems to be in the mother liquor.
A3: This usually means too much solvent was used or cooling was incomplete.
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess will keep more of your product dissolved when cold.
-
Cool Slowly and Thoroughly: Allow the flask to cool slowly to room temperature first, then move it to an ice bath, and finally to a freezer if the solvent's freezing point allows. Slower cooling promotes the formation of larger, purer crystals.
-
Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Diagram: Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting common recrystallization issues.
Part 4: Comparison of Techniques & Final Purity Assessment
Choosing the right technique depends on the scale of your reaction and the nature of the impurities.
| Technique | Pros | Cons | Best For... |
| Column Chromatography | - High resolving power for complex mixtures.- Versatile for a wide range of impurities. | - Can be time-consuming and solvent-intensive.- Potential for sample loss on the column. | - Crude reaction mixtures with multiple byproducts.- Separating compounds with different polarities. |
| Recrystallization | - Can yield very high-purity material.- Scalable and relatively inexpensive. | - Requires finding a suitable solvent.- Ineffective for impurities with similar solubility.- Risk of "oiling out." | - Final purification step to remove trace impurities.- Purifying solids on a large scale. |
After purification, always verify the purity of your this compound using appropriate analytical methods, such as NMR, LC-MS, and melting point analysis, to ensure it meets the specifications for your next step.
References
- 2 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 3-Fluoro-2-nitropyridine SDS, 54231-35-5 Safety Data Sheets. (2019, July 15). ECHEMI.
- This compound | C5H3FN2O2. (n.d.). PubChem.
- 3-Fluoro-2-nitropyridine | 54231-35-5. (n.d.). Sigma-Aldrich.
- 2 - SAFETY DATA SHEET. (2021, December 28). Fisher Scientific.
- 3-Fluoro-2-nitropyridine | C5H3FN2O2. (n.d.). PubChem.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis. (n.d.). ChemicalBook.
- 3-Fluoro-2-nitropyridine | 54231-35-5. (n.d.). ChemicalBook.
- PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (1952). Canadian Science Publishing.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health (NIH).
- 2-Fluoro-5-nitropyridine, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. (n.d.). Google Patents.
- 2-Fluoro-5-nitropyridine | 456-24-6. (n.d.). ChemicalBook.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Why High-Purity 3-Fluoro-2-nitropyridine Matters for Pharma Synthesis. (2025, October 20). BOC Sciences.
- Co-Eluting compounds in Column chromatography. (2025, February 27). Reddit.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H3FN2O2 | CID 46911836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Fluoro-5-nitropyridine
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 3-fluoro-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly activated heterocyclic system. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the fundamental principles that govern success.
The Chemistry of this compound
The this compound scaffold is exceptionally reactive towards nucleophilic aromatic substitution. This reactivity is a direct consequence of its electronic structure. The pyridine ring nitrogen acts as a strong electron-withdrawing group, and its activating effect is significantly amplified by the nitro group (-NO₂) positioned ortho to the fluorine atom.[1][2] This powerful combination strongly polarizes the C-F bond and stabilizes the negatively charged intermediate formed during the reaction, making the fluorine an excellent leaving group.[1]
The reaction proceeds via a well-established addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Understanding this pathway is critical for rational optimization and troubleshooting.
Caption: General mechanism of SNAr on this compound.
Troubleshooting Guide
This section addresses the most common challenges encountered during experiments in a direct question-and-answer format.
Question 1: Why is my reaction yield low or non-existent?
A low yield is the most frequent issue. A systematic approach is essential to diagnose the root cause.
Caption: Decision tree for troubleshooting low reaction yield.
In-depth Analysis:
-
Nucleophile Potency: While this compound is highly activated, a weak nucleophile (e.g., a hindered secondary amine or a weakly acidic phenol) may still react sluggishly. The nucleophilicity is often enhanced by deprotonation.
-
Choice and Stoichiometry of Base: The base is critical. Its primary role is either to deprotonate the nucleophile (e.g., an alcohol or thiol) to generate a more potent anionic nucleophile, or to act as an acid scavenger for reactions that produce H-F (e.g., reactions with primary/secondary amines).
-
For acidic nucleophiles (phenols, thiols, etc.), a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is required for full deprotonation prior to adding the electrophile.
-
For amine nucleophiles, a milder inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like Diisopropylethylamine (DIPEA) is often sufficient to neutralize the H-F byproduct. Ensure at least one equivalent is used.
-
-
Solvent Effects: This is arguably the most critical parameter. Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are the solvents of choice.[3][4] They are effective at solvating the cationic counter-ion of the nucleophile and, more importantly, at stabilizing the charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. Protic solvents (e.g., alcohols, water) should be avoided as they can form strong hydrogen bonds with the nucleophile, effectively shielding it and reducing its reactivity.[3][5]
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. A reaction that is sluggish at room temperature can often be driven to completion at 50-100 °C. However, excessive heat can lead to decomposition of the solvent (especially DMF with strong bases) or side products.
-
Presence of Water: Water can compete as a nucleophile, leading to the formation of 3-hydroxy-5-nitropyridine. It can also quench strong bases like NaH. Using anhydrous solvents and running the reaction under an inert atmosphere (N₂ or Argon) is crucial, especially when using moisture-sensitive reagents.
Question 2: My reaction is forming significant side products. What is happening?
Side product formation complicates purification and reduces yield. Common culprits include:
-
Hydrolysis: As mentioned, trace water can lead to the formation of 3-hydroxy-5-nitropyridine. This is often observed if the reaction is worked up with aqueous solutions before the starting material is fully consumed.
-
Reaction with the Solvent: At elevated temperatures (>120 °C), strong bases can deprotonate solvents like DMF, which can then engage in side reactions. If high temperatures are required, consider switching to a more robust solvent like DMSO or NMP.
-
Di-substitution: If your nucleophile has more than one reactive site (e.g., a diamine), you may see products from double displacement, especially if more than one equivalent of the pyridine is used.
-
Degradation of Starting Material: this compound is generally stable, but prolonged exposure to very strong bases and high temperatures can lead to decomposition.
Question 3: The reaction seems to stall before reaching completion. Why?
If you observe via TLC or LC-MS that the reaction starts but fails to go to completion, consider these possibilities:
-
Reversibility: While uncommon for fluorine displacement, some SNAr reactions can be reversible if the leaving group is similar in stability to the nucleophile.
-
Product Inhibition: The product formed might be interfering with the reaction. For example, if the product is acidic, it could be neutralizing the base required for the reaction to proceed.
-
Insufficient Base: For reactions that generate acid (e.g., with amines), the formation of the ammonium fluoride salt can inhibit the reaction. Adding more than one equivalent of base (e.g., 1.5-2.0 eq) can often solve this.
-
Poor Solubility: The reactants may be soluble, but the intermediate salt or the final product might precipitate from the reaction mixture, effectively halting the reaction. In this case, a change of solvent may be required.
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose conditions to start with?
A: For a new nucleophile, a robust starting point is to use Potassium Carbonate (K₂CO₃, 2.0 eq.) as the base in DMF or DMSO at 60-80 °C . This combination is effective for a wide range of amine, phenol, and thiol nucleophiles and balances reactivity with operational simplicity.
Q: How do I choose the optimal solvent and base?
A: The choice is dictated by the pKa of your nucleophile and the required reaction temperature.
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Rationale |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA, TEA | DMF, DMSO, Acetonitrile | Base acts as an acid scavenger. Inorganic bases are often very effective. |
| Phenols, Thiols, Alcohols | NaH, KOtBu, K₂CO₃, Cs₂CO₃ | THF, DMF, DMSO | A strong base is needed to deprotonate the nucleophile for higher reactivity. |
| Anionic Nucleophiles (e.g., N₃⁻, CN⁻) | (Used as a salt, e.g., NaN₃) | DMSO, DMF | No additional base is typically needed. DMSO is excellent for dissolving ionic salts. |
Q: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective methods.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
LC-MS: Offers a definitive and quantitative way to track the reaction. It confirms the mass of the desired product and can help identify any side products being formed.[6]
Q: What is a standard workup and purification procedure?
A: A typical procedure involves cooling the reaction, quenching with water, extracting the product into an organic solvent, washing the organic layer, drying, and purifying.
Step-by-Step General Protocol:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂), add the nucleophile (1.0 eq.), the chosen base (1.2-2.0 eq.), and anhydrous solvent. If using a strong base like NaH, stir for 15-30 minutes at 0 °C or room temperature to allow for deprotonation.
-
Addition: Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise.
-
Reaction: Heat the mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into water or saturated aqueous ammonium chloride (especially if strong bases were used).[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.[6]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual solvent and salts.[6]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization.
References
- BenchChem. (2025). Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- Park, J. K., & Lee, J. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? CHEMSUSCHEM.
- Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197.
- Bakke, J. M. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-133.
- ChemAxon. (n.d.). Reaction Examples. ChemAxon.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Wordpress. (2025). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction Examples [cdb.ics.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 3-Fluoro-5-nitropyridine
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions with the challenging electrophile, 3-fluoro-5-nitropyridine. This guide provides in-depth, field-proven troubleshooting advice and protocols designed to help you overcome common experimental hurdles and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
A1: Failure with this substrate often stems from a combination of factors related to its unique electronic properties. As a highly electron-deficient heteroaromatic halide, this compound presents specific challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation of the catalytic cycle.[1]
-
Boronic Acid Instability: The most common point of failure is often the boronic acid coupling partner, which can degrade via protodeboronation under the reaction conditions.[2] This is especially problematic with many heteroaryl boronic acids.
-
Sub-optimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly specific for electron-deficient pyridines. Generic Suzuki conditions are often ineffective.
-
Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Insufficient degassing can lead to catalyst oxidation and the formation of homocoupling byproducts.[3]
Q2: What are the most common side reactions I should be looking for?
A2: Besides the lack of product formation, several key side reactions can complicate your reaction:
-
Protodeboronation: This is the protonolysis of your boronic acid, replacing the C-B bond with a C-H bond, which consumes your nucleophile.[2][4]
-
Homocoupling: The coupling of two molecules of your boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to Pd(0).[3]
-
Dehalogenation: The reduction of the C-F bond on your starting material to a C-H bond. While less common for C-F bonds compared to C-Br or C-I, it can occur under certain conditions.
Q3: Is the nitro group on the pyridine a problem?
A3: The nitro group has a powerful electron-withdrawing effect, which significantly activates the C-F bond towards oxidative addition, the first step in the catalytic cycle.[5] This is generally beneficial for reactivity. However, it's important to be aware that under specific, typically more forcing conditions, the Ar–NO₂ bond itself can be cleaved by palladium and participate in cross-coupling, although this is a more recent and advanced application.[6][7][8] For standard Suzuki conditions, the C-F bond is the expected site of reaction.
Q4: Should I use a boronic acid, a boronic ester (e.g., pinacol), or a trifluoroborate salt?
A4: For challenging couplings prone to protodeboronation, moving away from the free boronic acid is highly recommended.
-
Boronic Esters (Pinacol, Neopentyl Glycol): These are significantly more stable towards hydrolysis and protodeboronation than the corresponding acids.[1][5] They are often the best starting point for optimization.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are also very stable and can be used directly. They often require specific conditions to slowly release the active boron species, which can minimize side reactions.[4][9]
-
MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under aqueous basic conditions, keeping its ambient concentration low and minimizing degradation.[2][4]
In-Depth Troubleshooting Guide
This guide is structured by the symptoms you might observe in your reaction analysis (TLC, LC-MS, NMR).
Symptom 1: Low to No Product Formation (Mainly Starting Materials Remain)
If you observe unreacted this compound and your boronic acid derivative, the catalytic cycle is likely stalled.
The combination of your palladium source and ligand is failing to efficiently perform one of the key steps of the catalytic cycle, most likely oxidative addition or reductive elimination. The electron-deficient nature of the pyridine substrate requires a carefully selected catalyst system.
Expert Insight: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are typically required to promote the crucial oxidative addition step and subsequent reductive elimination.[5][10] Ligands like triphenylphosphine (PPh₃) are often inadequate for this type of substrate.
Solution: Screen Catalyst Systems
-
Select Appropriate Ligands: Choose from established ligands known to be effective for challenging couplings.
-
Use a Pd(0) Source or Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., Buchwald G3 precatalysts) can provide more consistent results than generating the active catalyst from a Pd(II) source like Pd(OAc)₂.[3][10]
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Provides a direct source of Pd(0) or a reliable in situ generation, reducing homocoupling and improving reproducibility.[3][10] |
| Ligands | Buchwald-type: XPhos, SPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphines that excel at coupling aryl chlorides and other challenging electrophiles.[11] |
| Alkylphosphines: P(tBu)₃, PCy₃ | Strongly electron-donating ligands that facilitate oxidative addition.[12] | |
| Bidentate: XantPhos, dppf | Offer different bite angles and stability, sometimes preventing catalyst decomposition.[10] | |
| Pd:Ligand Ratio | 1:1 to 1:2.2 | A slight excess of ligand can stabilize the catalyst, but a large excess can sometimes inhibit the reaction. |
This is a highly common failure mode. Under basic, aqueous conditions, the boronic acid is hydrolyzed to the corresponding arene, irreversibly removing it from the reaction.[2]
Expert Insight: The rate of protodeboronation is highly pH-dependent and is often faster than the rate of the desired cross-coupling, especially for unstable boronic acids.[2] Switching to a more robust boron derivative is the most effective solution.
Solution: Utilize Stabilized Boron Reagents
| Boron Reagent | Structure Example | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Commercially available, no pre-activation needed. | Prone to protodeboronation and homocoupling.[2] |
| Pinacol Ester | R-B(pin) | Increased stability to hydrolysis, easy to handle.[5] | May require slightly more forcing conditions. |
| MIDA Boronate | R-B(MIDA) | Air-stable, crystalline solids; enables slow release.[4] | Requires aqueous base for slow release. |
| Trifluoroborate | [R-BF₃]K | Highly stable, crystalline solids.[4] | Hydrolysis rate to the active species can be complex and condition-dependent.[9][13] |
Symptom 2: Significant Byproduct Formation
If your desired product is formed but is contaminated with significant impurities, the issue lies with competing side reactions.
You observe a symmetrical biaryl derived from your boronic acid partner. This is typically caused by oxygen in the reaction mixture, which can promote an oxidative coupling pathway.[3]
Expert Insight: Rigorous exclusion of oxygen is non-negotiable for reliable Suzuki couplings. "Inert atmosphere" means more than just a nitrogen balloon on a condenser.
Solution: Improve Degassing Technique
-
Solvent Degassing: Before use, sparge your solvent with argon or nitrogen for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal.
-
Reaction Setup: Assemble your glassware hot from the oven to minimize adsorbed water. Add all solid reagents to the flask.
-
Purge the Flask: Evacuate the reaction flask under high vacuum and backfill with an inert gas. Repeat this cycle at least three times before adding the degassed solvent via cannula or syringe.
You observe a complex mixture of unidentified byproducts. The strongly basic conditions required for the Suzuki coupling may be incompatible with the sensitive this compound or the final product.
Expert Insight: Strong, nucleophilic bases like NaOH or KOH in aqueous media can be detrimental. Weaker inorganic bases or specific anhydrous conditions are often superior.
Solution: Screen Bases and Solvents
-
Move to Weaker Bases: If using strong hydroxides, switch to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[3] Cesium carbonate is often effective in difficult couplings due to its high solubility in organic solvents.
-
Consider Anhydrous Conditions: Protodeboronation is often accelerated by water.[14] Running the reaction under anhydrous conditions with a base like K₃PO₄ or potassium trimethylsilanolate (TMSOK) can be highly effective, especially when using boronic esters.[14]
| Base | Typical Solvent | Characteristics |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, inexpensive choice. Often a good starting point. |
| Cs₂CO₃ | Dioxane, Toluene, MeTHF | Highly effective for difficult couplings due to solubility and moderate basicity. |
| K₃PO₄ | Toluene, Dioxane (often with a small amount of H₂O) | A strong, non-nucleophilic base. Excellent for preventing base-mediated side reactions.[11] |
| KF / CsF | Dioxane, THF | Fluoride acts as a base and also activates the boronic acid via a fluoroboronate species.[15] |
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing the Regioselectivity of Reactions with 3-Fluoro-5-nitropyridine
Welcome to the technical support center for 3-Fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this versatile building block. Here, we delve into the nuanced factors that govern regioselectivity, offering troubleshooting advice and frequently asked questions in a direct, Q&A format. Our goal is to equip you with the insights needed to predict and control reaction outcomes, ensuring the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the reactivity and handling of this compound, providing a foundational understanding for more complex troubleshooting.
Q1: What are the principal reactive sites on this compound?
A1: The reactivity of this compound is primarily dictated by the strong electron-withdrawing effects of the nitro group and the pyridine ring nitrogen. This electronic profile makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The two main reactive sites are:
-
C-3 Position: This position is highly activated towards nucleophilic attack due to the ortho relationship with the nitro group and meta to the ring nitrogen. The fluorine atom at this position is an excellent leaving group in SNAr reactions.
-
C-2 and C-6 Positions: These positions are activated by both the ring nitrogen and the nitro group, making them susceptible to nucleophilic attack, especially if a good leaving group is present or under conditions that favor such reactions.
Q2: Why is fluorine the preferred leaving group in SNAr reactions at the C-3 position?
A2: In the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[1][2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This activation outweighs the strength of the C-F bond, leading to the counterintuitive leaving group ability trend for SNAr: F > Cl > Br > I.[1]
Q3: Can reactions occur at other positions on the this compound ring?
A3: Yes, while C-3 substitution is most common, reactions at other positions can occur, particularly under different reaction conditions or with specific reagents. For instance, strong bases could potentially lead to benzyne-type intermediates, although this is less common for such an electron-deficient ring. Additionally, metal-catalyzed cross-coupling reactions can be directed to other positions if a suitable leaving group (e.g., Br, Cl, OTf) is present at those sites.
Q4: How does the nitro group influence the regioselectivity?
A4: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence is crucial for activating the pyridine ring towards nucleophilic attack. By withdrawing electron density, it stabilizes the negative charge of the Meisenheimer intermediate, which is a key factor in facilitating the SNAr reaction.[1] The ortho and para positions relative to the nitro group are the most activated. In this compound, the C-3 position is ortho to the nitro group, making it the primary site for nucleophilic attack.
II. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section provides detailed troubleshooting for common issues encountered during SNAr reactions with this compound.
Issue 1: Poor or No Reaction with a Nucleophile
Q: I am observing low conversion or no reaction when treating this compound with my nucleophile. What are the likely causes and how can I resolve this?
A: Several factors can contribute to low reactivity in SNAr reactions. Let's break down the potential causes and solutions.
Causality Analysis:
-
Nucleophile Strength: Weak nucleophiles may not be potent enough to attack the electron-deficient ring, even with the activation provided by the nitro group.
-
Base Incompatibility: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions with the substrate or solvent.
-
Solvent Effects: SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, while not solvating the nucleophile itself to the point of deactivation.[3]
-
Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SNAr conversion.
Recommended Actions:
-
Enhance Nucleophilicity: If you are using a neutral nucleophile (e.g., an alcohol or a thiol), convert it to its more nucleophilic conjugate base (an alkoxide or thiolate) using a suitable base.
-
Optimize the Base:
-
For N-nucleophiles (amines), a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used to scavenge the HF produced.
-
For O- and S-nucleophiles, stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) are often necessary.[2]
-
-
Solvent Selection: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent for SNAr reactions.[3]
-
Increase Reaction Temperature: Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. Monitor the reaction for decomposition at higher temperatures.
Issue 2: Undesired Side Products or Poor Regioselectivity
Q: My reaction is producing a mixture of products, or the substitution is not occurring at the C-3 position. How can I improve the regioselectivity?
A: While substitution at C-3 is electronically favored, kinetic and thermodynamic factors can sometimes lead to other outcomes.
Causality Analysis:
-
Steric Hindrance: A bulky nucleophile may face steric hindrance at the C-3 position, potentially leading to attack at the less hindered C-5 position, although this is electronically less favorable.
-
Reaction with the Nitro Group: Some nucleophiles, particularly strong reducing agents or highly basic species, can react with the nitro group, leading to undesired side products.
-
Competing Reaction Pathways: Under certain conditions, alternative mechanisms like Vicarious Nucleophilic Substitution (VNS) could occur, leading to substitution at a different position.[4][5]
Troubleshooting Workflow:
Caption: Workflow to improve regioselectivity.
Recommended Actions:
-
Modify the Nucleophile: If possible, use a less sterically demanding nucleophile.
-
Control Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product, which is typically the C-3 substituted isomer.
-
Choice of Base and Solvent: Re-evaluate your base and solvent system. A milder base might prevent side reactions with the nitro group. The solvent can also influence regioselectivity by differentially solvating transition states.
-
Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to ensure reaction at the desired position.
Table 1: Recommended Starting Conditions for SNAr with this compound
| Nucleophile Type | Example Nucleophile | Recommended Base | Solvent | Typical Temp. (°C) |
| N-Nucleophile | Morpholine | K₂CO₃ or Et₃N | DMF or DMSO | 25 - 80 |
| O-Nucleophile | Phenol | NaH or K₂CO₃ | THF or DMF | 0 - 60 |
| S-Nucleophile | Thiophenol | NaH or Cs₂CO₃ | DMF | 0 - 50 |
III. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination offer alternative strategies for C-C and C-N bond formation. However, these reactions are not typically performed on this compound directly at the C-3 position, as the fluorine is not a good leaving group for these transformations. Instead, a halogen like Cl, Br, or I would be required at the position of interest. For the purpose of this guide, we will assume a hypothetical 3-halo-5-nitropyridine (where halo = Cl, Br, I) to discuss the principles of regioselectivity in cross-coupling.
Issue 3: Low Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with a 3-halo-5-nitropyridine derivative and a boronic acid, but the yield is low. What factors should I investigate?
A: The success of a Suzuki-Miyaura coupling depends on a delicate balance of catalyst, ligand, base, and solvent.[6][7]
Causality Analysis:
-
Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center and deactivate the catalyst.
-
Inefficient Oxidative Addition: The C-X bond (especially C-Cl) can be difficult to activate, requiring a highly active catalyst system.[8]
-
Poor Transmetalation: The transfer of the organic group from boron to palladium can be slow if the base is not optimal.[6]
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki-Miyaura coupling reactions.
Recommended Actions:
-
Catalyst and Ligand Selection:
-
For less reactive halides (e.g., chlorides), use electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[8]
-
Pre-formed palladium catalysts with these ligands can also be effective.
-
-
Base Selection: A variety of bases can be used, and screening is often necessary. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction rate and yield.[9]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The aqueous phase is crucial for the transmetalation step. Anhydrous conditions can also be employed with certain bases and ligands.
Issue 4: Competing SNAr in Buchwald-Hartwig Amination
Q: When attempting a Buchwald-Hartwig amination on this compound, I am getting the SNAr product instead of the cross-coupled product. How can I favor the Buchwald-Hartwig pathway?
A: This is a classic example of competing reaction pathways. The highly activated nature of the C-F bond in this compound makes it very susceptible to SNAr, which is often faster and occurs at lower temperatures than the palladium-catalyzed amination.[10][11]
Causality Analysis:
-
High SNAr Reactivity: The inherent electronic properties of the substrate strongly favor the SNAr pathway with amine nucleophiles.
-
Slower Catalytic Cycle: The Buchwald-Hartwig catalytic cycle involves several steps (oxidative addition, amine coordination, deprotonation, reductive elimination), which may be kinetically slower than the direct nucleophilic attack of the amine.[12]
Recommended Actions:
-
Change the Leaving Group: The most effective strategy is to replace the fluorine at the C-3 position with a leaving group that is less reactive in SNAr but more reactive in Buchwald-Hartwig amination, such as bromine or iodine. This fundamentally alters the reactivity profile of the substrate to favor the desired cross-coupling reaction.
-
Use a Less Nucleophilic Amine Source: While challenging, using a protected amine or an ammonia equivalent that is less nucleophilic could potentially suppress the SNAr reaction, but this may also slow down the desired Buchwald-Hartwig reaction.[13]
-
Optimize Reaction Conditions: Carefully controlling the temperature and using a highly active but sterically hindered palladium catalyst system could potentially favor the cross-coupling pathway. However, overcoming the high intrinsic reactivity of the C-F bond towards SNAr remains a significant challenge.
Table 2: General Guidance for Favoring Cross-Coupling over SNAr
| Reaction | Recommended Leaving Group at C-3 | Rationale |
| Suzuki-Miyaura | Br, I, OTf | These are better leaving groups for oxidative addition to Pd(0). |
| Buchwald-Hartwig | Br, I, Cl | Cl is viable with modern catalysts; Br and I are more reactive. F is generally unsuitable. |
IV. Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in DMF (0.2 M), add the amine nucleophile (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromo-5-nitropyridine
-
In a reaction vessel, combine 3-bromo-5-nitropyridine (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
V. References
-
Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
-
Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Strategies to Prevent Defluorination of 3-Fluoro-5-nitropyridine
Welcome to the technical support center for handling 3-Fluoro-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and face the common challenge of unintended defluorination. Here, we provide in-depth, evidence-based answers to critical questions, troubleshooting workflows, and validated protocols to ensure the integrity of the C-F bond in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to defluorination?
A1: The susceptibility of this compound to defluorination is a direct consequence of its electronic structure, which makes it highly activated towards Nucleophilic Aromatic Substitution (SNAr).[1][2] Several factors converge to facilitate this reaction:
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the entire aromatic system. This makes the ring electrophilic and susceptible to attack by nucleophiles.[1]
-
Powerful Activating Group: The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group. It further deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution by stabilizing the negatively charged intermediate.[2][3]
-
Excellent Leaving Group: Fluorine, despite being the most electronegative halogen, is an exceptionally good leaving group in SNAr reactions.[4] Its strong inductive effect makes the attached carbon (C-3) highly electrophilic and prone to nucleophilic attack. The rate-determining step in SNAr is typically the initial attack by the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), not the cleavage of the carbon-leaving group bond.
-
Intermediate Stabilization: When a nucleophile attacks the C-3 position, the resulting negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group through resonance. This stabilization of the Meisenheimer complex lowers the activation energy for the reaction, making the substitution highly favorable.[1][3]
Caption: The SNAr mechanism causing defluorination.
Q2: What specific reaction conditions most commonly lead to unwanted defluorination?
A2: Defluorination is typically triggered by conditions that favor the SNAr mechanism. Researchers should be particularly cautious with the following:
-
Strong, "Hard" Nucleophiles: Hard nucleophiles, such as alkoxides (e.g., NaOMe, KOt-Bu), hydroxide (OH⁻), and primary or secondary amines, readily attack the electrophilic C-3 position, leading to fluoride displacement.
-
Strong Bases: The use of strong, nucleophilic bases can be problematic. For example, sodium hydride (NaH) can deprotonate an alcohol or amine in situ, generating a highly reactive nucleophile. Similarly, bases like potassium tert-butoxide can act as potent nucleophiles themselves.
-
High Temperatures: Like most reactions, SNAr is accelerated by heat. If your desired reaction is sluggish, increasing the temperature may inadvertently cross the activation energy threshold for defluorination, leading to it becoming a significant side reaction.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent for SNAr reactions. They solvate the cation of a salt (e.g., Na⁺ of NaOMe) but leave the nucleophilic anion "bare" and highly reactive, thus accelerating the rate of defluorination.
Q3: How can I strategically select reagents to minimize the risk of defluorination?
A3: The key is to choose conditions that are selective for your desired transformation while being unfavorable for SNAr at the C-F bond. This involves careful consideration of your base, nucleophile, and solvent.
| Parameter | Conditions to AVOID (High Defluorination Risk) | Recommended Conditions (Low Defluorination Risk) | Rationale |
| Base | Strong, nucleophilic bases (e.g., NaH, KOt-Bu, LDA) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃) or hindered organic bases (e.g., DIPEA, 2,6-lutidine) | Weaker bases are less likely to act as nucleophiles or generate highly reactive anionic nucleophiles.[5] |
| Nucleophile | Hard, anionic nucleophiles (e.g., RO⁻, R₂N⁻, OH⁻) | Softer, neutral, or more sterically hindered nucleophiles. | Softer nucleophiles have a lower propensity to attack the hard electrophilic carbon attached to fluorine. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) | Less polar solvents (e.g., THF, Dioxane, Toluene) or protic solvents (e.g., EtOH, IPA), if compatible. | Less polar solvents do not "supercharge" nucleophiles. Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity. |
| Temperature | High temperatures (>80 °C) | Lower temperatures (0 °C to Room Temperature) | Keeping the thermal energy of the system low helps prevent overcoming the activation barrier for the unwanted defluorination reaction. |
Troubleshooting Guide: Defluorination Detected
If you have identified a defluorinated byproduct in your reaction mixture, use this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for unwanted defluorination.
Validated Experimental Protocol: Selective Nitro Group Reduction
A common transformation is the reduction of the nitro group to an amine, which is a precursor for many subsequent reactions. Performing this reduction without cleaving the C-F bond is critical. Catalytic hydrogenation is often too aggressive. A reliable method is reduction with tin(II) chloride.
Objective: To synthesize 3-fluoro-5-aminopyridine from this compound while avoiding defluorination.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Cool the solution of the starting material to 0 °C using an ice bath. Add the SnCl₂/HCl solution dropwise to the stirred solution of this compound.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is basic (~8-9). Caution: CO₂ evolution will cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-fluoro-5-aminopyridine can be purified by flash column chromatography if necessary.
Causality: This protocol is effective because the reducing agent, SnCl₂, operates via an electron transfer mechanism under acidic conditions. It is not a nucleophile and therefore has no propensity to engage in an SNAr reaction at the C-F position. The acidic medium also protonates the pyridine nitrogen, further deactivating the ring towards nucleophilic attack by any potential nucleophiles.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Buncel, E., & Eggimann, T. (2005). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry.
-
Lee, C. H., et al. (2024). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Fluoro-5-nitropyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals tackling the cross-coupling of 3-fluoro-5-nitropyridine. This challenging substrate, characterized by its electron-deficient pyridine ring, a strongly deactivating nitro group, and a moderately activating fluoro group, requires careful consideration of catalyst systems to achieve efficient and selective bond formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile building block.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your cross-coupling reactions with this compound. The solutions provided are grounded in mechanistic principles to help you understand the underlying causes and make informed decisions.
Problem 1: Low to No Product Conversion
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.
-
Potential Causes & Solutions:
-
Catalyst Inactivity/Decomposition: The electron-deficient nature of the pyridine nitrogen in this compound can lead to coordination with the palladium center, effectively poisoning the catalyst.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands sterically hinder the pyridine nitrogen from binding to the palladium and their electron-donating properties facilitate the rate-limiting oxidative addition step.[4] For Suzuki-Miyaura reactions, BrettPhos has shown particular efficacy with nitroarenes.[5]
-
Actionable Step: Screen a panel of bulky phosphine ligands. Start with SPhos or XPhos for Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
-
Inefficient Oxidative Addition: The C-F bond, while activated by the ortho-nitro group, can still be challenging to break.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. Ensure your palladium precatalyst is efficiently reduced to the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ or a pre-activated catalyst can be beneficial.
-
Actionable Step: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a small amount of a reducing agent or ensuring the reaction conditions promote in-situ reduction.
-
-
Poor Base Performance: The choice of base is critical for the efficiency of the transmetalation (Suzuki-Miyaura) or deprotonation (Buchwald-Hartwig, Sonogashira) steps.
-
Solution: For Suzuki-Miyaura, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-coordinating base like NaOt-Bu or LHMDS is typically required.
-
Actionable Step: If using a carbonate base with low conversion, switch to a phosphate or consider an alkoxide base, being mindful of potential side reactions with the nitro group.
-
-
Problem 2: Significant Side Product Formation
-
Symptom: Multiple spots on TLC or peaks in LC-MS in addition to starting materials and the desired product.
-
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid/Ester (Suzuki-Miyaura): This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a competing catalytic cycle.
-
Solution: Rigorously degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Actionable Step: Before adding the catalyst, bubble argon through the reaction mixture for 15-20 minutes.
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a hydrogen atom, leading to the formation of this compound from the boronic acid coupling partner. This is often caused by residual water or protic solvents.
-
Solution: Use anhydrous solvents and ensure the base is thoroughly dried. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue as they are more stable.
-
Actionable Step: Dry solvents over molecular sieves and dry the base in an oven before use.
-
-
Denitrative Coupling: Under certain conditions, the C-NO₂ bond can be cleaved and participate in the cross-coupling reaction.[5][6]
-
Solution: This is a complex side reaction that is highly dependent on the catalyst system and conditions. Using milder conditions (lower temperature, weaker base if possible) may disfavor this pathway. If this is a persistent issue, a change in ligand or palladium source may be necessary.
-
Actionable Step: Analyze the side products by mass spectrometry to confirm if denitration is occurring. If so, screen different ligands, starting with those known to be less prone to C-NO₂ activation.
-
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially if using certain phosphine ligands or if there are reducing agents present.
-
Solution: Avoid harsh reducing conditions. If reduction is observed, screen different ligands. Some ligands are more prone to acting as reducing agents.
-
Actionable Step: Check the purity of all reagents to ensure no reducing impurities are present.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium precatalyst is best for coupling with this compound?
A1: Both Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) and Pd(0) (e.g., Pd₂(dba)₃) sources can be effective. However, for this challenging substrate, using a pre-formed palladium-ligand complex or a palladacycle precatalyst (e.g., a Buchwald G3 precatalyst) can offer better reproducibility and higher activity. These precatalysts often generate the active Pd(0) species more cleanly and efficiently.
Q2: How do I choose the right ligand for my specific cross-coupling reaction?
A2: The choice of ligand is crucial. Here's a general guideline:
-
Suzuki-Miyaura: Start with bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos . For nitro-containing substrates, BrettPhos has been shown to be particularly effective in preventing denitrative side reactions.[5]
-
Buchwald-Hartwig Amination: The choice depends on the amine. For primary amines, BrettPhos is a good starting point.[7] For secondary amines, ligands like XPhos or RuPhos are often successful. The use of bidentate phosphine ligands like BINAP or DPPF can also be beneficial.[8]
-
Sonogashira: While traditional Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst can work, for challenging substrates, copper-free conditions with a more robust ligand like SPhos or a bulky alkylphosphine ligand may provide better results and avoid issues with alkyne homocoupling.[9][10]
Q3: What is the best solvent and base combination to start with?
A3: A good starting point for many cross-coupling reactions is a polar aprotic solvent like 1,4-dioxane or toluene . For the base:
-
Suzuki-Miyaura: K₃PO₄ in a mixture of dioxane and water (e.g., 10:1) is a robust starting condition.
-
Buchwald-Hartwig: NaOt-Bu in an anhydrous solvent like toluene or dioxane is a common choice.
-
Sonogashira: An amine base like Et₃N or DIPEA in a solvent like THF or DMF is standard, often used in excess to act as both the base and a solvent.
Q4: Can the fluorine atom be displaced instead of being a spectator group?
A4: While the C-F bond is generally stronger and less reactive than C-Cl or C-Br bonds in palladium-catalyzed cross-coupling, its reactivity is enhanced by the presence of the ortho-nitro group.[11] Under forcing conditions or with highly active catalyst systems designed for C-F activation, displacement of the fluorine is possible. However, in most standard cross-coupling reactions, the C-F bond in this substrate is expected to remain intact. If you observe products resulting from fluorine displacement, consider using milder reaction conditions (lower temperature, shorter reaction time).
Catalyst and Condition Selection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Containing 3-Fluoro-5-nitropyridine
Welcome to the technical support center for handling reactions involving 3-Fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on workup procedures. The following content is structured to address common questions and troubleshoot specific issues you may encounter during your experiments, ensuring scientific integrity and promoting safe laboratory practices.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the workup of reactions with this compound.
Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?
A1: this compound is a chemical that requires careful handling. It can cause skin and serious eye irritation.[1] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Q2: My reaction is complete. What is the first step in the workup process?
A2: The first step is to cool the reaction mixture to room temperature, and then to quench it cautiously. Quenching deactivates any unreacted reagents that might interfere with the subsequent workup steps. The choice of quenching agent depends on the specific reagents used in your reaction. For many reactions, a slow addition of the reaction mixture to ice-water is a suitable starting point.[3]
Q3: What is the best solvent for extracting my product from the aqueous layer?
A3: The choice of extraction solvent depends on the polarity of your product. For many derivatives of this compound, which are often moderately polar, ethyl acetate is a good first choice.[3] Dichloromethane can also be effective. It is important to perform multiple extractions (e.g., 3 times) to ensure a good recovery of the product from the aqueous phase.
Q4: I've performed the extraction, but now I have an emulsion. What should I do?
A4: Emulsions are a common issue. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase and can help force the separation of the layers.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite®.
Q5: What are the recommended washing steps for the organic layer?
A5: After extraction, the organic layer should be washed to remove residual impurities. A typical washing sequence is:
-
Water: To remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts.[3]
-
Brine: To remove the bulk of the dissolved water in the organic layer before the final drying step.[3]
Q6: How should I purify the crude product?
A6: The two most common methods for purifying products derived from this compound are:
-
Flash column chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of your compound.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure crystalline material.
Troubleshooting Guide
This section provides solutions to specific problems that you may encounter during the workup of your this compound reaction.
Problem 1: Low yield after workup.
Possible Cause 1: Incomplete Extraction Your product may have higher water solubility than anticipated.
Solution:
-
Increase the number of extractions.
-
Saturate the aqueous layer with NaCl before extraction to decrease the solubility of your organic product in the aqueous phase (salting-out effect).
-
If your product is basic, ensure the aqueous layer is basified before extraction to ensure the product is in its neutral, more organic-soluble form. Conversely, if your product is acidic, acidify the aqueous layer.
Possible Cause 2: Product Degradation this compound and its derivatives can be susceptible to nucleophilic attack, even from weak nucleophiles like water, especially at elevated temperatures or under strongly basic or acidic conditions.
Solution:
-
Maintain a low temperature during the quench and washes.
-
Avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture as soon as possible.
-
The nitro group on the pyridine ring can be a good leaving group in nucleophilic aromatic substitution reactions, which could lead to undesired byproducts.[4]
Problem 2: The presence of an unexpected byproduct in the final product.
Possible Cause: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom The fluorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position.[5] Nucleophiles present in the reaction or workup (e.g., water, hydroxide, or even some solvents) can displace the fluorine atom.
Solution:
-
During the reaction: Use a non-nucleophilic base if possible.
-
During the workup:
-
Use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH or KOH.
-
Minimize the contact time with aqueous layers.
-
If you suspect a solvent is acting as a nucleophile, consider changing to a more inert solvent for the reaction and extraction.
-
Caption: Troubleshooting workflow for identifying unexpected byproducts.
Problem 3: Difficulty in removing unreacted this compound.
Possible Cause: Similar Polarity of Starting Material and Product If the nucleophilic substitution reaction on this compound results in a product with a similar polarity, separation by column chromatography can be challenging.
Solution:
-
Optimize Chromatography:
-
Try a different solvent system. A shallow gradient or isocratic elution might provide better separation.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Chemical Treatment:
-
If your product is stable to basic conditions and the starting material is not, a wash with a dilute base might selectively degrade the starting material. This should be tested on a small scale first.
-
If your product has a functional group that can be derivatized to change its polarity (e.g., an amine that can be protected), this can facilitate separation, followed by a deprotection step.
-
Experimental Protocols
Standard Workup Protocol for a Nucleophilic Aromatic Substitution Reaction
This protocol is a general guideline and may need to be adapted based on the specifics of your reaction.
-
Cooling and Quenching:
-
Cool the reaction vessel to room temperature.
-
In a separate flask, prepare a mixture of crushed ice and water.
-
Slowly add the reaction mixture to the ice/water mixture with stirring.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (1 x volume of the organic layer)
-
Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer)
-
Brine (1 x volume of the organic layer)
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Caption: Step-by-step general workup workflow.
Data Presentation
| Washing Solution | Purpose | Typical Volume |
| Water | Removal of water-soluble impurities and reagents. | Equal to the volume of the organic layer. |
| Saturated NaHCO₃ (aq) | Neutralization of acidic components. | Equal to the volume of the organic layer. |
| Brine (Saturated NaCl (aq)) | Removal of bulk water from the organic layer. | Equal to the volume of the organic layer. |
Table 1: Common aqueous washing solutions and their applications in the workup of this compound reactions.
References
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved January 6, 2026, from [Link]
-
Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2004). Nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate. Journal of Heterocyclic Chemistry, 41(6), 987–989. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrolysis and decarboxylation of nitriles 3/5. Retrieved January 6, 2026, from [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-2-nitropyridine. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved January 6, 2026, from [Link]
-
Hubei Aoks Bio-Tech Co., Ltd. (n.d.). Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing. Retrieved January 6, 2026, from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved January 6, 2026, from [Link]
Sources
- 1. This compound | C5H3FN2O2 | CID 46911836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
byproduct formation in the nitration of 3-fluoropyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the nitration of 3-fluoropyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you manage and understand byproduct formation, optimize your reaction conditions, and ensure the integrity of your synthesis.
Understanding the Challenge: The Chemistry of 3-Fluoropyridine Nitration
The nitration of 3-fluoropyridine is a classic example of a complex electrophilic aromatic substitution reaction governed by competing electronic effects. The pyridine ring is inherently electron-deficient, making it significantly less reactive than benzene towards electrophiles.[1] This low reactivity is compounded by the reaction conditions; strong nitrating acids (e.g., HNO₃/H₂SO₄) protonate the basic pyridine nitrogen, creating a positively charged pyridinium ion. This positive charge further deactivates the ring, making substitution exceptionally difficult and often requiring harsh conditions like high temperatures.[2][3]
The regiochemical outcome is dictated by the interplay between the deactivating, meta-directing pyridinium nitrogen and the deactivating, ortho-, para-directing fluorine substituent. This conflict is the primary reason for the formation of a mixture of isomeric byproducts.
Directing Effects on the 3-Fluoropyridinium Ion
| Position | Influence of Pyridinium-N⁺ | Influence of Fluorine | Combined Effect & Expected Reactivity |
| C2 | Ortho (Strongly Disfavored) | Ortho (Favored) | Competing effects; minor product expected. |
| C4 | Para (Strongly Disfavored) | Ortho (Favored) | Competing effects; often a major product. |
| C5 | Meta (Least Disfavored) | Meta (Disfavored) | Electronically disfavored by both groups. |
| C6 | Ortho (Strongly Disfavored) | Meta (Disfavored) | Strongly disfavored electronically. |
This analysis suggests that nitration will likely yield a mixture of 3-fluoro-4-nitropyridine and 3-fluoro-2-nitropyridine , with the potential for other isomers depending on the precise reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration of 3-fluoropyridine producing a mixture of isomers instead of a single product?
A1: The formation of multiple isomers is inherent to this reaction due to the competing directing effects of the substituents on the pyridine ring.
-
Pyridinium Nitrogen (-NH⁺-): Under the strong acidic conditions required for nitration, the pyridine nitrogen is protonated. This pyridinium cation is a powerful deactivating group and acts as a meta-director. However, all positions are strongly deactivated.[1]
-
Fluorine (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, through resonance, it can donate lone-pair electron density, making it an ortho, para-director.
The nitronium ion (NO₂⁺) will attack the positions that are least deactivated. The C4 position is ortho to the fluorine (favorable) but para to the nitrogen (unfavorable). The C2 position is also ortho to the fluorine (favorable) but ortho to the nitrogen (unfavorable). The balance between these conflicting effects results in a mixture of 3-fluoro-4-nitropyridine and 3-fluoro-2-nitropyridine as the primary products.
Q2: My reaction yield is very low and I'm seeing significant tar formation. What's going wrong?
A2: Low yields and decomposition are common issues stemming from the harsh conditions required for this reaction.
-
Excessive Temperature: Nitration reactions are highly exothermic.[4] If the temperature is not carefully controlled (typically 100-120°C), the reaction can accelerate, leading to oxidative decomposition of the sensitive pyridine ring and the formation of polymeric tars.
-
Aggressive Nitrating Agent: While necessary, a mixture of fuming nitric acid and concentrated sulfuric acid is extremely corrosive and oxidizing. Prolonged exposure or excessive temperatures can destroy the starting material and product.
To mitigate this, ensure slow, controlled addition of reagents at a lower temperature before gradually heating the reaction mixture. Use a reaction vessel with efficient heat dissipation.
Q3: How can I improve the regioselectivity and favor the formation of 3-fluoro-4-nitropyridine?
A3: While achieving perfect selectivity is difficult, you can influence the isomer ratio by modifying the reaction strategy.
-
Temperature Control: Lowering the reaction temperature may favor the kinetically preferred product. Experiment with running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Alternative Nitrating Agents: Milder nitrating agents can sometimes provide better selectivity. Reagents like nitroaccharine in the presence of a Lewis acid have been used for nitrating some pyridines.[5] However, these may not be potent enough for the highly deactivated 3-fluoropyridine.
-
The N-Oxide Strategy: A scientifically robust approach is to first oxidize 3-fluoropyridine to 3-fluoropyridine N-oxide . The N-oxide group is strongly activating and directs electrophilic substitution to the C4 (para) and C2/C6 (ortho) positions.[2] Nitration of the N-oxide intermediate typically proceeds under milder conditions and strongly favors substitution at the C4 position. The N-oxide can then be removed via reduction (e.g., with PCl₃ or H₂/Pd) to yield the desired 3-fluoro-4-nitropyridine with high purity.[6][7][8]
Q4: I have a mixture of 3-fluoro-2-nitropyridine and 3-fluoro-4-nitropyridine. What is the best way to separate them?
A4: The most effective method for separating these constitutional isomers is column chromatography .
The polarity of the two isomers is sufficiently different to allow for separation on a silica gel column. The 4-nitro isomer is generally more polar than the 2-nitro isomer. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, is recommended.[9] Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing each pure isomer.
For larger scales, recrystallization may also be an option if a suitable solvent system can be found that selectively crystallizes one isomer, leaving the other in the mother liquor.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low conversion | Reaction temperature is too low. Insufficient reaction time. Nitrating agent is not potent enough. | Gradually increase the reaction temperature, monitoring by TLC. Extend the reaction time. Ensure the use of fuming HNO₃ and concentrated H₂SO₄. |
| Poor Isomer Ratio (High % of Byproducts) | Reaction temperature is too high, leading to thermodynamic product distribution. | Lower the reaction temperature to favor kinetic control. Consider the N-oxide synthetic route for superior regioselectivity.[2] |
| Formation of Dark Tar / Decomposition | Runaway exothermic reaction. Temperature is too high. | Ensure adequate cooling during reagent addition. Add reagents dropwise to control the exotherm. Do not exceed the recommended reaction temperature (e.g., 110°C).[5] |
| Difficult Purification | Isomers are co-eluting during chromatography. | Optimize the solvent system for column chromatography; use a shallow gradient. Consider derivatizing the mixture to facilitate separation, followed by removal of the directing group. |
Experimental Protocols
Protocol 1: General Nitration of 3-Fluoropyridine (Illustrative)
Disclaimer: This reaction is hazardous and should only be performed by trained personnel with appropriate safety precautions, including a fume hood and blast shield. Nitration reactions can be violently exothermic.[4]
Materials:
-
3-Fluoropyridine
-
Fuming Nitric Acid (>90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-neck flask equipped with a thermometer, dropping funnel, and mechanical stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 3-fluoropyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 3-fluoropyridine solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 15°C during the addition.
-
After the addition is complete, slowly and carefully heat the reaction mixture to 110°C and hold for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Perform this step in a large beaker to contain foaming.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Purification of Isomers by Column Chromatography
Materials:
-
Crude nitration product
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
TLC plates
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Begin eluting the column with the low-polarity solvent system (95:5 Hexane/Ethyl Acetate).
-
Collect fractions and monitor their composition using TLC. The less polar 3-fluoro-2-nitropyridine isomer will typically elute first.
-
Gradually increase the eluent polarity (e.g., to 90:10, then 85:15 Hexane/Ethyl Acetate) to elute the more polar 3-fluoro-4-nitropyridine isomer.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Characterize the purified products by NMR, GC-MS, or other appropriate analytical techniques.
References
- Vertex AI Search result, meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Public
-
Z. Valdivia, A. G. Horti, H. T. Ravert, R. F. Dannals, and M. V. Pletnev, "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides," PubMed Central, 2016. [Link]
-
FCAD Group, "Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine," FCAD Group, 2024. [Link]
-
S. T. G. Lind, K. Kristian, and F. B. B. H. Didriksen, "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution," NIH, 2009. [Link]
-
Request PDF, "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides," ResearchGate. [Link]
-
Chemical Communications (RSC Publishing), "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides," Royal Society of Chemistry. [Link]
-
YouTube, "Preparation of Pyridines, Part 2: By Halogenation and Nitration," YouTube, 2022. [Link]
-
YouTube, "(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity," YouTube, 2020. [Link]
-
New Journal of Chemistry (RSC Publishing), "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory," Royal Society of Chemistry. [Link]
-
ResearchGate, "Nitropyridines: Synthesis and reactions," ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fcad.com [fcad.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
analysis of 3-Fluoro-5-nitropyridine reaction products by HPLC and NMR
An In-Depth Guide to the Analysis of 3-Fluoro-5-nitropyridine Reaction Products: A Comparative HPLC and NMR Approach
For research scientists and professionals in drug development, this compound stands as a crucial heterocyclic building block. Its utility stems from a pyridine core activated by two powerful electron-withdrawing groups: a nitro group at the 5-position and a fluorine atom at the 3-position. This electronic arrangement renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.[1][2] However, the very reactivity that makes this scaffold so valuable also presents an analytical challenge. Reactions can yield a mixture of the desired product, unreacted starting material, and potential regioisomeric or undesired byproducts.
This guide provides a comprehensive framework for the robust analysis of reaction mixtures originating from this compound. As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the chosen analytical strategies. We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC) for quantitative analysis and reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation of the products. This dual-pronged approach ensures not only the identification of the target molecule but also a clear understanding of reaction efficiency and purity, which are critical metrics in process development and quality control.
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution. The nitro and fluoro substituents, along with the ring nitrogen, strongly withdraw electron density from the pyridine ring. This creates electron-deficient carbons, particularly at positions 2, 4, and 6, making them prime targets for attack by nucleophiles (e.g., amines, thiols, alkoxides).
While the fluorine atom can act as a leaving group, it is the nitro group that often serves as a surprisingly effective leaving group in SNAr reactions on electron-poor pyridyl systems.[3] The specific outcome—which group is displaced and at which position the nucleophile attacks—depends on the nature of the nucleophile and the reaction conditions. This potential for multiple outcomes underscores the necessity of precise analytical methods.
A typical reaction involves the displacement of the fluorine atom by a nucleophile, as illustrated below.
Sources
A Comparative Guide to the Synthesis of N-benzyl-5-aminopyridin-3-amine from 3-Fluoro-5-nitropyridine
For researchers, scientists, and professionals in drug development, the strategic assembly of molecular scaffolds is a cornerstone of innovation. The substituted aminopyridine motif, in particular, is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. This guide provides an in-depth, comparative analysis of two distinct synthetic routes to a model target molecule, N-benzyl-5-aminopyridin-3-amine , starting from the versatile building block, 3-fluoro-5-nitropyridine.
The choice of synthetic strategy can profoundly impact yield, purity, scalability, and cost-effectiveness. Here, we dissect two logical pathways: a traditional "late-stage amination" approach and a modern "early-stage amination" strategy employing metal-catalyzed cross-coupling. This guide will illuminate the causality behind experimental choices, provide validated protocols, and offer a clear comparison to aid in synthetic planning.
The Strategic Importance of this compound
This compound is a valuable starting material due to its well-defined reactivity. The pyridine ring is electron-deficient, a characteristic significantly amplified by the potent electron-withdrawing nitro group (-NO₂). This electronic arrangement makes the carbon atoms at positions 2, 4, and 6 highly susceptible to nucleophilic attack. The fluorine atom at the 3-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr), providing a reliable handle for introducing molecular diversity.
Route A: Late-Stage Amination via SₙAr and Reduction
This classical approach involves first installing the benzylamino group via a nucleophilic aromatic substitution (SₙAr) reaction, followed by the reduction of the nitro group to the desired primary amine. This strategy leverages the activating effect of the nitro group for the initial C-N bond formation.
Causality and Strategy:
The logic of this route is straightforward: the strong electron-withdrawing nature of the nitro group activates the pyridine ring, making the fluorine atom an excellent leaving group for an SₙAr reaction. Once the more complex benzylamino sidechain is installed, the nitro group is converted to the final amine. The primary consideration in the second step is the choice of reducing agent to ensure it is selective for the nitro group and does not affect the benzylamine moiety (e.g., through de-benzylation).
Experimental Workflow and Visualization
A Comparative Guide to the Biological Activity of 3-Fluoro-5-nitropyridine Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of 3-fluoro-5-nitropyridine derivatives against their structural analogues. As a Senior Application Scientist, my analysis synthesizes data from peer-reviewed literature to explain the causal relationships behind structure-activity relationships (SAR), offering field-proven insights into leveraging this versatile scaffold for drug discovery.
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its basic nitrogen atom allows for favorable interactions with biological targets and improves aqueous solubility. The true power of the pyridine scaffold, however, lies in its capacity for chemical modification, where the strategic placement of substituents can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.
This guide focuses on two particularly influential substituents: the nitro group (–NO₂) and the fluorine atom (–F), specifically within the context of the this compound core.
-
The Nitro Group (–NO₂): As a potent electron-withdrawing group, the nitro moiety can significantly enhance the cytotoxic and antimicrobial activity of a compound.[4][5] Its mechanism often involves enzymatic reduction within target cells to form radical intermediates, which then induce damage to critical biomolecules like DNA, leading to cell death.[5]
-
The Fluorine Atom (–F): The incorporation of fluorine is a premier strategy in modern drug design to enhance metabolic stability, potency, and overall pharmacokinetic profiles.[6][7][8] The exceptional strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) family, effectively blocking common points of metabolic attack.[9][10]
By combining these two functional groups on a pyridine ring, the this compound scaffold presents a compelling starting point for the development of novel therapeutics, primarily in the realms of oncology and microbiology. This guide will dissect the available evidence, comparing its derivatives to non-fluorinated and non-nitrated analogues to provide a clear framework for future research.
Comparative Biological Activity: A Tale of Two Substituents
The biological impact of modifying the this compound scaffold is best understood by comparing the performance of its derivatives against analogues lacking either the fluorine atom or the nitro group in key therapeutic areas.
Anticancer Activity
The pyridine nucleus is a common feature in molecules designed for anticancer activity.[3] The addition of fluorine and nitro groups serves to modulate this inherent potential, often with synergistic effects.
Causality Behind Experimental Observations: The introduction of a fluorine atom can amplify the cytotoxic properties of a compound.[10][11] This is attributed to fluorine's ability to alter electronic properties, improve binding affinity to target enzymes, and, most critically, enhance metabolic stability, which increases the drug's half-life and exposure to cancer cells.[9] The nitro group, in turn, often boosts cytotoxicity directly, although its effectiveness is highly dependent on its position on the aromatic ring and the specific cancer cell line.[4][12] For example, studies on pyrido[2,3-d]pyrimidines found that an ortho-nitro group led to significantly higher antibacterial activity (a proxy for cytotoxicity) than a para-nitro isomer, due to favorable intramolecular interactions.[12]
However, the relationship is not always additive. In some scaffolds, strong electron-withdrawing groups like –NO₂ have been found to be unfavorable for antiproliferative activity, underscoring that the overall electronic and steric profile of the entire molecule dictates its interaction with the biological target.[13]
Quantitative Data Summary:
The following table synthesizes data from various studies on structurally related pyridine derivatives to provide a comparative overview of their anticancer potency. Direct head-to-head comparisons are rare, but these data illustrate the general potency of fluorinated and nitrated scaffolds.
| Compound Class/Derivative | Key Features | Cancer Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference |
| Fluorinated Analogues | ||||
| Fluorinated benzothiazole (59a) | 5-Fluoro | HCT-116 (Colon) | 0.08 µM | [14] |
| Fluorinated bis-indole (34b) | 6-Fluoro | A549 (Lung) | 0.8 µM | [14] |
| Thiazolo[4,5-d]pyrimidine (3b) | Trifluoromethyl | Melanoma (C32) | 24.4 µM | [10] |
| Lepidiline Analogue | Fluorinated benzyl groups | A549 (Lung), HeLa (Cervical) | Moderate to high cytotoxicity | [11] |
| Nitrated Analogues (Non-Fluorinated) | ||||
| Pyridinone-quinazoline (42) | Nitro-free scaffold | MCF-7, HeLa, HepG2 | 9 - 15 µM | [4] |
| 2,5-Diketopiperazine (1) | 3-Nitro | A549, HeLa | > 10.0 µM (weak activity) | [13] |
| 2,5-Diketopiperazine (11) | Nitro-free scaffold | A549, HeLa | 1.2 µM, 0.7 µM | [13] |
IC₅₀/GI₅₀: The half-maximal inhibitory/growth inhibitory concentration. Lower values indicate higher potency.
Antimicrobial Activity
Nitroaromatic compounds have a long history as effective antimicrobial agents. Their primary mechanism of action relies on the reductive activation of the nitro group by microbial nitroreductase enzymes.
Causality Behind Experimental Observations: This enzymatic reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[5] These toxic species then covalently bind to and damage microbial DNA, proteins, and other cellular components, leading to rapid cell death.[5] The presence of a fluorine atom can further enhance this activity. Halogenation, in general, has been shown to improve the minimum inhibitory concentration (MIC) of nitro-based antimicrobials.[5] This is likely due to fluorine's electron-withdrawing nature, which can influence the reduction potential of the nitro group and enhance the molecule's ability to penetrate microbial cell membranes.
Quantitative Data Summary:
The table below compares the antimicrobial efficacy of various nitropyridine derivatives, illustrating their potency against a range of pathogens.
| Compound Class/Derivative | Key Features | Microbial Strain(s) | Potency (MIC µg/mL) | Reference |
| Nitropyridine-containing complexes (50a-c) | 5-Nitro | S. aureus, E. coli | 9.1–17.9 mm (zone of inhibition) | [1] |
| N-hydroxy-pyridoxazinone (95, R = n-Bu) | 2-Nitro | E. faecalis, S. aureus | 7.8, 31.2 | [1] |
| Phenolic hydrazone (98, R = 2-OH) | 5-Nitro | B. subtilis, C. krusei | 62.5 | [1] |
| Halogenated Nitro Derivatives (9b-d) | Nitro, Fluoro/Chloro | S. aureus, Candida sp. | 15.6–62.5 | [5] |
| Nicotinic acid hydrazide (4, 5, 6) | Nitro | S. aureus, E. coli, C. albicans | Comparable to standard drugs | [15] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Visualizing Structure-Activity Relationships and Workflows
To better understand the logic of drug design and evaluation, the following diagrams illustrate key concepts and protocols.
Structure-Activity Relationship (SAR) Logic Flow
This diagram outlines the iterative process of lead optimization, showing how strategic modifications to a core scaffold like this compound are guided by biological testing.
Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis.
Mechanism of Nitroaromatic Antimicrobial Action
This diagram illustrates the reductive activation pathway responsible for the biological activity of many nitropyridine derivatives.
Caption: Reductive activation pathway of nitroaromatic compounds.
Experimental Protocols for Validation
The claims made in any SAR study must be supported by robust, reproducible experimental data. The protocols described below represent self-validating systems for quantifying the biological activity of novel chemical entities.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and analogues) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Metabolic Stability Assay
This assay evaluates how quickly a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life. The benefit of fluorination is directly quantified here.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Step-by-Step Methodology:
-
Reaction Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a pre-warmed buffer solution.
-
Initiation: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the half-life (t½ = -0.693 / slope), which is then used to determine the intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion
The this compound scaffold is a powerful platform for the development of novel therapeutic agents. The evidence synthesized in this guide demonstrates a clear rationale for its use in drug discovery programs targeting cancer and microbial infections.
-
Fluorine's Contribution: The strategic incorporation of fluorine is a validated method for enhancing metabolic stability and, in many cases, biological potency.[7][9] By blocking sites of oxidative metabolism, fluorination extends a compound's half-life, a critical parameter for a successful drug candidate.
-
The Nitro Group's Role: The nitro group serves as a potent pharmacophore, particularly for antimicrobial activity, via a well-understood mechanism of reductive activation.[5] In oncology, it can contribute to cytotoxicity, though its effects are highly context-dependent.[4]
While general trends provide a strong directional guide, the ultimate biological activity of any derivative is a result of the complex interplay between all its structural features. The substitution pattern on the pyridine ring, the nature of linked moieties, and the overall stereochemistry collectively determine the molecule's efficacy and safety profile. Therefore, the iterative process of design, synthesis, and robust biological validation—using the very protocols outlined here—remains the gold standard for translating a promising scaffold into a life-saving therapeutic.
References
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- Assessing the Biological Activity of 5-Fluoro-1- methyl-3-nitropyridin-2(1H)-one Analogs: A Compar. (n.d.). Benchchem.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). New Journal of Chemistry (RSC Publishing).
- This compound | C5H3FN2O2 | CID 46911836. (n.d.). PubChem.
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- Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub.
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- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.).
- Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.).
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- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). PMC - NIH.
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- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (n.d.). Benchchem.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PMC - PubMed Central.
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI.
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A Researcher's Guide to 3-Fluoro-5-nitropyridine: A Cost-Benefit Analysis in Synthesis
In the landscape of modern drug discovery and development, the incorporation of fluorinated heterocyclic scaffolds is a cornerstone of molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluoro-substituted building blocks invaluable to the medicinal chemist. Among these, 3-Fluoro-5-nitropyridine stands out as a highly activated and versatile reagent for constructing complex molecular architectures.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth cost-benefit analysis of utilizing this compound in synthesis. We will move beyond a simple cataloging of facts to explain the causality behind experimental choices, offering a comparative analysis against its common halogenated counterparts, 3-Chloro-5-nitropyridine and 3-Bromo-5-nitropyridine. Through objective comparison and supporting experimental data, this guide aims to empower you to make the most informed decision for your synthetic strategy.
The Central Role of the 3-Halonitropyridine Scaffold
The utility of this compound and its analogs is rooted in the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, but the powerful electron-withdrawing effect of the nitro group at the 5-position drastically reduces the electron density of the ring. This electronic deficit is most pronounced at the C2, C4, and C6 positions. However, the placement of a halogen at the 3-position makes it a prime site for nucleophilic attack, a process less intuitive than substitution at the ortho/para positions but nonetheless efficient due to the combined activating effects.
The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide leaving group.[1][2]
The choice of halogen (F, Cl, Br) at the 3-position is not trivial; it fundamentally impacts reaction kinetics, required conditions, cost, and safety. The remainder of this guide is dedicated to dissecting these differences.
Comparative Analysis: Fluoro vs. Chloro vs. Bromo
The decision to use this compound over its chloro or bromo analogs hinges on a trade-off between reactivity and cost.
Cost Analysis
The primary drawback of this compound is its significantly higher cost. The synthesis of fluorinated heterocycles is often more complex and hazardous than their chlorinated or brominated counterparts, which is reflected in the market price.
| Reagent | CAS Number | Representative Price (€/g) | Molecular Wt. ( g/mol ) | Approx. Cost (€/mol) |
| This compound | 1060804-39-8 | ~€35.00 | 142.09 | ~€4970 |
| 3-Chloro-5-nitropyridine | 22353-33-9 | ~€15.00 | 158.54 | ~€2378 |
| 3-Bromo-5-nitropyridine | 15862-30-3 | ~€9.40[3] | 202.99 | ~€1908[3] |
| Note: Prices are estimates based on catalog listings from various suppliers (e.g., Sigma-Aldrich, TCI, Fluorochem) for small research quantities and are subject to change. Bulk pricing will differ significantly.[3][4][5] |
Insight: For large-scale synthesis or initial exploratory work where cost is a primary driver, 3-Bromo- and 3-Chloro-5-nitropyridine present a more economical choice. The fluoro-analog is best reserved for situations where its unique reactivity is essential and cost is a secondary concern.
Reactivity and Performance
In SNAr reactions where the rate-determining step is the initial nucleophilic attack, the reactivity order is typically F > Cl > Br > I.[1] This phenomenon, often termed the "element effect," is due to the high electronegativity of fluorine. The fluorine atom exerts a powerful inductive electron-withdrawing effect, further polarizing the C-F bond and making the carbon atom more electrophilic and susceptible to attack.[6]
This enhanced reactivity translates directly to more favorable experimental conditions.
| Parameter | This compound | 3-Chloro-5-nitropyridine | 3-Bromo-5-nitropyridine |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to Reflux | Reflux to High Temp (>100 °C) |
| Typical Reaction Time | 1 - 6 hours | 4 - 12 hours | 8 - 24 hours |
| Typical Yield | Very Good to Excellent | Good to Very Good | Moderate to Good |
| Substrate Scope | Broadest (effective with weaker nucleophiles) | Good (may require stronger nucleophiles) | Narrower (often requires strong nucleophiles) |
Insight: The high reactivity of this compound allows for milder reaction conditions (lower temperatures, shorter times), which is critical when working with thermally sensitive substrates or complex molecules with multiple functional groups. The energy savings and increased throughput on a small scale may partially offset the higher initial reagent cost.
Safety Profile
All three compounds are classified as hazardous and must be handled with appropriate care in a laboratory setting. However, there are distinctions in their hazard profiles.
| Reagent | GHS Pictograms | Signal Word | Key Hazard Statements |
| This compound | nötig | Warning | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] |
| 3-Chloro-5-nitropyridine | nötig | Warning | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][8] |
| 3-Bromo-5-nitropyridine | nötig | Danger | H301 (Toxic if swallowed), H318 (Causes serious eye damage). |
Insight: While all are irritants, 3-Bromo-5-nitropyridine is noted as being acutely toxic if swallowed and posing a risk of serious eye damage, requiring more stringent handling precautions. The fluoro- and chloro-analogs, while still harmful, have a slightly less severe acute toxicity profile according to available data. Always consult the most current Safety Data Sheet (SDS) before use.[8][9][10]
Experimental Section: A Model Reaction
To provide a practical comparison, we outline a representative SNAr protocol for the reaction of each 3-halonitropyridine with a model nucleophile, benzylamine.
Protocol: Synthesis of N-benzyl-5-nitropyridin-3-amine
Materials:
-
3-Halo-5-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 3-Halo-5-nitropyridine (e.g., 5 mmol, 1.0 equiv) and anhydrous potassium carbonate (10 mmol, 2.0 equiv).
-
Add anhydrous DMF (approx. 0.5 M concentration relative to the substrate).
-
Add benzylamine (5.5 mmol, 1.1 equiv) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the appropriate temperature (see Table 2) and stir for the indicated time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
This protocol is a general guideline; specific conditions may vary based on literature precedents for each substrate.[2][11][12]
Decision-Making Framework
Choosing the optimal reagent requires balancing the competing factors of cost, time, safety, and chemical necessity. The following framework can guide your decision process.
Conclusion
The cost-benefit analysis of using this compound is a classic case of chemical economics and reaction optimization.
-
Choose this compound when: High reactivity is paramount. You are working with delicate, high-value substrates, using weak nucleophiles, or when milder conditions are necessary to avoid side reactions. The premium cost is justified by potentially higher yields, shorter reaction times, and broader substrate compatibility.
-
Choose 3-Chloro-5-nitropyridine when: A balance between cost and reactivity is needed. It offers a significant cost saving over the fluoro analog while still providing good reactivity for a range of common nucleophiles under moderately heated conditions.
-
Choose 3-Bromo-5-nitropyridine when: Cost is the most critical factor. It is the most economical option, suitable for large-scale synthesis or with robust, highly reactive nucleophiles where forcing conditions (higher temperatures, longer times) are acceptable.
By understanding the interplay of electronics, leaving group ability, cost, and safety, researchers can strategically select the right tool for the job, optimizing their synthetic routes for efficiency, economy, and success.
References
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Química Organica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link]
-
Chegg.com. Solved Pyridine can undergo nucleophilic aromatic. Available at: [Link]
-
Medicine Grade. 3-Chloro-5-nitropyridine CAS 22353-33-9. Available at: [Link]
-
Aladdin Scientific. 3-Bromo-2-chloro-5-nitropyridine, min 98%, 1 gram. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Available at: [Link]
-
Fisher Scientific. 1GR 3-Bromo-5-nitropyridine, Quantity: 1 Gramm. Available at: [Link]
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Available at: [Link]
-
ResearchGate. New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Available at: [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution | Request PDF. Available at: [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications | Request PDF. Available at: [Link]
-
Matrix Fine Chemicals. 3-CHLORO-5-NITROPYRIDINE | CAS 22353-33-9. Available at: [Link]
-
ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Available at: [Link]
-
HETEROCYCLES, Vol. 65, No. 9, 2005. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Available at: [Link]
-
Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]
-
Chegg.com. Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Available at: [Link]
-
Chegg.com. Solved Draw the arrow pushing mechanism for the nucleophilic. Available at: [Link]
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A Spectroscopic Compass: Distinguishing Isomers of 3-Fluoro-5-nitropyridine
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of a final product. The fluoro-nitropyridine scaffold is a common motif in medicinal chemistry, and subtle changes in the substitution pattern on the pyridine ring can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of six isomers of 3-fluoro-5-nitropyridine, offering a practical framework for their differentiation using common analytical techniques.
The isomers under consideration are:
-
2-Fluoro-3-nitropyridine
-
2-Fluoro-5-nitropyridine
-
3-Fluoro-2-nitropyridine
-
3-Fluoro-4-nitropyridine
-
This compound
-
4-Fluoro-3-nitropyridine
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the underlying principles of how the positions of the electron-withdrawing nitro group and the electronegative fluorine atom influence the spectral output.
The Decisive Power of NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of these isomers. The interplay of the fluorine and nitro group's electronic effects creates a unique fingerprint for each isomer in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR: A Tale of Shifting Protons
The chemical shifts of the three protons on the pyridine ring are highly sensitive to the electronic environment. The nitro group, a strong electron-withdrawing group, deshields protons, shifting their resonances downfield. The fluorine atom, while also electron-withdrawing, exerts a more complex influence due to its through-space and through-bond effects, including observable J-coupling.
Key Predictive Principles:
-
Protons ortho to the nitro group will be the most deshielded and appear at the highest chemical shift.
-
Protons ortho and para to the fluorine atom will also be deshielded, though generally to a lesser extent than those ortho to the nitro group.
-
J-coupling: The coupling constants between protons (³JHH) are typically in the range of 3-9 Hz. More importantly, coupling between protons and the fluorine atom (JHF) provides invaluable structural information. Ortho (³JHF), meta (⁴JHF), and para (⁵JHF) couplings will have distinct and predictable magnitudes.
¹³C NMR: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct look at the carbon framework. The positions of the fluorine and nitro groups induce significant changes in the chemical shifts of the carbon atoms.
Key Predictive Principles:
-
Carbon bearing the fluorine atom (C-F): This carbon will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the direct attachment of the highly electronegative fluorine.
-
Carbon bearing the nitro group (C-NO₂): This carbon will be deshielded due to the electron-withdrawing nature of the nitro group.
-
Substituent Chemical Shifts (SCS): By using established SCS values for fluoro and nitro substituents on a pyridine ring, the chemical shifts for each carbon in each isomer can be reasonably predicted.[1]
¹⁹F NMR: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique that provides a direct window into the local electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is exquisitely sensitive to the substitution pattern on the pyridine ring.[2]
Key Predictive Principles:
-
The chemical shift of the fluorine atom will be influenced by the position of the electron-withdrawing nitro group.
-
The multiplicity of the ¹⁹F signal will be determined by its coupling to the neighboring protons.
Table 1: Predicted NMR Spectral Data for this compound Isomers
| Isomer | Predicted ¹H NMR (δ, ppm, J in Hz) | Predicted ¹³C NMR (δ, ppm) | Predicted ¹⁹F NMR (δ, ppm) |
| 2-Fluoro-3-nitropyridine | H4: ~8.6 (dd, J=8, 4), H5: ~7.6 (m), H6: ~8.7 (d, J=4) | C2: ~158 (d, ¹JCF=240), C3: ~140, C4: ~130, C5: ~125, C6: ~150 | ~ -70 to -90 |
| 2-Fluoro-5-nitropyridine | H3: ~7.2 (dd, J=9, 3), H4: ~8.5 (ddd, J=9, 4, 3), H6: ~9.3 (d, J=3) | C2: ~163 (d, ¹JCF=245), C3: ~115 (d, ²JCF=4), C4: ~140, C5: ~142, C6: ~150 (d, ²JCF=15) | ~ -65 to -85 |
| 3-Fluoro-2-nitropyridine | H4: ~7.7 (m), H5: ~8.6 (m), H6: ~8.8 (m) | C2: ~155, C3: ~150 (d, ¹JCF=250), C4: ~120, C5: ~135, C6: ~148 | ~ -110 to -130 |
| 3-Fluoro-4-nitropyridine | H2: ~9.1 (s), H5: ~7.8 (t, J=8), H6: ~8.9 (d, J=5) | C2: ~155 (d, ²JCF=5), C3: ~152 (d, ¹JCF=255), C4: ~145, C5: ~120, C6: ~150 | ~ -115 to -135 |
| This compound | H2: ~8.9 (s), H4: ~8.5 (dd, J=8, 2), H6: ~9.1 (s) | C2: ~150 (d, ²JCF=4), C3: ~158 (d, ¹JCF=260), C4: ~125, C5: ~145, C6: ~140 | ~ -120 to -140 |
| 4-Fluoro-3-nitropyridine | H2: ~8.9 (d, J=5), H5: ~7.6 (m), H6: ~8.8 (d, J=5) | C2: ~152, C3: ~140, C4: ~165 (d, ¹JCF=265), C5: ~120, C6: ~155 | ~ -90 to -110 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The primary utility is in the relative differences between isomers.
Vibrational Fingerprints: IR Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For the fluoro-nitropyridine isomers, the key vibrational bands to analyze are those associated with the nitro group, the C-F bond, and the aromatic C-H and C=C bonds.
Key Diagnostic Regions:
-
NO₂ Vibrations: Look for two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group. The exact positions can be subtly influenced by the electronic environment.
-
C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹ is characteristic of the C-F stretching vibration.
-
Aromatic C-H and C=C Vibrations: Bands in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch) regions confirm the presence of the pyridine ring. The out-of-plane C-H bending vibrations (700-900 cm⁻¹) can sometimes provide clues about the substitution pattern.
While IR spectroscopy alone may not be sufficient for unambiguous isomer identification, it serves as a rapid and cost-effective method for confirming the presence of the key functional groups and can be a useful complementary technique.
Electronic Transitions with UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λmax) of the fluoro-nitropyridine isomers will be influenced by the positions of the fluoro and nitro substituents on the pyridine ring.
Key Principles:
-
π → π* Transitions: The pyridine ring exhibits characteristic π → π* transitions. The electron-withdrawing nitro group will generally cause a red shift (shift to longer wavelengths) of these transitions compared to unsubstituted pyridine.
-
n → π* Transitions: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group have non-bonding electrons that can undergo n → π* transitions, which are typically weaker and may be solvent-dependent.[3]
The UV-Vis spectra of these isomers are expected to be broadly similar, but subtle shifts in λmax can be used for comparative purposes, especially when a reference spectrum of a known isomer is available.
Fragmentation Patterns: Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the fluoro-nitropyridine isomers, the molecular ion peak (M⁺˙) will confirm the molecular formula (C₅H₃FN₂O₂), and the fragmentation pattern can offer structural clues.
Expected Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂˙), resulting in a fragment ion at [M - 46]⁺.
-
Loss of NO: Subsequent loss of a neutral carbon monoxide molecule from the [M - NO₂]⁺ fragment can occur.
-
Ring Cleavage: The pyridine ring can undergo fragmentation, leading to a series of smaller fragment ions.
The relative intensities of the fragment ions may differ slightly between the isomers, providing a basis for differentiation, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) where retention times will also differ.
Experimental Protocols
1. NMR Spectroscopy
Caption: Workflow for NMR analysis of fluoro-nitropyridine isomers.
2. IR Spectroscopy
Caption: Workflow for IR analysis of fluoro-nitropyridine isomers.
3. UV-Vis Spectroscopy
Caption: Workflow for UV-Vis analysis of fluoro-nitropyridine isomers.
4. Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis of isomers.
Conclusion
The differentiation of this compound isomers is a tractable but nuanced analytical challenge. While each spectroscopic technique provides valuable pieces of the puzzle, a combination of methods, with a strong reliance on NMR spectroscopy, is the most robust approach. By understanding the fundamental principles of how substituent positions influence spectral data, researchers can confidently identify and characterize these important building blocks in their synthetic endeavors. This guide serves as a foundational resource, and it is always recommended to compare experimental data with that of authenticated reference standards whenever possible.
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Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic. [Link]
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DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. [Link]
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]
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Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. LinkedIn. [Link]
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Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. PubMed. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 3-Fluoro-5-nitropyridine
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical intermediate is not a trivial specification—it is the bedrock of reproducible, reliable, and safe outcomes. 3-Fluoro-5-nitropyridine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), where its unique electronic and structural properties are exploited to build complex molecular architectures.[1] The presence of seemingly insignificant impurities can lead to failed reactions, the formation of toxic by-products, and compromised biological activity in the final compound.
This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of commercially available this compound. We will move beyond simple percentage values to understand the likely impurity profile based on synthetic routes and explore the strengths and limitations of various analytical techniques, complete with actionable experimental protocols.
Understanding the Impurity Profile: A Synthesis-Based Approach
The purity of this compound is intrinsically linked to its manufacturing process. While specific proprietary methods vary, a common synthetic approach involves the nitration of a fluorinated pyridine precursor.[2] Understanding this allows us to anticipate potential impurities.
Common Synthetic Precursors and Potential Impurities:
-
Starting Materials: Unreacted precursors, such as 3-fluoropyridine or related isomers.
-
Positional Isomers: Nitration can sometimes occur at alternative positions on the pyridine ring, leading to isomers like 3-Fluoro-2-nitropyridine or 3-Fluoro-6-nitropyridine.
-
Over-Nitration Products: Introduction of a second nitro group, creating dinitrated fluoropyridines.
-
By-products from Halogenation/Nitration: Impurities arising from side reactions, such as hydrolysis of the nitro group or displacement of the fluorine atom.[2] For instance, if the synthesis involves a chlorination step followed by fluorine exchange, residual chlorinated pyridines could be present.[3][4]
-
Residual Solvents: Solvents used during reaction and purification (e.g., ethyl acetate, hexane) may be retained in the final product.
This predictive approach is crucial for selecting the most appropriate analytical technique, as some methods are better suited for separating isomers, while others excel at detecting trace volatile compounds.
Comparative Analysis of Purity Assessment Techniques
No single technique can provide a complete purity profile. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is the gold standard. The three pillars of purity assessment for a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Primary Use Case for this compound | Strengths | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (assay), detection of non-volatile impurities and positional isomers. | High resolution for separating closely related isomers; excellent quantitation and reproducibility.[5] | Not suitable for volatile impurities (residual solvents); requires a chromophore for UV detection. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of residual solvents and other volatile/semi-volatile impurities. | Exceptional sensitivity for volatile compounds; mass spectrometer provides structural information for impurity identification.[6][7] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes. |
| NMR (¹H and ¹⁹F) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of unknown impurities, and quantitative analysis (qNMR). | Provides unambiguous structural information; ¹⁹F NMR is highly specific and sensitive for fluorinated compounds with no background interference.[8][9] | Lower sensitivity compared to chromatographic methods for trace impurities; complex mixtures can lead to overlapping signals. |
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for any analytical laboratory. They incorporate self-validating checks, such as system suitability tests, to ensure data integrity.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This Reverse-Phase HPLC (RP-HPLC) method is designed to separate this compound from its potential non-volatile impurities and positional isomers.
Scientist's Note: A C18 column is a versatile and robust choice for separating moderately polar aromatic compounds like nitropyridines. The mobile phase, a buffered acetonitrile/water mixture, provides excellent resolving power. The gradient elution ensures that both early-eluting polar impurities and the main analyte are well-separated within a reasonable runtime.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
-
System Suitability: Prepare a resolution solution containing both this compound and a known potential isomer (e.g., 3-Fluoro-2-nitropyridine, if available). The resolution between the two peaks should be greater than 2.0.
-
Data Analysis: Purity is calculated using the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram. For a precise assay, a calibration curve should be constructed using a certified reference standard.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is crucial for detecting and identifying volatile impurities that are not visible by HPLC.
Scientist's Note: A headspace autosampler is used to introduce only the volatile components into the GC system, protecting the column from non-volatile material. The mass spectrometer detector provides definitive identification of the volatile impurities by comparing their mass spectra to established libraries (e.g., NIST).
Experimental Protocol:
-
Instrumentation: GC system equipped with a Headspace Autosampler, a capillary column, and a Mass Spectrometer (MS) detector.
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 220°C.
-
MS Transfer Line Temp: 230°C.
-
MS Ion Source Temp: 230°C.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 50 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial immediately.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Incubation Time: 15 minutes.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with a library of known solvents. Quantification can be performed using an internal or external standard method.
¹H and ¹⁹F NMR for Structural Verification and Impurity ID
NMR serves as the ultimate tool for structural confirmation and identifying unexpected impurities. The presence of a fluorine atom makes ¹⁹F NMR particularly powerful.
Scientist's Note: ¹⁹F NMR offers a wide chemical shift range and high sensitivity with virtually no background signal, making it an excellent tool for detecting and quantifying fluorine-containing impurities.[10][11] Comparing the integrals in the ¹H and ¹⁹F spectra can provide stoichiometric information about any impurities present.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard with known ¹H and ¹⁹F signals if quantitative analysis (qNMR) is desired (e.g., 1,3,5-trifluorobenzene).
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum to single peaks for each unique fluorine environment.[8]
-
-
Data Analysis:
-
Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations in the ¹H spectrum match the structure of this compound.
-
Impurity Identification: Analyze any unexpected peaks. Their chemical shifts and coupling constants can provide clues to their structure. The ¹⁹F spectrum is especially useful for identifying other fluorinated pyridine isomers.
-
Conclusion and Recommendations
For drug development professionals, relying solely on the supplier's Certificate of Analysis is insufficient. An orthogonal, in-house verification of purity is essential for robust process development and regulatory compliance.
-
For Routine Quality Control: A validated HPLC method is the workhorse for determining the assay and profiling known impurities. It provides the quantitative accuracy needed for batch-to-batch comparisons.
-
For Initial Batch Vetting: A combination of HPLC, GC-MS, and NMR should be employed. This comprehensive screen ensures the material is structurally correct, free from volatile contaminants, and meets the required purity threshold.
-
For Troubleshooting: When a reaction involving this compound fails unexpectedly, NMR and GC-MS are invaluable for identifying a potential culprit impurity in the starting material that may have been missed by routine HPLC analysis.
By implementing this multi-faceted analytical strategy, researchers can proceed with confidence, knowing that the quality of their starting material is well-characterized and will not be a confounding variable in their synthetic endeavors.
References
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Anderson, D. G., & Miller, J. A. (1958). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry, 30(8), 1355–1359. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available at: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
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Pharmaffiliates. The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Available at: [Link]
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OSHA. Pyridine. Method number: PV2295. Available at: [Link]
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Colbourne, A. A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(3), 695–702. Available at: [Link]
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Karsenti, P. L., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(4), 400–409. Available at: [Link]
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Jordan, J. B., et al. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 1(1), 16–33. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Pharmaffiliates. Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Available at: [Link]
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Agilent Technologies. GC AND GC/MS Supplies. Available at: [Link]
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Pharmaffiliates. Why High-Purity 3-Fluoro-2-nitropyridine Matters for Pharma Synthesis. Available at: [Link]
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Korytár, P., & de Boer, J. (2005). Identification and Analysis of Halogenated Contaminants Formed in Thermal Processes. Doctoral dissertation, University of Amsterdam. Available at: [Link]
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Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Journal of Research in Pharmaceutical Science, 2(7), 16-25. Available at: [Link]
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University of Ottawa. 19Flourine NMR. Available at: [Link]
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Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. In D. Barceló (Ed.), The Encyclopedia of Mass Spectrometry (Vol. 8, pp. 650-659). Elsevier. Available at: [Link]
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Wankhede, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(2), 284–287. Available at: [Link]
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Karsenti, P. L., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar. Available at: [Link]
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Wieronska, J., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4044-4048. Available at: [Link]
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Nikolic, K., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 995-1000. Available at: [Link]
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Navigating the Synthesis of 3,5-Disubstituted Pyridines: A Comparative Guide to Alternatives for 3-Fluoro-5-nitropyridine
An In-Depth Technical Guide for Researchers
The 3,5-disubstituted pyridine motif is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic and structural properties make it a cornerstone in modern drug development. Historically, synthetic chemists have often relied on starting materials like 3-fluoro-5-nitropyridine, which is highly activated for nucleophilic aromatic substitution (SNAr) at both the 3- and 5-positions. The strong electron-withdrawing effect of the nitro group and the excellent leaving group ability of fluoride facilitate the introduction of nucleophiles.
However, reliance on this substrate presents several limitations: the high cost and limited commercial availability of the starting material, the constraints imposed by the nitro group (which often requires subsequent reduction and modification), and potential functional group incompatibilities under SNAr conditions.
This guide provides a comprehensive comparison of modern, powerful alternatives to the classical this compound approach. We will explore three primary strategies: sequential cross-coupling on dihalopyridines, direct C-H functionalization, and de novo ring synthesis. For each strategy, we will analyze the core chemical logic, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in designing robust and flexible synthetic routes to complex 3,5-disubstituted pyridines.
Strategy 1: Sequential Cross-Coupling on 3,5-Dihalopyridine Scaffolds
One of the most versatile and widely adopted strategies involves the use of readily available and inexpensive 3,5-dihalopyridines, such as 3,5-dibromo- or 3,5-dichloropyridine. This approach leverages the power of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) to introduce a wide array of substituents sequentially.
The Core Directive: Exploiting Differential Reactivity
The success of this strategy hinges on achieving high regioselectivity in two consecutive coupling reactions. While the two halogen atoms are electronically similar, selectivity can be induced through several means:
-
Statistical Mono-substitution: Running the first coupling with a sub-stoichiometric amount of the coupling partner can favor the mono-substituted product, which can then be isolated and subjected to a second, different coupling reaction.
-
Ligand and Catalyst Control: The choice of phosphine ligand and palladium catalyst can dramatically influence the site of oxidative addition. Bulky, electron-rich ligands can selectively favor reaction at one position over another, even in electronically similar environments.[4] Recent studies have shown that catalyst speciation—whether the active catalyst is a mononuclear species or a palladium nanoparticle/cluster—can even reverse the conventional site selectivity.[5][6]
-
Directed Ortho-Metalation: If one of the introduced groups has a directing capability, it can be used to control the position of the second functionalization, although this is more relevant for C-H activation strategies.
This method avoids the harsh conditions sometimes needed for SNAr and the necessity of handling nitro-aromatics, offering a much broader substrate scope for introducing diverse aryl, heteroaryl, alkyl, and amino functionalities.
Comparative Data: Ligand-Controlled Regioselectivity in Suzuki Couplings
| Entry | Dihalopyridine | Boronic Acid (eq.) | Catalyst / Ligand | Base / Solvent | Product (Yield) | Selectivity (C5:C3) | Reference |
| 1 | 3,5-Dichloropyridazine | Phenylboronic acid (1.2) | Pd(OAc)₂ / dppf | K₂CO₃ / Dioxane | 3-Chloro-5-phenyl (85%) | >20:1 | [4] |
| 2 | 3,5-Dichloropyridazine | Phenylboronic acid (1.2) | Pd(OAc)₂ / QPhos | K₂CO₃ / Dioxane | 3-Phenyl-5-chloro (90%) | 1:20 | [4] |
| 3 | 2,4-Dibromopyridine | p-F-PhB(OH)₂ (1.2) | Pd(OAc)₂ / 2.5 PPh₃ | n-Bu₄NOH / Toluene | 4-Aryl-2-bromo (High) | Atypical C4 | [5] |
| 4 | 2,4-Dibromopyridine | p-F-PhB(OH)₂ (1.2) | Pd(OAc)₂ / 4 PPh₃ | n-Bu₄NOH / Toluene | 2-Aryl-4-bromo (High) | Typical C2 | [5] |
Note: Data for dichloropyridazine and dibromopyridine are shown to illustrate the powerful effect of ligand choice on regioselectivity in dihalo-N-heteroarenes.
Experimental Workflow: Sequential Suzuki-Miyaura Coupling
This workflow demonstrates the synthesis of a 3-aryl-5-alkylpyridine from 3,5-dibromopyridine.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Detailed Protocol: Synthesis of 3-Aryl-5-bromo-pyridine
-
Setup: To an oven-dried round-bottom flask, add 3,5-dibromopyridine (1.0 eq), the desired arylboronic acid (0.95 eq), and sodium carbonate (2.5 eq).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent & Catalyst Addition: Add degassed toluene and water (4:1 v/v) via syringe, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) to isolate the 3-aryl-5-bromo-pyridine intermediate. This product can then be carried forward into a second coupling reaction under different conditions to install the final substituent.
Strategy 2: Direct C–H Functionalization
The direct conversion of a C–H bond into a C–C or C-heteroatom bond is a paradigm of atom and step economy in modern synthesis. This strategy avoids the need for pre-functionalized starting materials like halides, making it an exceptionally efficient route to 3,5-disubstituted pyridines.
The Core Directive: Overcoming Innate Reactivity
The primary challenge in pyridine C–H functionalization is controlling the regioselectivity. The pyridine nitrogen lone pair can coordinate to the transition metal catalyst, which often leads to catalyst deactivation or directs functionalization to the C2 and C6 positions.[1][7] Several advanced tactics have been developed to overcome this and achieve functionalization at the C3, C4, or C5 positions:[8]
-
Transient Directing Groups (TDGs): A removable group is attached to the pyridine nitrogen, which sterically blocks the C2/C6 positions and electronically modifies the ring to favor reaction at distal sites.
-
Lewis Acid Promotion: The addition of a Lewis acid can coordinate to the pyridine nitrogen, preventing catalyst sequestration and altering the electronic properties of the pyridine ring to favor C4-functionalization.[7]
-
Substrate Control: Starting with a 3-substituted pyridine bearing an electron-withdrawing group (EWG) can increase the acidity of the C4-H bond, facilitating its activation.[7]
These methods provide streamlined access to valuable building blocks and enable the late-stage diversification of complex molecules.[1]
Caption: General mechanism for directed C-H functionalization.
Comparative Data: Palladium-Catalyzed C4-Arylation of 3-Substituted Pyridines
| Entry | 3-Substituent | Aryl Halide | Catalyst / Ligand | Additive / Base | Yield (%) | Reference |
| 1 | -NO₂ | Bromobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | PivOH / Cs₂CO₃ | 19 | [7] |
| 2 | -CN | 4-Bromoanisole | Pd(OAc)₂ / P(n-Bu)Ad₂ | PivOH / Cs₂CO₃ | 85 | [7] |
| 3 | -F | 4-Bromotoluene | Pd(OAc)₂ / P(n-Bu)Ad₂ | PivOH / Cs₂CO₃ | 76 | [7] |
| 4 | -Cl | 1-Bromo-4-(CF₃)benzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | PivOH / Cs₂CO₃ | 81 | [7] |
This table highlights how electron-withdrawing groups at the 3-position facilitate highly regioselective C4-arylation.
Detailed Protocol: C4-Arylation of 3-Chloropyridine
-
Setup: In a glovebox, add 3-chloropyridine (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (0.05 eq), P(n-Bu)Ad₂ (0.10 eq), and Cs₂CO₃ (2.0 eq) to a screw-cap vial.
-
Solvent & Additive Addition: Add anhydrous toluene and pivalic acid (PivOH, 0.3 eq).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 3-chloro-4-arylpyridine product.
Strategy 3: De Novo Synthesis of the Pyridine Ring
Constructing the pyridine ring from acyclic precursors offers the highest degree of flexibility, allowing for the strategic placement of multiple substituents in a single, convergent operation. This approach is particularly powerful for synthesizing highly substituted or complex pyridine cores that are inaccessible through functionalization of a pre-existing ring.
The Core Directive: Convergent Ring Construction
Numerous named reactions exist for pyridine synthesis, with many modern variations improving upon classical methods like the Hantzsch synthesis.[9][10][11] Key strategies include:
-
[3+3] Condensations: Combining a three-carbon fragment (e.g., an enamine or enone) with another three-atom fragment.[10]
-
[4+2] Cycloadditions: A Diels-Alder-type reaction between a 1-azadiene and an alkyne, followed by aromatization.
-
Multi-Component Reactions (MCRs): One-pot reactions that bring together three or more starting materials, rapidly building molecular complexity. For example, the condensation of an aldehyde, malononitrile, and a thiol can yield highly functionalized 2-amino-3,5-dicarbonitrile pyridines.[12]
-
Transition-Metal-Catalyzed Cyclizations: The cyclization of precursors like azatrienes or enynes, often catalyzed by copper, rhodium, or palladium, provides a modular route to substituted pyridines.[13][14]
The choice of de novo strategy is dictated by the desired substitution pattern and the availability of the acyclic starting materials.
Caption: A generalized [3+3] condensation for pyridine synthesis.
Comparative Data: One-Pot Synthesis of 2-Amino-3,5-dicarbonitrile Pyridines
| Entry | Aldehyde | Thiol | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Thiophenol | Montmorillonite K10 | EtOH, reflux | 94 | [12] |
| 2 | 4-Chlorobenzaldehyde | Thiophenol | Diethylamine | EtOH, rt | 95 | [12] |
| 3 | 4-Methoxybenzaldehyde | Thiophenol | Montmorillonite K10 | EtOH, reflux | 96 | [12] |
| 4 | 2-Naphthaldehyde | 4-Chlorothiophenol | Diethylamine | EtOH, rt | 93 | [12] |
This multi-component reaction provides rapid access to highly functionalized pyridines bearing substituents at the 2, 3, 4, 5, and 6 positions.
Detailed Protocol: Three-Component Synthesis of a 2-Amino-3,5-dicarbonitrile Pyridine
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (2.0 mmol) in ethanol (10 mL).
-
Catalyst & Reagent Addition: Add the thiol (1.0 mmol) followed by a catalytic amount of diethylamine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. A solid product will typically begin to precipitate within 30-60 minutes. Continue stirring for 2-4 hours to ensure complete reaction.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and the catalyst. Dry the product under vacuum. The product is often pure enough for subsequent use without further purification.
Conclusion and Strategic Outlook
While this compound remains a viable substrate for certain applications, its limitations in cost, scope, and process safety necessitate the consideration of superior alternatives. The choice of the optimal synthetic strategy depends heavily on the specific target molecule and the resources available.
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| SNAr on 3-F-5-NO₂-Py | Well-established, predictable reactivity for nucleophiles. | High cost, limited scope, requires nitro group manipulation. | Introducing strong nucleophiles (amines, alkoxides) symmetrically. |
| Sequential Cross-Coupling | Excellent scope, uses cheap dihalo-pyridines, high functional group tolerance. | Requires careful control of regioselectivity, may need two separate steps. | Asymmetric 3,5-di-aryl or aryl-alkyl substitution patterns. |
| C-H Functionalization | High atom and step economy, ideal for late-stage modification. | Regioselectivity can be challenging, may require specific directing groups. | Rapid diversification of a core structure or introducing groups not amenable to cross-coupling. |
| De Novo Synthesis | Maximum flexibility in substitution patterns, access to highly complex cores. | Can require longer sequences to prepare acyclic precursors. | Synthesizing heavily substituted pyridines with precise regiochemical control from the outset. |
For researchers and drug development professionals, moving beyond classical reagents is not just an academic exercise—it is a strategic imperative. Modern methods based on cross-coupling offer unparalleled versatility and access to diverse chemical space. C-H functionalization provides the most elegant and efficient path for rapid analogue synthesis and late-stage diversification. Finally, de novo synthesis remains the ultimate tool for constructing complex, tailor-made pyridine cores when functionalization strategies fall short. By understanding the causality and experimental nuances of these powerful alternatives, scientists can design more efficient, flexible, and cost-effective routes to the next generation of pyridine-based innovations.
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Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.[Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.[Link]
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Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie.[Link]
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Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Request PDF.[Link]
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3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry.[Link]
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Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules.[Link]
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Innovative Synthesis of 3,5-Disubstituted Pyrazoline with Heterocyclic Systems. Ingenta Connect.[Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.[Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.[Link]
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Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules.[Link]
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Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules.[Link]
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A Comparative Study of Palladium Catalysts for the Cross-Coupling of 3-Fluoro-5-nitropyridine: A Guide for Researchers
Introduction: The Strategic Importance of the 3-Fluoro-5-nitropyridine Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyridine ring remains a privileged scaffold. Its presence in numerous pharmaceuticals underscores its importance as a bioisostere for a phenyl group, with the nitrogen atom offering a key site for hydrogen bonding interactions and modulation of physicochemical properties. The specific substitution pattern of this compound presents a particularly valuable, albeit challenging, building block. The electron-withdrawing nature of both the fluoro and nitro groups significantly activates the pyridine ring towards nucleophilic aromatic substitution, but also profoundly influences its reactivity in transition-metal-catalyzed cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group provides a handle for further functionalization, most commonly through reduction to an amine.
This guide provides a comparative analysis of palladium catalyst systems for the three major classes of cross-coupling reactions involving this compound: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation). We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your experimental design, and provide detailed, field-proven protocols.
The Challenge: Cross-Coupling of an Electron-Deficient Heterocycle
The primary challenge in the palladium-catalyzed cross-coupling of this compound lies in its electronic properties. The electron-deficient nature of the pyridine ring can render the oxidative addition of palladium(0) into the C-X (in this case, C-F, though more commonly a C-Cl or C-Br analogue is used for practical reasons) bond sluggish. Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. Consequently, the choice of the palladium precursor and, critically, the ancillary ligand is paramount to achieving high yields and reaction efficiency.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-pyridine structures. For a substrate like this compound, the selection of a catalyst system that can overcome the inherent low reactivity of the C-F bond (if used directly) or the electronic deactivation of a corresponding C-Cl or C-Br bond is crucial. Generally, bulky and electron-rich phosphine ligands are preferred as they promote the formation of the active monoligated palladium(0) species, accelerate the rate of oxidative addition, and facilitate the often rate-limiting reductive elimination step.[1][2]
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can extrapolate performance from studies on structurally similar electron-deficient halopyridines.[3]
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Plausible Yield Range (%) | Key Advantages & Considerations |
| Pd(OAc)₂ + SPhos | 1-3 | K₃PO₄ | Toluene/H₂O | 80-100 | 85-98 | Highly active for electron-deficient and sterically hindered substrates.[1] |
| Pd₂(dba)₃ + XPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 80-100 | 80-95 | Excellent for challenging couplings; broad functional group tolerance. |
| PdCl₂(dppf) | 2-5 | K₂CO₃ | DME/H₂O | 90-110 | 60-85 | A more traditional catalyst; may require higher temperatures and loadings. |
| PEPPSI™-IPr | 2-4 | K₂CO₃ | t-BuOH | 80-100 | >90 | N-Heterocyclic Carbene (NHC) ligand offers high stability and activity.[4] |
Note: Yields are estimates based on reactions with analogous substrates. Optimization for this compound (or its bromo/chloro derivative) is recommended.
Mechanistic Rationale: The Role of the Ligand
The catalytic cycle for the Suzuki-Miyaura reaction illustrates the critical role of the phosphine ligand.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.
Bulky, electron-rich ligands like SPhos and XPhos facilitate the oxidative addition step and promote the reductive elimination, which is often rate-limiting.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-halo-5-nitropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for C-N bond formation.[5] For an electron-deficient substrate like this compound, this reaction allows for the introduction of a wide range of primary and secondary amines. The choice of catalyst system is critical to avoid side reactions and achieve high yields, especially given the potential for the product aniline's nitrogen to coordinate to the palladium center.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst systems for the amination of electron-deficient heteroaryl halides have been well-developed. The use of specialized ligands is often necessary to achieve high turnover numbers and functional group tolerance.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Plausible Yield Range (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ + RuPhos | 1-2 | NaOt-Bu | Toluene | 80-100 | >90 | Highly effective for a broad range of primary and secondary amines.[6] |
| Pd(OAc)₂ + BrettPhos | 1-2 | LiHMDS | THF | 60-80 | >90 | Particularly effective for primary amines; LiHMDS offers good functional group tolerance.[6] |
| [Pd(allyl)Cl]₂ + AdBippyPhos | 0.5-1 | KOPh | Dioxane | 100 | 80-95 | Milder base (KOPh) can be advantageous for base-sensitive substrates.[7] |
| Pd(OAc)₂ + Xantphos | 2-4 | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 75-90 | A robust bidentate ligand, often effective for heteroaryl substrates. |
Note: Yields are estimates based on reactions with analogous substrates. Optimization for this compound (or its bromo/chloro derivative) is recommended.
Mechanistic Rationale: The Buchwald-Hartwig Cycle
Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
The use of bulky, electron-rich biaryl phosphine ligands like RuPhos and BrettPhos is crucial. These ligands stabilize the monoligated Pd(0) species, promote oxidative addition, and facilitate the reductive elimination step, which is often the turnover-limiting step.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.), the 3-halo-5-nitropyridine (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations. This reaction typically employs a dual catalyst system of palladium and a copper(I) salt. For electron-deficient substrates, careful optimization of the reaction conditions is necessary to suppress side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is often effective. However, for challenging substrates, more modern catalyst systems may offer advantages.
| Catalyst System | Co-catalyst | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Plausible Yield Range (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | CuI | 2-5 (Pd), 3-6 (Cu) | Et₃N/THF | RT to 50 | 70-90 | The classical and widely used system. | |
| PdCl₂(PPh₃)₂ | CuI | 2-5 (Pd), 3-6 (Cu) | Et₃N/THF | RT to 60 | 75-95 | A stable Pd(II) precatalyst, often very effective.[8] | |
| Pd(PhCN)₂Cl₂ + P(t-Bu)₃ | CuI | 1-3 (Pd), 2-5 (Cu) | HN(i-Pr)₂ | Dioxane | RT | 80-95 | Bulky, electron-rich phosphine allows for room temperature coupling of aryl bromides.[9] |
| [DTBNpP]Pd(crotyl)Cl | None | 2-5 | TMP | DMSO | RT | >90 | A modern, air-stable precatalyst for copper-free Sonogashira coupling.[10] |
Note: Yields are estimates based on reactions with analogous substrates. Optimization for this compound (or its bromo/chloro derivative) is recommended.
Mechanistic Rationale: The Dual Catalytic Cycles
The Sonogashira reaction involves two interconnected catalytic cycles.
Figure 3: Simplified Mechanism of the Sonogashira Cross-Coupling.
The palladium cycle is similar to that of the Suzuki-Miyaura reaction. The copper cycle serves to generate the copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Experimental Protocol: Sonogashira Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL). Then, add the 3-halo-5-nitropyridine (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours or heat to 50 °C if the reaction is sluggish.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The cross-coupling of this compound is a challenging yet rewarding transformation that opens the door to a diverse array of novel chemical entities. The key to success lies in the judicious selection of the palladium catalyst system, with a particular emphasis on the phosphine ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biaryl phosphine ligands are generally the catalysts of choice, offering high activity and broad substrate scope. For Sonogashira couplings, both traditional and modern catalyst systems can be effective, with copper-free methods offering advantages in terms of simplicity and reduced metal contamination.
As the field of catalysis continues to evolve, we can anticipate the development of even more active and robust catalyst systems that operate under milder conditions with lower catalyst loadings. The continued exploration of new ligand architectures and a deeper understanding of reaction mechanisms will undoubtedly further empower chemists to unlock the full synthetic potential of valuable building blocks like this compound.
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suuzki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 6, 2026, from [Link]
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(11), 1729–1731. [Link]
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A Catalytic System for the Palladium-Catalyzed Amination of Aryl Chlorides with Fluoroalkylamines. Angewandte Chemie International Edition, 52(44), 11575–11579. [Link]
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Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, P., & Hughes, D. L. (2003). Efficient and General Palladium-Catalyzed Sonogashira Coupling of Aryl Bromides with Terminal Alkynes. Organic Letters, 5(22), 4191–4194. [Link]
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Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation: A New Catalyst System Based on a Bidentate Ligand for the Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
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National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. PubMed Central. Retrieved January 6, 2026, from [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Novel Compounds Derived from 3-Fluoro-5-nitropyridine
Introduction: The Versatility of the Fluoronitropyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged structural motif," frequently appearing in a vast array of bioactive molecules.[1] When substituted with both a fluorine atom and a nitro group, as in 3-Fluoro-5-nitropyridine, the resulting scaffold becomes a highly valuable and versatile building block for medicinal chemists. The strong electron-withdrawing nature of the nitro group, combined with the reactivity of the fluorine atom, opens the door to a multitude of chemical transformations, enabling the synthesis of diverse compound libraries.[1]
However, with great synthetic potential comes the critical responsibility of unambiguous structural confirmation. The journey from a promising molecule on paper to a validated therapeutic candidate is paved with rigorous analytical data.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for confirming the structure of novel compounds derived from this compound. We will move beyond simply listing techniques and delve into the causality behind experimental choices, ensuring a self-validating system from initial synthesis to final structural elucidation.
Part 1: The Synthetic Rationale - Leveraging Nucleophilic Aromatic Substitution (SNAr)
The primary route for derivatizing the this compound core is through Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the nitro group act in concert to powerfully withdraw electron density from the aromatic ring, making it highly susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group, is readily displaced.
Why SNAr is the Method of Choice:
-
Regioselectivity: The electronic arrangement of the starting material directs nucleophilic attack primarily to the C-3 position (where the fluorine is located), leading to a predictable and high-yielding reaction.
-
Versatility: A wide range of nucleophiles (O-, N-, S-, and C-based) can be employed, allowing for the creation of a vast chemical space from a single starting material.
-
Favorable Kinetics: The strong electron-withdrawing groups activate the ring, often allowing the reaction to proceed under mild conditions.
The expected outcome is the replacement of the fluorine atom with the incoming nucleophile, but as with any synthesis, impurities and unexpected side reactions are possible. Therefore, a robust analytical workflow is not just recommended; it is essential.
Part 2: The Analytical Workflow for Unambiguous Structure Confirmation
A multi-technique, orthogonal approach is the cornerstone of trustworthy structural analysis. Each technique provides a unique piece of the puzzle, and together they create a self-validating data package.
Caption: The integrated workflow for novel compound structure confirmation.
Initial Confirmation: Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool in the drug discovery pipeline, providing rapid and precise information about the molecular weight of a synthesized compound.[2][3]
-
Expertise & Causality: For novel this compound derivatives, the first analytical step post-synthesis should always be Liquid Chromatography-Mass Spectrometry (LC-MS). This provides two critical pieces of information simultaneously: the purity of the sample and the mass of the main component. We use electrospray ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated, giving a strong [M+H]⁺ signal. The presence of this signal at the expected mass-to-charge ratio (m/z) provides the first piece of evidence that the desired reaction has occurred.
| Technique | Information Gained | Expected Result for a Successful SNAr Reaction |
| LC-MS (ESI+) | Purity & Molecular Weight (MW) | A major peak in the chromatogram with an [M+H]⁺ ion corresponding to the MW of the expected product. |
Core Structure Elucidation: 1D and 2D NMR Spectroscopy
While MS confirms what the mass is, Nuclear Magnetic Resonance (NMR) spectroscopy tells us how the atoms are connected. For fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[4]
-
¹H and ¹³C NMR: These spectra provide the carbon-hydrogen framework. In a successful SNAr reaction, we expect to see signals corresponding to the protons and carbons of the pyridine ring, as well as new signals from the introduced nucleophile. The chemical shifts of the pyridine protons and carbons will be altered compared to the starting material due to the new substituent.
-
¹⁹F NMR: This is a crucial experiment. ¹⁹F is a 100% abundant, spin-½ nucleus, making it a highly sensitive NMR probe.[5] In the starting material, this compound, a signal will be present in the ¹⁹F spectrum. In a successfully substituted product, this signal should be absent . Its absence is strong evidence that the fluorine atom has been displaced.
-
2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR techniques are required to definitively piece together the molecular structure.[6][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This helps to map out the proton-proton connectivity within the pyridine ring and the substituent.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (a one-bond correlation). This is the primary method for assigning carbon signals.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for connecting molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.[8][9] This is critical for identifying quaternary (non-protonated) carbons and for confirming the point of attachment between the nucleophile and the pyridine ring.
-
Caption: Key 2D NMR correlations for structure confirmation.
Trustworthiness through Self-Validation: A key HMBC correlation between a proton on the newly introduced substituent (H-x) and the pyridine carbon where substitution occurred (C-3) is the definitive NMR-based proof of a successful SNAr reaction. This, combined with the absence of the ¹⁹F signal, creates a self-validating dataset.
The Gold Standard: Single Crystal X-Ray Crystallography
For absolute, unambiguous proof of structure, particularly regarding stereochemistry or complex molecular arrangements, single-crystal X-ray crystallography is the ultimate authority.[10][11][12] This technique provides a three-dimensional map of the electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and overall molecular geometry.[10][13]
-
When is it Necessary? While not required for every compound, X-ray crystallography is essential when:
-
The NMR data is irrevocably ambiguous.
-
The compound contains stereocenters whose absolute configuration must be determined.
-
The exact conformation or intermolecular interactions in the solid state are of interest for drug design.
-
The primary challenge is often not the analysis itself, but growing a single, high-quality crystal suitable for diffraction.[12]
Part 3: Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an HPLC system.
-
Method:
-
Inject 5 µL of the sample solution.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract the mass of the main peak from the total ion chromatogram (TIC). Compare the observed exact mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass accuracy of <5 ppm is required for high confidence in the elemental composition.
-
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments to Run:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
-
¹⁹F NMR: Standard fluorine experiment, referenced to an external standard like CFCl₃.
-
gCOSY: Gradient-selected Correlation Spectroscopy.
-
gHSQC: Gradient-selected Heteronuclear Single Quantum Coherence (optimized for ¹JCH ≈ 145 Hz).
-
gHMBC: Gradient-selected Heteronuclear Multiple Bond Correlation (optimized for nJCH ≈ 8 Hz).
-
-
Data Processing & Analysis:
-
Process all spectra using appropriate software (e.g., Mnova, TopSpin).
-
Reference the spectra (¹H and ¹³C to residual solvent signals).
-
Integrate the ¹H spectrum to determine proton ratios.
-
Assign all ¹H and ¹³C signals using the combined information from COSY, HSQC, and HMBC experiments.
-
Confirm the absence of a signal in the ¹⁹F spectrum.
-
Conclusion
Confirming the structure of a novel compound derived from this compound is a systematic process that relies on the synergistic power of multiple analytical techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight.[14][15] A comprehensive suite of 1D and 2D NMR experiments then builds the complete atomic connectivity map, with the absence of a ¹⁹F signal and key HMBC correlations serving as definitive proof of the desired transformation. Finally, for cases requiring absolute structural proof, single-crystal X-ray crystallography stands as the ultimate arbiter.[16] By following this rigorous, self-validating workflow, researchers can proceed with confidence, knowing their novel molecules are built on a solid foundation of validated structural data.
References
- How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.Google Cloud.
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.Danaher Life Sciences.
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- Mass spectrometry and drug development – how the two come together.Wiley Analytical Science.
- Small molecule crystallography.Excillum.
- Advanced 2D NMR Techniques Guide.Scribd.
- NMR spectral characteristics of fluorocontaining pyridines.Fluorine notes.
- Small molecule X-ray crystallography.The University of Queensland.
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- Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.Eastern Analytical Symposium.
- Common 2D (COSY, HSQC, HMBC).SDSU NMR Facility – Department of Chemistry.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.YouTube.
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A Senior Application Scientist's Guide to 3-Fluoro-5-nitropyridine in Modern Drug Discovery
An Objective Comparison of a Versatile Synthetic Building Block
For researchers, medicinal chemists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, 3-Fluoro-5-nitropyridine has emerged as a particularly valuable intermediate, prized for its predictable reactivity and its role in the synthesis of a variety of biologically active molecules, especially kinase inhibitors.[1] This guide provides an in-depth comparison of this compound with alternative reagents, supported by experimental data and protocols, to inform its strategic application in pharmaceutical research and development.
The Chemical Rationale: Why this compound Excels
The utility of this compound is rooted in its distinct electronic architecture. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group at the 5-position. This electronic pull makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction in medicinal chemistry.[1]
The fluorine atom at the 3-position is the key to its synthetic versatility. Fluorine is a moderately good leaving group in SNAr reactions, but its real advantage lies in the high electronegativity that polarizes the C-F bond, making the carbon atom exceptionally electrophilic and ready for nucleophilic attack.[2] This combination of an activated ring system and a reactive leaving group makes this compound a powerful scaffold for introducing diverse functionalities.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group and the ring nitrogen, stabilizing the intermediate. In the subsequent step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.
Caption: General workflow for an SNAr reaction.
Application in Kinase Inhibitor Synthesis: A Comparative Case Study
Kinase inhibitors are a major class of targeted therapeutics, and many feature a substituted pyridine core.[3][4] this compound is a frequent starting material for these complex molecules.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core
Let's compare the synthesis of a common 3-amino-5-nitropyridine scaffold, a precursor to many kinase inhibitors, using this compound versus an alternative, 3-Chloro-5-nitropyridine. The target reaction is the amination with a generic primary amine (R-NH₂).
Table 1: Comparison of Halogenated Pyridines in SNAr Amination
| Feature | This compound | 3-Chloro-5-nitropyridine | Rationale & Justification |
| Relative Reactivity | Higher | Lower | The C-F bond is more polarized than the C-Cl bond, making the carbon more electrophilic. Fluoride is also a better leaving group than chloride in many SNAr contexts due to solvation effects.[5] |
| Typical Reaction Temp. | 25-80 °C | 80-150 °C | The higher reactivity of the fluoro compound allows for milder reaction conditions, which can be crucial for sensitive or complex substrates. |
| Typical Yield | >90% | 70-85% | Milder conditions and fewer side reactions often lead to higher isolated yields for the fluoro-derivative.[2] |
| Side Products | Minimal | Potential for side reactions like hydrodehalogenation at higher temperatures. | Harsher conditions required for the chloro-derivative can lead to undesired byproducts, complicating purification. |
| Cost | Higher | Lower | 3-Chloro-5-nitropyridine is generally less expensive, which can be a factor for large-scale synthesis. However, this may be offset by lower yields and higher purification costs. |
Experimental Protocol: Synthesis of N-Benzyl-5-nitropyridin-3-amine
This protocol illustrates a typical SNAr reaction using this compound.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add benzylamine and potassium carbonate.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Authoritative Insight: The choice between fluoro and chloro derivatives often represents a trade-off between reactivity and cost. For discovery-phase chemistry, where reaction efficiency and substrate scope are paramount, the superior performance of this compound often justifies its higher price. For process development and large-scale synthesis, a thorough cost-benefit analysis is required.
Beyond Simple Amination: Building Complex Scaffolds
The utility of this compound extends beyond simple amination. The resulting 3-amino-5-nitropyridine product is a versatile intermediate itself. The nitro group can be readily reduced to an amine, providing a new handle for further functionalization. This sequential SNAr/reduction strategy is a powerful tool for building complex, highly decorated pyridine scaffolds.
Caption: Synthetic workflow from this compound.
Alternative Synthetic Routes
While the SNAr approach with this compound is highly effective, other methods exist for creating substituted pyridines.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be used to form C-N bonds.[6] This method is powerful but often requires more expensive catalysts and ligands, and the starting materials (e.g., 3-bromo-5-nitropyridine) may still require multi-step synthesis.
-
De Novo Ring Synthesis: Building the pyridine ring from acyclic precursors is possible but is typically a longer, more complex process reserved for scaffolds not easily accessible through functionalization of a pre-existing pyridine ring.
Table 2: Comparison of Synthetic Strategies for 3-Amino-5-Substituted Pyridines
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| SNAr with this compound | High yields, mild conditions, operational simplicity, predictable regioselectivity. | Higher starting material cost. | Rapid library synthesis, discovery chemistry, complex molecule synthesis. |
| Buchwald-Hartwig Amination | Broad substrate scope, can form challenging C-N bonds. | Requires expensive/sensitive catalysts, potential for metal contamination in the final product. | Cases where SNAr is not feasible due to electronic or steric hindrance. |
| De Novo Synthesis | Access to unique substitution patterns not otherwise available. | Long synthetic sequences, often low overall yields. | Novel scaffold design and synthesis. |
Conclusion and Future Outlook
This compound is a premier building block in modern medicinal chemistry due to its high reactivity and versatility in SNAr reactions. While alternatives exist, the efficiency and reliability of this reagent, particularly for the synthesis of kinase inhibitors and other complex nitrogen-containing heterocycles, make it an invaluable tool for drug discovery professionals. The ability to perform reactions under mild conditions with high yields often outweighs the higher initial cost of the reagent, leading to a more efficient overall synthetic campaign. As the demand for novel, highly functionalized therapeutic agents continues to grow, the strategic application of powerful building blocks like this compound will remain a key enabler of innovation in pharmaceutical R&D.
References
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Holt, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health.
- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-Fluoro-5-nitropyridine
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of laboratory safety, scientific integrity, and environmental stewardship. 3-Fluoro-5-nitropyridine, a key building block in the synthesis of novel compounds, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring that best practices are an integral part of the scientific workflow.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is classified with specific hazards that dictate its handling and disposal pathway.
Inherent Hazards: According to the Globally Harmonized System (GHS), this compound is associated with several hazard statements:
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1]
-
Irritation: It is known to cause significant skin and serious eye irritation.[1][2][3][4] Some data for related isomers also suggests it may cause respiratory irritation.[2][4]
Waste Classification: Due to these hazards, any material contaminated with this compound must be treated as hazardous waste .[5] Specifically, because of its chemical structure (a pyridine ring containing a fluorine atom), it falls into the category of halogenated organic waste .[6] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[7] Segregating this waste stream from non-halogenated organic waste is a mandatory first step in compliant disposal.[6]
Immediate Safety & Handling Protocols
Before any disposal procedure begins, ensuring personal and environmental safety is paramount.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to mitigate the risks of exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[8][9]
-
Hand Protection: Use chemically resistant gloves. While nitrile gloves are common, it is best practice to consult the glove manufacturer's compatibility chart. Double-gloving is recommended when handling pure compounds or concentrated solutions.[8][10]
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect against splashes.[8]
-
Respiratory Protection: All handling of solid this compound or its solutions should be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[8][10]
Emergency Procedures:
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][8]
-
-
Spill Response:
-
Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood sash should be kept low).
-
Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[11]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[10][11]
-
Decontaminate the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[11]
-
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Warning: Harmful if swallowed | P264, P270, P301+P317, P330, P501[1][12] |
| Acute Toxicity (Dermal) | Warning: Harmful in contact with skin | P280, P302+P352, P317, P321, P362+P364[1][12] |
| Acute Toxicity (Inhalation) | Warning: Harmful if inhaled | P261, P271, P304+P340, P319[1][12] |
| Skin Irritation | Warning: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364[1][12] |
| Eye Irritation | Warning: Causes serious eye irritation | P264, P280, P305+P351+P338[1][12] |
Step-by-Step Disposal Protocol
The disposal of this compound must be a systematic, documented process.
Step 1: Waste Segregation at the Source Proper segregation is the most critical step. Maintain separate, dedicated waste streams.
-
Solid Waste: Collect unused this compound, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate liquid hazardous waste container. Do not mix with non-halogenated organic solvents. This separation is crucial as it impacts the disposal method and cost.[6]
-
Contaminated PPE: Gloves, bench paper, and other disposable PPE with gross contamination should be placed in a designated hazardous waste bag for solids.
Step 2: Containerization and Labeling The integrity and labeling of your waste container prevent accidents and ensure regulatory compliance.
-
Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.[11]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date of waste generation (the date the container was started).
-
Step 3: Secure Temporary Storage Waste containers must be stored safely in a designated satellite accumulation area within the laboratory.
-
Location: Store the sealed container in a well-ventilated area, such as a designated cabinet under the fume hood.[11]
-
Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates) and strong acids.[10][13][14] Accidental mixing could lead to a violent reaction.
-
Container Management: Keep the container closed at all times except when adding waste.
Step 4: Final Disposal via Institutional EHS Final disposal must be handled by professionals.
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[11]
-
Documentation: Complete any required waste manifest or pickup request forms accurately and completely.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal contractor who will transport the waste to a permitted facility for proper treatment, typically via rotary kiln incineration.[5][15] Never pour this compound waste down the drain or place it in the regular trash.[15]
Disposal Decision Workflow
The following diagram outlines the essential decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-5-nitropyridine
For the modern researcher in drug development and organic synthesis, 3-Fluoro-5-nitropyridine is a valuable building block. Its unique electronic properties, conferred by the electron-withdrawing nitro group and the electronegative fluorine atom, make it a versatile intermediate for creating complex molecular architectures. However, the very reactivity that makes this compound useful also necessitates a rigorous and informed approach to its handling. This guide provides essential, field-tested safety and logistical information to ensure its safe and effective use in your laboratory.
Understanding the Hazard Profile of this compound
Before any handling, it is critical to internalize the potential hazards. This compound is classified as an irritant and is harmful if it comes into contact with the skin, is inhaled, or is swallowed.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
The presence of both a nitro group and a halogen on an aromatic ring system suggests that this compound should be handled with the same respect as other potentially toxic and environmentally hazardous halogenated nitroaromatic compounds.[2] The fluorine atom, while contributing to metabolic stability in final drug products, can also pose toxicity risks if the compound is metabolized and fluoride is liberated.[3][4]
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | PubChem[1] |
| Molecular Weight | 142.09 g/mol | PubChem[1] |
| Appearance | Crystal/Powder | Sigma-Aldrich[5] |
| Primary Hazards | Irritant, Acute Toxicity (Oral, Dermal, Inhalation) | PubChem[1] |
The Core of Safety: Personal Protective Equipment (PPE)
Your primary defense against exposure is the consistent and correct use of appropriate PPE. Do not treat this as a checklist; rather, understand it as an integrated system of protection. The level of PPE required may vary based on the scale of your work and the potential for exposure.
Mandatory PPE for All Operations
-
Eye and Face Protection : ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum. However, for any procedure involving potential splashes or handling of the solid outside of a glovebox, chemical safety goggles are required. A face shield worn over safety goggles is best practice when handling larger quantities (>1g) or during exothermic reactions.[6]
-
Skin Protection :
-
Gloves : Chemical-resistant nitrile gloves are a suitable choice for incidental contact. Ensure they have a minimum thickness of 0.11 mm and always inspect them for tears or punctures before use.[6] For extended handling or in situations with a high risk of contact, double-gloving is recommended. Always remove the outer glove immediately upon contamination.[7]
-
Laboratory Coat : A clean, flame-resistant lab coat must be worn at all times and kept fully buttoned. This prevents the compound from contaminating your personal clothing.[2][8]
-
-
Footwear : Fully enclosed shoes made of a non-porous material are mandatory.[9]
Respiratory Protection: A Critical Consideration
The fine, crystalline nature of this compound presents a significant inhalation hazard.[5][10]
-
Mandatory Use : A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood or glovebox, or if there is any chance of dust generation.[6][10]
-
Fit and Training : Remember that the effectiveness of a respirator depends entirely on a proper fit. All personnel requiring respiratory protection must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA standards.[7][9]
Operational Plan: From Receipt to Reaction
A structured workflow is essential to minimize risk. Follow these steps for every operation involving this compound.
Step 1: Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label : Ensure the container is clearly and accurately labeled with the full chemical name and GHS hazard symbols.
-
Store : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10] It should be kept away from incompatible materials such as strong oxidizing agents.[10] The storage area should be clearly marked as containing toxic chemicals.
Step 2: Weighing and Solution Preparation
All manipulations of solid this compound must be performed in a certified chemical fume hood to control exposure.[6][8]
-
Prepare the Work Area : Before starting, decontaminate the work surface within the fume hood. Have all necessary equipment (spatulas, weigh paper, glassware, solvent) and waste containers readily accessible.
-
Weighing : To prevent the formation of airborne dust, handle the solid material with care.[6] Use a micro-spatula to transfer small amounts. Weighing the material directly into a tared flask that will be used for the reaction is preferable to using weigh paper.
-
Dissolving : Add the solvent to the solid slowly to avoid splashing. Ensure the container is capped or covered as soon as the solid is dissolved.
Step 3: Running the Reaction
-
Closed Systems : Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the laboratory environment.[6]
-
Temperature Control : Be mindful of the reaction temperature. Use appropriate heating mantles or cooling baths and monitor the reaction closely.
-
Ventilation : Ensure continuous operation of the fume hood throughout the entire reaction and workup procedure.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Knowing the correct immediate response is critical.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing.[2][8]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10][11]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance. As a halogenated and nitrated aromatic compound, all waste containing this compound is considered hazardous.[2][12]
Waste Segregation and Collection
-
Solid Waste : All unused or expired this compound, as well as any contaminated disposables (e.g., gloves, weigh paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste :
-
Solutions containing this compound and reaction mixtures should be collected in a "Halogenated Organic Waste" container.[12][13]
-
Do not mix this waste with non-halogenated streams.[13]
-
Contaminated glassware should be rinsed multiple times with a suitable solvent (e.g., acetone), and this rinsate must be collected as hazardous liquid waste.[6]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[13] Keep containers tightly sealed when not in use.[13]
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[2] Never pour any chemical waste down the drain.[13] The ultimate fate of this waste is typically high-temperature incineration at a regulated hazardous waste facility.[14]
Visualizing the Workflow: PPE Selection and Handling
To ensure clarity in procedural logic, the following diagram outlines the decision-making process for handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
